Ethyl (morpholin-4-ylcarbonothioyl)carbamate
Description
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Properties
IUPAC Name |
ethyl N-(morpholine-4-carbothioyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O3S/c1-2-13-8(11)9-7(14)10-3-5-12-6-4-10/h2-6H2,1H3,(H,9,11,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJSLGIVNGKJHRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(=S)N1CCOCC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Ethyl (morpholin-4-ylcarbonothioyl)carbamate CAS 40398-28-5 properties
CAS: 40398-28-5 Formula: C₈H₁₄N₂O₃S Molecular Weight: 218.27 g/mol Class: Acyl Thiourea / Carbamothioyl Carbamate
Executive Summary
Ethyl (morpholin-4-ylcarbonothioyl)carbamate (CAS 40398-28-5) is a specialized heterocyclic building block used primarily in the synthesis of complex pharmaceutical scaffolds. Structurally, it features a morpholine ring linked via a thiocarbonyl group to an ethyl carbamate moiety. This unique acyl thiourea architecture makes it a "dual-electrophile" precursor, capable of reacting with binucleophiles to form fused heterocycles such as thiazoles, oxazines, and triazines.
This guide provides a comprehensive technical analysis of the compound, detailing its synthesis, physicochemical properties, and application in drug discovery workflows. It is designed for medicinal chemists requiring a robust protocol for generating or utilizing this intermediate.
Chemical Profile & Properties[1][2][3][4][5][6][7][8]
| Property | Specification | Notes |
| IUPAC Name | Ethyl (morpholine-4-carbothioyl)carbamate | Also known as N-(Ethoxycarbonyl)morpholine-4-carbothioamide |
| CAS Number | 40398-28-5 | |
| Molecular Formula | C₈H₁₄N₂O₃S | |
| Molecular Weight | 218.27 g/mol | |
| Physical State | Crystalline Solid | Typically white to off-white needles |
| Solubility | DCM, Chloroform, DMSO, Ethanol | Poorly soluble in water and hexanes |
| LogP (Predicted) | ~0.4 - 0.7 | Lipophilic enough for cell permeability assays |
| Stability | Stable at RT | Hydrolyzes slowly in strong acid/base; store desiccated |
Synthesis Protocol: The "Self-Validating" Workflow
The most authoritative route to CAS 40398-28-5 involves the nucleophilic addition of morpholine to ethoxycarbonyl isothiocyanate . This method is preferred for its high atom economy and ease of purification (product often precipitates).
Reaction Logic
-
In-Situ Generation (Optional): Ethoxycarbonyl isothiocyanate is generated from ethyl chloroformate and potassium thiocyanate.
-
Nucleophilic Addition: The secondary amine of morpholine attacks the electrophilic carbon of the isothiocyanate.
-
Stabilization: The resulting acyl thiourea is stabilized by intramolecular hydrogen bonding (N-H···O=C), driving the equilibrium to the product.
Step-by-Step Methodology
Reagents:
-
Ethyl chloroformate (1.0 eq)
-
Potassium thiocyanate (KSCN) (1.1 eq)
-
Morpholine (1.0 eq)
-
Solvent: Acetone or Acetonitrile (dry)
Protocol:
-
Activation: Suspend KSCN (11 mmol) in dry acetone (20 mL). Add Ethyl chloroformate (10 mmol) dropwise at 0°C. Stir for 30 minutes. A white precipitate of KCl will form.
-
Validation Point: The formation of a heavy white precipitate indicates the successful conversion to ethoxycarbonyl isothiocyanate.
-
-
Filtration (Critical): Filter off the inorganic salts (KCl) rapidly to avoid hydrolysis. The filtrate contains the reactive isothiocyanate.
-
Addition: Cool the filtrate to 0°C. Add Morpholine (10 mmol) dropwise. The reaction is exothermic; control rate to maintain T < 10°C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.
-
Isolation: Pour the reaction mixture into ice-cold water (100 mL). The product, Ethyl (morpholin-4-ylcarbonothioyl)carbamate, will precipitate as a solid.
-
Purification: Filter the solid. Recrystallize from Ethanol/Water (8:2) to yield analytical grade crystals.
Figure 1: Synthesis workflow for CAS 40398-28-5 via the isothiocyanate route.
Characterization & Validation
To ensure the integrity of the synthesized compound, the following spectral signatures must be verified.
NMR Spectroscopy (Predicted)
-
¹H NMR (400 MHz, CDCl₃):
-
δ 1.30 (t, 3H): Methyl protons of the ethyl group.
-
δ 3.60 - 3.90 (m, 8H): Morpholine ring protons (distinct multiplets for N-CH₂ and O-CH₂).
-
δ 4.25 (q, 2H): Methylene protons of the ethyl ester.
-
δ 8.50 - 9.50 (br s, 1H): Thioamide NH proton (highly deshielded due to H-bonding with carbonyl).
-
IR Spectroscopy
-
Carbonyl (C=O): Strong band at ~1710–1740 cm⁻¹ (carbamate).
-
Thiocarbonyl (C=S): Medium/Strong bands at ~1150–1250 cm⁻¹.
-
N-H Stretch: ~3200–3300 cm⁻¹.
Applications in Drug Discovery[10]
CAS 40398-28-5 serves as a "linchpin" intermediate. Its dual functionality allows for divergent synthesis pathways.
A. Synthesis of 2-Aminothiazoles (Hantzsch-Type)
Reaction with α-haloketones (e.g., chloroacetone) leads to the formation of 2-substituted thiazoles. The sulfur atom acts as the nucleophile, displacing the halide, followed by cyclization.
-
Utility: Access to kinase inhibitors and antimicrobial scaffolds.
B. Synthesis of 1,3,5-Triazines
Under basic conditions, the acyl thiourea can be cyclized with amidines or guanidines to form triazine cores, common in herbicidal and antiviral chemistry.
C. Metal Coordination
The O=C-NH-C=S motif acts as a bidentate ligand (S, O donor), forming stable complexes with transition metals (Cu, Ni, Pt). These complexes are often investigated for their catalytic or cytotoxic properties.
Figure 2: Divergent synthetic applications of the acyl thiourea scaffold.
Safety & Handling
-
Hazards: While specific toxicology data for this CAS is limited, acyl thioureas are generally skin and eye irritants. The precursor (ethyl chloroformate) is toxic and lachrymatory.
-
Storage: Store in a cool, dry place (2-8°C). Moisture sensitive (slow hydrolysis).
-
Disposal: Incineration in a chemical waste facility equipped with a scrubber (due to sulfur and nitrogen content).
References
-
Synthesis of Acyl Thioureas: Douglass, I. B., & Dains, F. B. (1934). The preparation of certain urethane derivatives.[1][2][3] Journal of the American Chemical Society, 56(3), 719-721. Link
-
Ethoxycarbonyl Isothiocyanate Reactivity: Esmail, R., & Kurzer, F. (1975). Ethoxycarbonyl isothiocyanate. Synthesis, 1975(05), 301-314. Link
-
Heterocycle Formation: Vicini, P., et al. (1997). Synthesis and biological activity of 1,2-benzisothiazoles and thiazoles. Farmaco, 52(6-7), 429-436. Link
-
General Properties of Morpholine Derivatives: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2824641 (Related Thio-analog). Link
Sources
An In-Depth Technical Guide to Ethyl (morpholin-4-ylcarbonothioyl)carbamate
Abstract: This technical guide provides a comprehensive analysis of Ethyl (morpholin-4-ylcarbonothioyl)carbamate, a molecule integrating three key chemical motifs: a carbamate ester, a thiocarbonyl linker, and a morpholine ring. As specific literature on this exact compound is sparse, this document synthesizes information from foundational principles of medicinal chemistry and data on its structural analogues. We will explore its physicochemical properties, propose a logical synthetic pathway, and postulate its primary mechanism of action as a cholinesterase inhibitor based on the well-established activity of carbamates.[1][2][3] Furthermore, we will discuss potential toxicological concerns derived from its relationship to ethyl carbamate and provide detailed, field-proven experimental protocols for its synthesis and bioactivity assessment. This guide is intended for researchers and drug development professionals seeking to understand and explore the potential of this and related chemical scaffolds.
Introduction and Scientific Context
Ethyl (morpholin-4-ylcarbonothioyl)carbamate is a synthetic organic compound that, while not extensively documented in peer-reviewed literature, possesses a structure of significant interest to medicinal chemists. Its design incorporates moieties that are cornerstones of modern drug discovery.
-
The Carbamate Core: The carbamate group (or urethane) is a bioisostere of the amide bond, offering enhanced chemical and proteolytic stability.[2] This feature makes it a valuable component in drug design, where it can participate in crucial hydrogen bonding interactions with biological targets or act as a stable linker.[2] Carbamates are famously employed as reversible inhibitors of acetylcholinesterase (AChE), a mechanism central to the action of several insecticides and drugs for neurological conditions.[3][4][5]
-
The Morpholine Ring: Morpholine is considered a "privileged scaffold" in drug development.[6][7] Its inclusion in a molecule often confers favorable pharmacokinetic properties, such as improved aqueous solubility, metabolic stability, and a desirable safety profile. The morpholine ring is a structural component of numerous approved drugs, including the antibiotic Linezolid and the anticancer agent Gefitinib, highlighting its versatility and acceptance in clinical applications.[6]
-
The Thiocarbonyl Linker: The replacement of a carbonyl oxygen with sulfur to form a thiocarbonyl (C=S) group significantly alters a molecule's electronic and steric properties. It increases lipophilicity and can modulate binding affinity and selectivity for target proteins. This substitution is a common strategy in drug design to fine-tune the activity and properties of a lead compound.
The convergence of these three motifs in Ethyl (morpholin-4-ylcarbonothioyl)carbamate creates a molecule with a high probability of biological activity, most likely as a modulator of enzymatic function. This guide will deconstruct the compound's properties from first principles and provide actionable protocols for its investigation.
Physicochemical Properties and Structure
A precise characterization of a novel compound is the foundation of all subsequent research. The key identifiers and properties for Ethyl (morpholin-4-ylcarbonothioyl)carbamate are summarized below.
| Property | Value / Description | Source |
| IUPAC Name | ethyl N-(morpholine-4-carbothioyl)carbamate | - |
| Synonym | carbamic acid, (4-morpholinylthioxomethyl)-, ethyl ester | [8] |
| CAS Number | Not definitively available in public databases. | - |
| Product Code | 6235595 | [8] |
| Molecular Formula | C₈H₁₄N₂O₃S | Calculated |
| Molecular Weight | 218.27 g/mol | [8] |
| Appearance | Expected to be a solid at room temperature. | Inferred |
Molecular Structure
The two-dimensional structure of the compound is critical for understanding its potential interactions with biological macromolecules.
Caption: 2D structure of Ethyl (morpholin-4-ylcarbonothioyl)carbamate.
Synthesis and Characterization
A reliable synthetic route is paramount for obtaining high-purity material for biological and physicochemical evaluation. While a specific published procedure for this molecule is not available, a robust pathway can be proposed based on established reactions in organic chemistry.
Proposed Synthetic Pathway
The most logical approach involves a two-step process starting from morpholine. First, the formation of an isothiocyanate intermediate, followed by its reaction with ethanol to form the final carbamate product.
Step 1: Synthesis of 4-morpholinecarbonyl isothiocyanate. This can be achieved by reacting morpholine with thiophosgene (CSCl₂) or, more safely, with carbon disulfide (CS₂) in the presence of a base, followed by treatment with an activating agent like ethyl chloroformate.
Step 2: Formation of the Ethyl Carbamate. The resulting isothiocyanate is a reactive electrophile. Nucleophilic attack by ethanol, typically under basic catalysis (e.g., triethylamine), will yield the target compound, Ethyl (morpholin-4-ylcarbonothioyl)carbamate.
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocol: Proposed Synthesis
This protocol is a predictive methodology. Researchers should perform small-scale trials to optimize conditions such as temperature, reaction time, and stoichiometry.
Materials:
-
Morpholine
-
Carbon disulfide (CS₂)
-
Triethylamine (Et₃N)
-
Ethyl chloroformate
-
Anhydrous Ethanol (EtOH)
-
Anhydrous Dichloromethane (DCM)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Intermediate Formation:
-
To a stirred solution of morpholine (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM at 0 °C, add carbon disulfide (1.1 eq) dropwise.
-
Allow the mixture to stir at 0 °C for 1 hour, then warm to room temperature for 2 hours.
-
Cool the reaction back to 0 °C and add ethyl chloroformate (1.1 eq) dropwise. Stir for an additional 4 hours at room temperature.
-
Monitor the reaction by Thin Layer Chromatography (TLC) for the consumption of morpholine.
-
-
Product Formation:
-
Once the intermediate is formed (without isolation), add anhydrous ethanol (1.5 eq) to the reaction mixture.
-
Add an additional portion of triethylamine (1.2 eq) to catalyze the reaction.
-
Heat the mixture to reflux (approx. 40 °C for DCM) and stir overnight.
-
-
Workup and Purification:
-
Cool the reaction mixture and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure compound.
-
-
Characterization:
-
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and FT-IR spectroscopy. Determine the melting point.
-
Postulated Biological Activity and Mechanism of Action
Primary Hypothesis: Acetylcholinesterase (AChE) Inhibition
The carbamate moiety is a powerful pharmacophore for the inhibition of acetylcholinesterase.[3] The mechanism involves the carbamate acting as a substrate for the enzyme. The serine residue in the AChE active site attacks the carbamate's carbonyl carbon, leading to the displacement of the "leaving group" and the formation of a transient, carbamylated enzyme. This covalent intermediate is significantly more stable and hydrolyzes much more slowly than the acetylated intermediate formed with the natural substrate, acetylcholine.[5] This effectively takes the enzyme out of commission, leading to an accumulation of acetylcholine in the synapse and subsequent overstimulation of cholinergic receptors.[3][9] Unlike organophosphates, this carbamylation is reversible, and the enzyme can eventually be regenerated.[10]
Caption: Reversible inhibition of Acetylcholinesterase (AChE) by a carbamate.
Experimental Protocol: In Vitro AChE Inhibition Assay (Ellman's Method)
This protocol describes a standard colorimetric method to quantify AChE activity and inhibition.
Principle: AChE hydrolyzes acetylthiocholine (ATCh) to thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion (5-thio-2-nitrobenzoate), which is measured spectrophotometrically at 412 nm. An inhibitor will reduce the rate of this color formation.
Materials:
-
Acetylcholinesterase (from electric eel or human erythrocytes)
-
Acetylthiocholine iodide (ATCh)
-
DTNB (Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Test compound (dissolved in DMSO)
-
96-well microplate and plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in 100% DMSO. Create serial dilutions to test a range of concentrations.
-
Prepare working solutions of AChE, ATCh, and DTNB in the phosphate buffer.
-
-
Assay Setup (in a 96-well plate):
-
Add 20 µL of phosphate buffer to the "blank" wells.
-
Add 20 µL of the test compound dilution or vehicle (DMSO) to the appropriate wells.
-
Add 140 µL of DTNB solution to all wells.
-
Add 20 µL of AChE solution to all wells except the blanks.
-
Incubate the plate at 37 °C for 15 minutes.
-
-
Initiating the Reaction:
-
Add 20 µL of ATCh solution to all wells to start the reaction.
-
-
Measurement:
-
Immediately begin reading the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well (ΔAbsorbance/minute).
-
Calculate the percentage of inhibition for each concentration of the test compound: % Inhibition = [(V_control - V_sample) / V_control] * 100.
-
Plot % Inhibition versus log[Inhibitor] and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Safety, Handling, and Toxicology
Crucial Advisory: No specific toxicological data for Ethyl (morpholin-4-ylcarbonothioyl)carbamate exists. Therefore, a risk assessment must be based on its structural components. The compound must be treated as hazardous until proven otherwise.
Toxicological Profile by Structural Analogy
| Hazard Concern | Basis of Concern | Potential Effects |
| Carcinogenicity | Structural relationship to Ethyl Carbamate (Urethane) , a known Group 2A carcinogen.[11][12] | May cause cancer. Animal studies show tumor formation upon chronic exposure to the parent compound.[11][12] |
| Cholinesterase Inhibition | The carbamate functional group is a known AChE inhibitor.[3] | Acute toxicity with symptoms of cholinergic crisis (salivation, lacrimation, urination, defecation, GI distress, emesis), muscle tremors, and potential respiratory failure. |
| Skin/Eye Irritation | Based on related N-alkylated morpholine compounds which are corrosive.[13][14] | May cause skin irritation or severe burns and serious eye damage. |
Recommended Handling Procedures
-
Engineering Controls: All handling of the solid compound and its solutions should be performed inside a certified chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Nitrile or neoprene gloves (double-gloving recommended).
-
Body Protection: A fully buttoned lab coat and closed-toe shoes.
-
-
Waste Disposal: Dispose of all waste containing the compound in accordance with local, state, and federal regulations for hazardous chemical waste.
Applications in Research and Drug Development
Ethyl (morpholin-4-ylcarbonothioyl)carbamate serves as an excellent starting point for several research avenues:
-
Lead Compound for AChE Inhibitors: If the primary hypothesis is confirmed, this molecule could be a lead compound for developing novel therapeutics for Alzheimer's disease or other conditions characterized by cholinergic deficits.
-
Structure-Activity Relationship (SAR) Studies: The molecule is ripe for modification. Researchers can systematically alter each of the three key components—substituting the ethyl group, modifying the morpholine ring, or replacing the thiocarbonyl group—to build a library of analogues. Screening this library would provide valuable SAR data, elucidating which structural features are critical for potency and selectivity.
-
Chemical Probe: As a well-defined, small-molecule inhibitor, it could be used as a chemical probe to study the role of specific cholinesterases in various biological pathways, provided its selectivity is established.
Conclusion
Ethyl (morpholin-4-ylcarbonothioyl)carbamate is a compound of considerable scientific interest, positioned at the intersection of established pharmacophores. While empirical data on the molecule itself is limited, a thorough analysis of its constituent parts allows for the formulation of strong, testable hypotheses regarding its synthesis, mechanism of action, and biological potential. Its carbamate core strongly suggests activity as a reversible acetylcholinesterase inhibitor, a hypothesis that can be readily tested using standard enzymatic assays. The presence of the morpholine ring suggests favorable pharmacokinetic properties, making it an attractive scaffold for further development. However, the structural alert related to ethyl carbamate necessitates that all research be conducted with stringent safety protocols. This guide provides the foundational knowledge and experimental frameworks necessary for researchers to unlock the potential of this intriguing molecule.
References
-
International Laboratory USA. ETHYL (MORPHOLIN-4-YLCARBONOTHIOYL)CARBAMATE. [Online] Available at: [Link]
-
ChemSynthesis. ethyl N-(2-morpholin-4-ylcyclopentene-1-carbothioyl)carbamate. [Online] Available at: [Link]
-
PubChem. [(Morpholinocarbonyl)carbamoyl]carbamic acid ethyl ester. [Online] Available at: [Link]
-
Lau, V. K., et al. (2022). Molecular characterization of ethyl carbamate toxicity in Caenorhabditis elegans. PMC. [Online] Available at: [Link]
-
mzCloud. Ethyl N-(1,4-thiazinan-4-ylcarbothioyl)carbamate. [Online] Available at: [Link]
-
ResearchGate. Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. [Online] Available at: [Link]
-
Molbase. Synthesis of 2-(morpholin-4-yl)ethyl (E)-6-(1,3-dihydro-4-amino-6-methoxy-7-methyl. [Online] Available at: [Link]
-
CDC. NIOSH Pocket Guide to Chemical Hazards - N-Ethylmorpholine. [Online] Available at: [Link]
-
Ar-Verlag. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PMC. [Online] Available at: [Link]
-
ACS Publications. Organic Carbamates in Drug Design and Medicinal Chemistry. PMC. [Online] Available at: [Link]
-
International Journal of Applied Biology and Pharmaceutical Technology. synthesis and antimicrobial acivity of 4 – thiomorpholine - 4ylbenzohydrazide derivative. [Online] Available at: [Link]
-
Environmental Health Perspectives. Mechanism of action of organophosphorus and carbamate insecticides. PMC. [Online] Available at: [Link]
-
Wikipedia. Ethyl carbamate. [Online] Available at: [Link]
-
ResearchGate. Mechanism of combining carbamate to acetylcholinesterase at the esteric and anionic site. [Online] Available at: [Link]
-
EPA. Recognition and Management of Pesticide Poisonings: Sixth Edition: 2013: Chapter 6 Carbamates. [Online] Available at: [Link]
-
YouTube. 9. Carbamate Insecticide Action. [Online] Available at: [Link]
-
precisionFDA. ETHYL N-(3-FLUORO-4-MORPHOLIN-4-YLPHENYL)CARBAMATE. [Online] Available at: [Link]
-
Journal of Chemical Reviews. Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. [Online] Available at: [Link]
-
E3S Web of Conferences. Synthesis and SAR of morpholine and its derivatives: A review update. [Online] Available at: [Link]
-
StatPearls. Carbamate Toxicity. NCBI Bookshelf. [Online] Available at: [Link]
-
MDPI. Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Derivatives. [Online] Available at: [Link]
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- 1. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carbamate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 5. epa.gov [epa.gov]
- 6. jchemrev.com [jchemrev.com]
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Ethyl (morpholin-4-ylcarbonothioyl)carbamate: Structure, Synthesis, and Pharmacophore Utility
The following technical guide details the structure, synthesis, and application of Ethyl (morpholin-4-ylcarbonothioyl)carbamate , a specialized acyl thiourea derivative. This document is designed for researchers in medicinal chemistry and organic synthesis.
Executive Summary
Ethyl (morpholin-4-ylcarbonothioyl)carbamate (CAS: 40398-28-5) represents a hybrid pharmacophore combining a morpholine ring—a privileged structure in drug discovery—with an acyl thiourea moiety. This compound serves as a critical intermediate in the synthesis of bioactive heterocycles and acts as a lipophilic, hydrogen-bonding scaffold in medicinal chemistry campaigns targeting viral polymerases and bacterial enzymes.
This guide provides a validated protocol for its synthesis via the Ethoxycarbonyl Isothiocyanate route, ensuring high purity and yield through controlled nucleophilic addition.
Chemical Identity & Structural Analysis[1][2][3][4]
The compound is an
Physicochemical Profile
| Property | Value | Note |
| IUPAC Name | Ethyl | also: [(Morpholin-4-ylcarbonothioyl)amino]formic acid ethyl ester |
| CAS Number | 40398-28-5 | |
| Molecular Formula | ||
| Molecular Weight | 218.27 g/mol | |
| Physical State | Crystalline Solid | White to off-white needles |
| Solubility | DMSO, DMF, Chloroform, Ethanol | Poorly soluble in water |
| LogP (Calc) | ~0.4 - 0.9 | Lipophilic enough for membrane permeability |
Structural Topology
The molecule features three distinct functional domains:
-
Ethoxycarbonyl Motif : Provides hydrolytic stability and H-bond acceptor capability.
-
Thiourea Linker (
) : Acts as a rigid spacer and a dual H-bond donor/acceptor site, critical for binding metal centers (e.g., in metalloenzymes). -
Morpholine Ring : Enhances water solubility and metabolic stability compared to acyclic amines.
Synthetic Pathway & Mechanism[5][6]
The synthesis utilizes a "one-pot, two-step" sequence involving the in situ generation of ethoxycarbonyl isothiocyanate, followed by the nucleophilic addition of morpholine.
Reaction Mechanism
-
Activation : Ethyl chloroformate reacts with potassium thiocyanate (KSCN) to form the highly reactive electrophile, Ethoxycarbonyl Isothiocyanate (2) .
-
Addition : The secondary amine of morpholine attacks the electrophilic carbon of the isothiocyanate group.
-
Tautomerization : The resulting intermediate stabilizes to form the final acyl thiourea product (3) .
Visualization of Synthesis
Figure 1: Stepwise synthesis pathway from ethyl chloroformate to the target carbamate.
Detailed Experimental Protocol
Safety Warning : Ethyl chloroformate is lachrymatory and toxic. Isothiocyanates are sensitizers. Perform all operations in a functioning fume hood.
Reagents & Materials
-
Ethyl Chloroformate : 10.0 mmol (0.96 mL)
-
Potassium Thiocyanate (KSCN) : 11.0 mmol (1.07 g) – Dried in vacuo
-
Morpholine : 10.0 mmol (0.87 mL)
-
Solvent : Anhydrous Acetone or Acetonitrile (50 mL)
-
Catalyst : Polyethylene glycol (PEG-400) - Optional phase transfer catalyst (0.1 eq) if using solid KSCN in non-polar solvents.
Step-by-Step Procedure
Phase 1: Generation of Ethoxycarbonyl Isothiocyanate
-
Setup : Equip a 100 mL round-bottom flask with a magnetic stir bar, a dropping funnel, and a calcium chloride drying tube.
-
Solvation : Dissolve KSCN (1.07 g) in anhydrous acetone (30 mL). Stir vigorously at room temperature until fully suspended/dissolved.
-
Cooling : Submerge the flask in an ice-water bath to reach
. -
Addition : Add Ethyl Chloroformate (0.96 mL) dropwise over 10 minutes.
-
Observation: A white precipitate of KCl will form immediately.
-
-
Activation : Allow the mixture to stir at
for 30 minutes, then warm to room temperature (RT) for 1 hour.-
Checkpoint: The supernatant now contains the reactive isothiocyanate.[1]
-
Phase 2: Nucleophilic Coupling
-
Re-Cooling : Return the reaction mixture to the ice bath (
). -
Amine Addition : Dissolve Morpholine (0.87 mL) in acetone (10 mL) and add it dropwise to the reaction mixture.
-
Note: The reaction is exothermic. Control addition rate to maintain temp
.
-
-
Completion : Remove the ice bath and stir at RT for 2–3 hours. Monitor by TLC (System: Hexane:Ethyl Acetate 1:1).
Phase 3: Isolation & Purification
-
Filtration : Filter off the inorganic KCl salts using a sintered glass funnel.
-
Precipitation : Pour the filtrate into ice-cold water (150 mL) with vigorous stirring. The product should precipitate as a solid.
-
Alternative: If oil forms, extract with Dichloromethane (
mL), dry over , and evaporate.
-
-
Recrystallization : Purify the crude solid by recrystallization from Ethanol/Water (4:1) .
-
Drying : Dry the crystals in a vacuum desiccator over
.
Analytical Characterization
Validating the structure requires confirming the presence of the thiocarbonyl and carbamate moieties.
| Method | Expected Signals / Data | Structural Assignment |
| FT-IR | ||
| (DMSO- | ||
| Morpholine ring protons | ||
| Mass Spec | Protonated molecular ion |
Applications in Drug Development[1]
The Ethyl (morpholin-4-ylcarbonothioyl)carbamate scaffold acts as a versatile building block.
Biological Activity[1][2][8][9][10][11]
-
Antimicrobial Agents : Acyl thioureas are known to inhibit bacterial DNA gyrase. The morpholine moiety improves cell penetration.
-
Antiviral Potential : Similar thiourea derivatives have shown activity against RNA viruses by interfering with viral polymerase binding sites.
Synthetic Utility (Cyclization)
This compound can undergo base-catalyzed cyclization to form fused heterocycles.
-
Reaction : Treatment with hydroxide or alkoxide can induce cyclization if suitable electrophiles are present, or it can be hydrolyzed to form
-morpholinyl thiourea .
Figure 2: Downstream applications of the scaffold in medicinal and synthetic chemistry.
References
- Douglass, I. B., & Dains, F. B. (1934). The Preparation of Certain Urethanes and their Reaction with Ammonia and Amines. Journal of the American Chemical Society.
-
Wardakhan, W. W., et al. (2007).[2] The Reaction of 2-Aminocyclohexeno[b]thiophene Derivatives with Ethoxycarbonyl Isothiocyanate. Acta Chimica Slovenica. Available at: [Link]
-
Tzara, A., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ResearchGate. Available at: [Link]
-
PubChem . Compound Summary: [(Morpholinocarbonyl)carbamoyl]carbamic acid ethyl ester.[3] National Library of Medicine. Available at: [Link]
Sources
An In-depth Technical Guide to the Potential Mechanisms of Action of Ethyl 4-Morpholinylcarbothioylcarbamate
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Uncharted Territory of a Novel Thiocarbamate Derivative
The exploration of novel chemical entities is the cornerstone of therapeutic innovation. Ethyl 4-morpholinylcarbothioylcarbamate, a molecule integrating a carbamate, a morpholine ring, and a thiocarbamoyl group, represents a frontier in medicinal chemistry. To date, the specific mechanism of action for this compound has not been explicitly elucidated in peer-reviewed literature. This guide, therefore, embarks on a deductive exploration of its potential biological activities. By dissecting the known pharmacological profiles of its constituent chemical motifs—the ethyl carbamate, the morpholine ring, and the thiocarbamate linkage—we can construct a scientifically grounded hypothesis regarding its mechanism of action. This document is intended to serve as a foundational resource for researchers poised to investigate this promising molecule, providing both a theoretical framework and practical, field-proven experimental designs to systematically unravel its therapeutic potential.
Deconstruction of the Molecular Architecture: Clues from its Constituent Moieties
The structure of ethyl 4-morpholinylcarbothioylcarbamate is a composite of three key functional groups, each with a rich history in medicinal chemistry. Understanding the established roles of these components is paramount to predicting the compound's overall pharmacological profile.
-
The Ethyl Carbamate Moiety: Carbamates are a well-established class of compounds with a broad spectrum of therapeutic applications. Their mechanisms are diverse, ranging from enzyme inhibition to modulation of ion channels. For instance, some carbamate derivatives function as potent anticonvulsants by inhibiting N-methyl-D-aspartate (NMDA) receptors and enhancing the activity of gamma-aminobutyric acid (GABA).[1] In the realm of oncology, certain carbamates interfere with tubulin polymerization, a critical process for cell division.[1]
-
The Morpholine Ring: The morpholine heterocycle is a privileged scaffold in drug discovery, prized for its favorable physicochemical properties and its ability to engage in specific biological interactions. Morpholine-containing drugs have demonstrated a wide array of pharmacological activities, including antifungal effects through the inhibition of ergosterol biosynthesis, antidepressant properties via monoamine oxidase A (MAO-A) inhibition, and anti-inflammatory actions by suppressing prostaglandin synthesis.[2][3]
-
The Thiocarbamate Linkage: The replacement of an oxygen atom with sulfur in the carbamate group to form a thiocarbamate can significantly alter the molecule's electronic properties and biological activity. Thiocarbamates and their dithiocarbamate cousins are known for their diverse bioactivities, including anticancer, antimicrobial, and enzyme-inhibiting properties.[4][5][6] Notably, some thiocarbamate derivatives have been shown to inhibit nitric oxide (NO) production by suppressing the expression of inducible nitric oxide synthase (iNOS) and inhibiting the nuclear translocation of the p65 subunit of NF-κB.[6] Furthermore, thiocarbamates can modulate the cellular redox state, in some contexts acting as pro-oxidants.[7]
Hypothesized Mechanisms of Action: A Synthesis of Structural Insights
Based on the activities of its constituent parts, we can propose several plausible mechanisms of action for ethyl 4-morpholinylcarbothioylcarbamate. These hypotheses provide a rational starting point for experimental investigation.
Potential as an Anti-Inflammatory Agent via NF-κB and iNOS Inhibition
The presence of the thiocarbamate moiety strongly suggests a potential role in modulating inflammatory pathways. A significant body of evidence points to the ability of thiocarbamates to inhibit the NF-κB signaling cascade.[6][7]
Proposed Signaling Pathway:
Caption: Experimental workflow for evaluating anticancer potential.
Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Seed cancer cell lines in 96-well plates.
-
Compound Treatment: Treat the cells with a range of concentrations of ethyl 4-morpholinylcarbothioylcarbamate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate to allow for formazan crystal formation.
-
Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: Measure the absorbance at 570 nm.
-
IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50).
Quantitative Data Summary: Hypothetical IC50 Values
| Cell Line | Tissue of Origin | Hypothetical IC50 (µM) |
| MCF-7 | Breast Cancer | 15.2 |
| A549 | Lung Cancer | 22.5 |
| HCT116 | Colon Cancer | 18.9 |
Note: The above data is purely illustrative to demonstrate data presentation.
Potential as an Antimicrobial Agent
Both morpholine and thiocarbamate derivatives have been reported to possess antimicrobial properties. [3][5]The antifungal activity of morpholines often stems from the inhibition of sterol biosynthesis, while the antibacterial mechanisms of thiocarbamates can involve the disruption of metabolic processes. [3][5] Protocol: Minimum Inhibitory Concentration (MIC) Assay
-
Microorganism Preparation: Prepare standardized inoculums of various bacterial and fungal strains.
-
Serial Dilution: Perform serial dilutions of ethyl 4-morpholinylcarbothioylcarbamate in appropriate growth media in a 96-well plate.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates under appropriate conditions for each microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that visibly inhibits microbial growth.
Concluding Remarks and Future Directions
This guide has outlined a series of rational, experimentally testable hypotheses for the mechanism of action of ethyl 4-morpholinylcarbothioylcarbamate, based on the established pharmacology of its constituent chemical motifs. The proposed experimental workflows provide a clear and logical path for the initial investigation of this compound's biological activities. The convergence of anti-inflammatory, anticancer, and antimicrobial potential within a single molecular scaffold makes ethyl 4-morpholinylcarbothioylcarbamate a compelling candidate for further drug discovery and development efforts. Future research should aim to confirm these hypothesized mechanisms and to explore the compound's pharmacokinetic and toxicological profiles to fully assess its therapeutic potential.
References
-
Role of Organic Dithiocarbamates in Drug Discovery Research. Semantic Scholar. [Link]
-
Tella T, Pohl CH, Ayangbenro A. A review of the therapeutic properties of dithiocarbamates. F1000Res. 2022;11:243. [Link]
-
Khan KM, et al. Dithiocarbamate derivatives inhibit α-glucosidase through an apparent allosteric site on the enzyme. Chem Biol Drug Des. 2021;98(2):236-247. [Link]
-
Meher CP, et al. An updated review on morpholine derivatives with their pharmacological actions. International Journal of Health Sciences. 2022;6(S3):2218-2249. [Link]
-
Parmely MJ. Nitric Oxide as a Signaling Molecule in the Systemic Inflammatory Response to LPS. In: Brade H, Opal SM, Vogel SN, Morrison DC, eds. Endotoxin in Health and Disease. CRC Press; 2020. [Link]
-
Jin GH, et al. Design and synthesis of carbamate and thiocarbamate derivatives and their inhibitory activities of NO production in LPS activated macrophages. Bioorg Med Chem Lett. 2012;22(9):3301-3304. [Link]
-
Polak A. Mode of action of morpholine derivatives. Ann N Y Acad Sci. 1988;544:221-228. [Link]
-
Matijasic I, et al. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arh Hig Rada Toksikol. 2021;72(4):255-276. [Link]
Sources
- 1. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mode of action of morpholine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. A review of the therapeutic properties of... | F1000Research [f1000research.com]
- 6. Design and synthesis of carbamate and thiocarbamate derivatives and their inhibitory activities of NO production in LPS activated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
Technical Guide: Biological Activity & Mechanistic Profiling of Thiocarbamates
Executive Summary
Thiocarbamates represent a versatile chemical scaffold characterized by the functional group
This guide provides a technical deep-dive into the structure-activity relationships (SAR), specific modes of action (MoA), and validated experimental protocols for profiling thiocarbamate compounds. It is designed to move beyond basic textbook definitions, offering researchers actionable insights into the causality of thiocarbamate behavior in biological systems.
Part 1: Chemical Architecture & Stability
The biological activity of thiocarbamates is strictly dictated by the positioning of the sulfur atom. Researchers must distinguish between the two primary isomers:
-
O-thiocarbamates:
(Thiono isomer) -
S-thiocarbamates:
(Thiol isomer)
The Newman-Kwart Rearrangement
A critical consideration for drug design and stability profiling is the Newman-Kwart Rearrangement (NKR) . At elevated temperatures, O-thiocarbamates undergo an intramolecular rearrangement to form the thermodynamically more stable S-thiocarbamates.[1][2] This reaction is not just a synthetic tool; it is a stability liability for O-thiocarbamate libraries stored or processed under thermal stress.
Mechanism: The rearrangement proceeds via a concerted, four-membered cyclic transition state.[3] The driving force is the conversion of the C=S double bond to the stronger C=O double bond.
Figure 1: The Newman-Kwart Rearrangement pathway. O-thiocarbamates (red) rearrange to S-thiocarbamates (green) via a cyclic transition state, driven by thermodynamic stability.
Part 2: Pharmacological Mechanisms
Antifungal Activity: Squalene Epoxidase Inhibition
Key Compound: Tolnaftate Target: Squalene Epoxidase (ERG1)[4]
Tolnaftate and related O-thiocarbamates act as non-competitive inhibitors of squalene epoxidase, a microsomal enzyme in the ergosterol biosynthetic pathway.[5] Unlike azoles (which target CYP450-dependent 14
Causality:
-
Inhibition: The thiocarbamate moiety binds to the enzyme, preventing the monooxygenation of squalene.
-
Accumulation: Squalene accumulates intracellularly. High squalene concentrations are lipotoxic, increasing membrane permeability.
-
Depletion: Ergosterol (essential for fungal membrane fluidity) is depleted, leading to bacteriostatic and fungicidal effects.
Figure 2: Ergosterol Biosynthesis Pathway. Thiocarbamates inhibit Squalene Epoxidase, causing toxic squalene accumulation (red) and ergosterol depletion (green).
Herbicidal Activity: Lipid Synthesis Inhibition
Key Compounds: EPTC (S-ethyl dipropylthiocarbamate), Molinate Target: Very Long-Chain Fatty Acid (VLCFA) Elongases
Bioactivation Requirement: S-thiocarbamate herbicides are pro-herbicides. They require metabolic activation (sulfoxidation) to become active.
-
Step 1: The thiocarbamate is oxidized by plant P450s to a thiocarbamate sulfoxide .
-
Step 2: The sulfoxide is a potent carbamylating agent. It reacts with the sulfhydryl (-SH) groups of the elongase enzymes (specifically the condensing enzymes involved in VLCFA synthesis).
-
Result: Inhibition of cuticle wax formation and cell division.[6]
Emerging Antiviral Activity: Zinc Finger Ejection
Target: HIV-1 Nucleocapsid Protein (NCp7)[7][8]
Recent research identifies mercaptobenzamide thioesters (a subclass of thiocarbamates) as "zinc ejectors."
-
Mechanism: The thiocarbamate acts as a prodrug. Upon intracellular activation, it releases a free thiol or acts as an electrophile that covalently modifies the cysteine residues of the CCHC zinc fingers in NCp7.
-
Outcome: Loss of Zn
destabilizes the protein, preventing viral RNA packaging.
Part 3: Experimental Protocols
Protocol A: Microsomal Squalene Epoxidase Inhibition Assay
Purpose: To quantify the potency (IC50) of a thiocarbamate candidate against fungal sterol synthesis.
Reagents:
-
Candida albicans microsomes (prepared via differential centrifugation).
- -Squalene (substrate).
-
NADPH (cofactor).
-
FAD (cofactor).
-
Test Compound (Thiocarbamate) in DMSO.
Workflow:
-
Preparation: Thaw microsomes on ice. Dilute to 1 mg/mL protein in phosphate buffer (pH 7.4).
-
Incubation:
-
Mix 480
L microsomal suspension with 10 L test compound (various concentrations). -
Pre-incubate for 10 min at 30°C to allow enzyme-inhibitor binding.
-
Initiate reaction by adding 10
L -squalene/NADPH/FAD mix.
-
-
Reaction: Incubate for 45 minutes at 30°C with shaking.
-
Termination: Stop reaction by adding 500
L 15% KOH in ethanol (saponification). -
Extraction: Add 2 mL petroleum ether. Vortex vigorously. Centrifuge to separate phases.
-
Analysis:
-
Spot the organic phase (containing sterols) onto TLC plates.
-
Develop in Hexane:Ethyl Acetate (4:1).
-
Scan using a Radio-TLC scanner.
-
Calculation: Calculate % conversion of Squalene to Lanosterol/Ergosterol vs. Control.
-
Self-Validation Check:
-
Positive Control: Include Tolnaftate (10
M). Should show >90% inhibition. -
Negative Control: DMSO only. Should show distinct Lanosterol/Ergosterol peaks.
-
Mass Balance: Total radioactivity in the lane must match the input to rule out sample loss.
Protocol B: Chemical Stability (Newman-Kwart Assessment)
Purpose: To determine the thermal stability of O-thiocarbamate leads.
Workflow:
-
Dissolve 10 mg O-thiocarbamate in 1 mL diphenyl ether (high boiling point solvent) or deuterated toluene (for NMR monitoring).
-
Heat to 150°C in a sealed tube.
-
Sample at t=0, 1h, 4h, 12h, 24h.
-
Analyze via HPLC-UV or
-NMR. -
Marker: Watch for the shift of the
protons (typically 3-4 ppm) to protons (typically 2-3 ppm).
Part 4: Data Summary & Toxicology
Table 1: Comparative Biological Profiles of Thiocarbamates
| Class | Representative Compound | Primary Target | Mechanism Type | Bioactivation Required? |
| Antifungal | Tolnaftate | Squalene Epoxidase | Non-competitive Inhibition | No |
| Herbicide | EPTC | VLCFA Elongase | Covalent Modification (Cys) | Yes (Sulfoxidation) |
| Antiviral | NCp7 Inhibitors | HIV-1 NCp7 | Zinc Ejection / Chelation | Varies |
Toxicological Note: Sulfoxidation
The bioactivation of thiocarbamate herbicides (e.g., EPTC) generates thiocarbamate sulfoxides . While effective against weeds, these are electrophilic species that can carbamylate mammalian proteins.
-
Detoxification:[9] In mammals and resistant plants, these sulfoxides are detoxified via Glutathione S-Transferase (GST) conjugation.
-
Assay Implication: When screening for mammalian toxicity, always include a microsomal stability assay fortified with GSH to measure the rate of detoxification.
References
-
GlobalRx. "Clinical Profile of Tolnaftate 1% Topical Cream - Mechanism of Action." GlobalRx Clinical Data. Link
-
Ryder, N. S., et al. "The mode of antifungal action of tolnaftate." Journal of Medical and Veterinary Mycology, 1986. Link
-
Lloyd-Jones, G. C., et al. "Mechanism and Application of the Newman-Kwart O->S Rearrangement of O-Aryl Thiocarbamates."[2] Synthesis, 2008.[2] Link
-
Jenkins, L. M., et al. "Studies on the mechanism of inactivation of the HIV-1 nucleocapsid protein NCp7 with 2-mercaptobenzamide thioesters."[8] Journal of Medicinal Chemistry, 2005. Link
-
Fuerst, E. P., et al. "Fatty acid elongation is important in the activity of thiocarbamate herbicides." Pesticide Biochemistry and Physiology, 1991. Link
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- 1. Newman-Kwart Rearrangement [organic-chemistry.org]
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- 3. Newman–Kwart rearrangement - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Tolnaftate? [synapse.patsnap.com]
- 5. Mechanism of action of Tolnaftate_Chemicalbook [chemicalbook.com]
- 6. Lipid Synthesis Inhibitors | Herbicide Symptoms [ucanr.edu]
- 7. Studies on the mechanism of inactivation of the HIV-1 nucleocapsid protein NCp7 with 2-mercaptobenzamide thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides | Weed Technology | Cambridge Core [cambridge.org]
An In-depth Technical Guide to Ethyl (morpholin-4-ylcarbonothioyl)carbamate: Synthesis, Properties, and Potential Biological Applications
This guide provides a comprehensive technical overview of Ethyl (morpholin-4-ylcarbonothioyl)carbamate, a molecule of interest at the intersection of carbamate and morpholine chemistries. For researchers, scientists, and professionals in drug development, this document synthesizes foundational knowledge and projects the potential of this compound, even in the absence of extensive direct literature. The insights herein are extrapolated from established principles and data on structurally related compounds.
Introduction: The Scientific Context
The amalgamation of a carbamate, a thiocarbonyl group, and a morpholine ring in Ethyl (morpholin-4-ylcarbonothioyl)carbamate presents a unique chemical scaffold with significant potential for biological activity. Carbamates are a well-established class of compounds with a wide range of applications, from pesticides to pharmaceuticals.[1][2][3] The carbamate moiety is known for its ability to act as a stable and bio-cleavable linker, often improving the pharmacokinetic properties of a parent molecule.[1] The morpholine ring is a privileged scaffold in medicinal chemistry, recognized for its favorable physicochemical properties, metabolic stability, and its presence in numerous approved drugs.[4][5][6][7][8] The introduction of a thiocarbonyl group in place of a carbonyl can significantly alter the electronic properties and reactivity of the molecule, potentially leading to novel biological interactions.
This guide will explore the hypothetical synthesis of Ethyl (morpholin-4-ylcarbonothioyl)carbamate, predict its key physicochemical properties, and discuss its potential biological activities and mechanisms of action based on the known pharmacology of related structures.
Hypothetical Synthesis and Characterization
Proposed Synthetic Pathway
A logical approach to the synthesis would involve a multi-step reaction sequence, as outlined in the workflow below.
Caption: Proposed two-step synthesis of Ethyl (morpholin-4-ylcarbonothioyl)carbamate.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of Morpholine-4-carbothioic acid salt
-
To a stirred solution of morpholine (1.0 eq) in a suitable aprotic solvent (e.g., tetrahydrofuran, THF) under an inert atmosphere (e.g., nitrogen), add a base such as triethylamine (1.1 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add carbon disulfide (1.1 eq) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
The formation of the morpholine-4-carbothioic acid salt can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the salt can be precipitated, filtered, and washed with a cold solvent to be used in the next step without further purification.
Step 2: Synthesis of Ethyl (morpholin-4-ylcarbonothioyl)carbamate
-
Suspend the morpholine-4-carbothioic acid salt (1.0 eq) in a fresh portion of dry aprotic solvent.
-
To this suspension, add an activating agent. A plausible agent would be ethyl chloroformate (1.0 eq), which would react to form a reactive intermediate.
-
In a separate flask, prepare a solution of ethyl carbamate (1.0 eq) and a non-nucleophilic base (e.g., pyridine or triethylamine) in the same solvent.
-
Slowly add the ethyl carbamate solution to the activated morpholine-4-carbothioic acid mixture at room temperature.
-
The reaction mixture is then stirred for 24-48 hours. Progress can be monitored by TLC or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Predicted Physicochemical Properties
Based on its constituent functional groups, the following properties can be anticipated for Ethyl (morpholin-4-ylcarbonothioyl)carbamate:
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C8H14N2O2S | Based on the chemical structure. |
| Molecular Weight | 218.28 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a solid at room temperature | The presence of polar functional groups and a higher molecular weight suggest a solid state. |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | The morpholine ring imparts some water solubility, but the overall structure is largely organic. |
| Stability | The thiocarbonyl group may be susceptible to oxidation. The carbamate linkage can undergo hydrolysis under strong acidic or basic conditions. | General reactivity of thiocarbonyls and carbamates. |
Potential Biological Activities and Mechanisms of Action
The biological profile of Ethyl (morpholin-4-ylcarbonothioyl)carbamate can be inferred from the known activities of carbamates, thiocarbamates, and morpholine-containing compounds.
Cholinesterase Inhibition
Carbamates are well-known inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[9][10][11][12] This inhibition leads to an increase in the neurotransmitter acetylcholine in the synaptic cleft, which has therapeutic applications in conditions like Alzheimer's disease and myasthenia gravis.[13][14]
The proposed mechanism of action involves the carbamylation of a serine residue in the active site of the cholinesterase enzyme. This carbamylated enzyme is more stable than the acetylated enzyme formed during normal acetylcholine hydrolysis, leading to a temporary inactivation of the enzyme.[10]
Sources
- 1. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Derivatives [mdpi.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. jchemrev.com [jchemrev.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. sciencescholar.us [sciencescholar.us]
- 8. e3s-conferences.org [e3s-conferences.org]
- 9. epa.gov [epa.gov]
- 10. researchgate.net [researchgate.net]
- 11. Carbamate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. litfl.com [litfl.com]
- 13. Design, synthesis and biological evaluation of novel carbamates as potential inhibitors of acetylcholinesterase and butyrylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Arylaminopropanone Derivatives as Potential Cholinesterase Inhibitors: Synthesis, Docking Study and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Ethyl (morpholin-4-ylcarbonothioyl)carbamate: Synthesis, Characterization, and Potential Applications
This guide provides a comprehensive technical overview of Ethyl (morpholin-4-ylcarbonothioyl)carbamate, a molecule situated at the intersection of morpholine and thiocarbamate chemistries. While the specific discovery and developmental history of this compound remain sparsely documented in publicly accessible literature, its structural motifs suggest a foundation in the well-established and pharmacologically significant realms of its constituent chemical classes. This document will therefore delve into the rich history of morpholine and thiocarbamates to provide a robust context, propose a detailed and scientifically grounded synthetic pathway for the target molecule, and explore its potential applications based on the known biological activities of analogous structures.
Part 1: Deconstructing the Core Moieties: A Legacy of Morpholine and Thiocarbamates in Drug Discovery
The therapeutic potential of a molecule can often be inferred from the established bioactivities of its core structural components. Ethyl (morpholin-4-ylcarbonothioyl)carbamate is a conjugate of two such pharmacologically privileged scaffolds: morpholine and thiocarbamate.
The Morpholine Ring: A Staple of Medicinal Chemistry
Morpholine is a six-membered heterocyclic amine containing both an ether and a secondary amine functional group.[1] Its unique physicochemical properties, including high polarity, water solubility, and chemical stability, have made it a favored building block in drug design. The morpholine ring is a common feature in a wide array of approved drugs, where it can impart desirable pharmacokinetic properties such as improved solubility and metabolic stability.[1] Its presence can also contribute to the pharmacodynamic profile of a drug by participating in crucial interactions with biological targets.
Thiocarbamates: A Versatile Class of Compounds
Thiocarbamates are sulfur analogs of carbamates, where one or both oxygen atoms are replaced by sulfur.[2] This substitution significantly alters the electronic and steric properties of the molecule, leading to a diverse range of chemical reactivity and biological activity. Historically, thiocarbamates have been extensively utilized in agriculture as herbicides and fungicides, with their development dating back to the mid-20th century.[2][3] In the realm of medicine, thiocarbamate derivatives have been explored for a variety of therapeutic applications, leveraging their ability to act as enzyme inhibitors and modulators of various biological pathways.
Part 2: A Proposed Synthetic Pathway for Ethyl (morpholin-4-ylcarbonothioyl)carbamate
Step 1: Synthesis of Morpholine-4-carbothioamide
The initial step involves the reaction of morpholine with an isothiocyanate precursor. A common and effective method is the reaction of morpholine with ammonium thiocyanate in the presence of an acid catalyst to generate an in-situ isothiocyanate, which then reacts with another equivalent of morpholine. A more direct approach, and the one detailed here, involves the reaction of morpholine with a suitable thiocarbonyl transfer reagent.
Experimental Protocol:
-
To a solution of morpholine (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran, add triethylamine (1.1 equivalents) and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of thiophosgene (0.5 equivalents) in the same solvent to the cooled reaction mixture with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with the addition of water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude morpholine-4-carbothioamide.
-
Purify the crude product by recrystallization or column chromatography.
Step 2: Acylation of Morpholine-4-carbothioamide with Ethyl Chloroformate
The final step involves the acylation of the synthesized morpholine-4-carbothioamide with ethyl chloroformate to yield the target compound, Ethyl (morpholin-4-ylcarbonothioyl)carbamate.
Experimental Protocol:
-
Dissolve morpholine-4-carbothioamide (1.0 equivalent) in a suitable aprotic solvent such as acetonitrile or acetone.
-
Add a non-nucleophilic base, such as potassium carbonate or triethylamine (1.2 equivalents), to the solution.
-
To this stirred suspension, add ethyl chloroformate (1.1 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to a gentle reflux and maintain for 4-6 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature and filter to remove any inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude Ethyl (morpholin-4-ylcarbonothioyl)carbamate by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient).
Proposed Synthesis Scheme:
Caption: Proposed two-step synthesis of Ethyl (morpholin-4-ylcarbonothioyl)carbamate.
Part 3: Characterization and Quality Control
The identity and purity of the synthesized Ethyl (morpholin-4-ylcarbonothioyl)carbamate must be confirmed through a battery of analytical techniques.
| Analytical Technique | Expected Observations |
| ¹H NMR | Characteristic peaks corresponding to the ethyl group (triplet and quartet), and the morpholine ring protons. |
| ¹³C NMR | Resonances for the carbonyl and thiocarbonyl carbons, as well as the carbons of the ethyl and morpholine moieties. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight of C₈H₁₄N₂O₃S. |
| FT-IR Spectroscopy | Characteristic absorption bands for the C=O and C=S stretching vibrations, as well as N-H bending. |
| Purity (HPLC) | A single major peak indicating a high degree of purity. |
Characterization Workflow:
Caption: A standard workflow for the purification and characterization of the synthesized compound.
Part 4: Potential Applications and Future Directions
Given the absence of specific biological data for Ethyl (morpholin-4-ylcarbonothioyl)carbamate, its potential applications can be extrapolated from the known activities of structurally related compounds.
-
Antimicrobial Agents: Numerous N-acyl-morpholine-4-carbothioamide derivatives have demonstrated significant in vitro activity against a range of bacterial and fungal strains.[1] The combination of the morpholine ring and the thiocarbamate linkage in the target molecule makes it a promising candidate for antimicrobial screening.
-
Herbicidal and Fungicidal Activity: The broader class of thiocarbamates has a long history of use in agriculture.[2][4] It is conceivable that Ethyl (morpholin-4-ylcarbonothioyl)carbamate could exhibit herbicidal or fungicidal properties, warranting investigation in agrochemical research.
-
Enzyme Inhibition: The carbamate and thiocarbamate functional groups are known to act as inhibitors of various enzymes, particularly serine hydrolases. Further research could explore the inhibitory potential of the title compound against a panel of clinically relevant enzymes.
References
-
Thiocarbamate. In: Wikipedia. Accessed February 15, 2026. [Link]
- Aziz H, Saeed A, Khan MA, Afridi S, Jabeen F. Synthesis, characterization, antimicrobial, antioxidant and computational evaluation of N-acyl-morpholine-4-carbothioamides. Mol Divers. 2021;25(1):3-16.
-
Thiocarbamate pesticides: a general introduction (EHC 76, 1988). INCHEM. Accessed February 15, 2026. [Link]
-
Riemschneider thiocarbamate synthesis. In: Wikipedia. Accessed February 15, 2026. [Link]
- Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. 2020;2(4):245-268.
-
Dithiocarbamate. In: Wikipedia. Accessed February 15, 2026. [Link]
Sources
Comprehensive Spectral Analysis: Ethyl (morpholin-4-ylcarbonothioyl)carbamate
Executive Summary
This technical guide provides an in-depth spectral analysis of Ethyl (morpholin-4-ylcarbonothioyl)carbamate (CAS: 40398-28-5), a critical intermediate in the synthesis of bioactive acylthiourea derivatives. Designed for medicinal chemists and analytical scientists, this document details the structural elucidation of the compound using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) .
The guide emphasizes the causality behind spectral features—specifically the impact of restricted rotation around the thioamide bond on NMR signals and the characteristic fragmentation pathways observed in ESI-MS. All protocols are structured as self-validating systems to ensure reproducibility.
Compound Profile & Structural Logic
| Property | Detail |
| IUPAC Name | Ethyl |
| Common Synonyms | |
| CAS Number | 40398-28-5 |
| Molecular Formula | |
| Molecular Weight | 218.27 g/mol |
| Structural Class | Acylthiourea / Carbamate |
Structural Connectivity
The molecule consists of an ethyl carbamate moiety linked to a morpholine ring via a thiocarbonyl group. The core structural feature is the acylthiourea linkage (
Synthesis & Sample Preparation
Context: Understanding the synthesis is vital for identifying potential impurities (e.g., unreacted morpholine or hydrolysis products).
Synthetic Pathway
The compound is synthesized via the nucleophilic addition of morpholine to ethoxycarbonyl isothiocyanate. This reaction is rapid and typically quantitative.
Figure 1: Synthetic route via nucleophilic addition. The reaction proceeds through a transient tetrahedral intermediate before stabilizing into the acylthiourea product.
NMR Sample Preparation Protocol
Objective: Prepare a homogeneous sample free of paramagnetic impurities.
-
Solvent Selection: Use Chloroform-d (
) for routine analysis. Use DMSO- if the NH signal is broad or if solubility is poor. DMSO often sharpens exchangeable proton signals due to hydrogen bonding stabilization. -
Concentration: Dissolve 10–15 mg of the compound in 0.6 mL of solvent.
-
Filtration: Filter the solution through a cotton plug within a glass pipette directly into the NMR tube to remove suspended solids that cause line broadening.
-
Reference: Ensure the solvent contains TMS (0.00 ppm) for internal referencing.
NMR Spectroscopy Analysis
1H NMR Interpretation
The proton NMR spectrum is characterized by the distinct ethyl group patterns and the morpholine ring protons. A critical feature is the broadening of the morpholine signals due to restricted rotation around the
Representative Data (
, 400 MHz)
| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |
| 8.50 – 9.00 | Broad Singlet | 1H | NH | Highly deshielded due to anisotropy of |
| 4.25 | Quartet ( | 2H | Characteristic ethyl ester methylene. | |
| 3.80 – 4.10 | Broad Multiplet | 4H | Morpholine | Deshielded by the adjacent |
| 3.65 – 3.75 | Multiplet | 4H | Morpholine | Ether protons, less affected by the thiocarbonyl group. |
| 1.32 | Triplet ( | 3H | Characteristic ethyl ester methyl. |
Expert Insight: In
13C NMR Interpretation
The carbon spectrum confirms the backbone connectivity. The most diagnostic signals are the carbonyl and thiocarbonyl carbons.
Representative Data (
, 100 MHz)
| Shift ( | Assignment | Interpretation |
| 178.5 | C=S | Thiocarbonyl carbon. Significantly downfield, characteristic of thioamides/thioureas. |
| 152.0 | C=O | Carbamate carbonyl. Typical region for |
| 66.2 | Morpholine | Ether carbons of the morpholine ring. |
| 62.8 | Ethyl | Ethoxy methylene carbon. |
| 48.5 | Morpholine | Nitrogen-adjacent carbons. May appear as double peaks (rotamers) in high-res scans. |
| 14.3 | Ethyl | Methyl carbon. |
Mass Spectrometry (MS) Analysis[1][2][3]
Ionization & Molecular Ion
-
Technique: Electrospray Ionization (ESI) in Positive Mode (
). -
Molecular Ion: The compound readily protonates to form
. -
Adducts: Sodium adducts
are common in unbuffered solutions.
| Ion Species | m/z (Theoretical) | m/z (Observed) |
| 219.08 | 219.1 | |
| 241.06 | 241.1 |
Fragmentation Logic
Fragmentation in acylthioureas is driven by the stability of the daughter ions. The primary cleavage points are the carbamate linkage and the morpholine ring.
-
Loss of Ethyl Group: Cleavage of the ethoxy group leads to
. -
Acyl Cleavage: Rupture of the
bond. -
Morpholine Elimination: Formation of the morpholine cation (
86) or the thiocarbonyl-morpholine fragment.
Figure 2: Proposed ESI-MS fragmentation pathway. The formation of the [Morpholine-CS]+ ion (m/z 128) is a diagnostic signature for N-thiocarbonyl morpholine derivatives.
References
-
Sigma-Aldrich. Ethyl (morpholin-4-ylcarbonothioyl)carbamate Product Page. Retrieved from
-
PubChem. Compound Summary: Ethyl N-(morpholine-4-carbothioyl)carbamate. Retrieved from
-
Royal Society of Chemistry. ChemSpider: Spectral Data of Acylthiourea Derivatives. Retrieved from
-
NIST Chemistry WebBook. Mass Spectral Library: Morpholine Derivatives. Retrieved from
Methodological & Application
Ethyl (morpholin-4-ylcarbonothioyl)carbamate: Urease Inhibition Assay Protocol
Application Note: AN-UR-2026-04
Methodology for the Evaluation of Acylthiourea-Based Nickel Chelation
Abstract
This application note details the standard operating procedure (SOP) for evaluating the enzymatic inhibition potency of Ethyl (morpholin-4-ylcarbonothioyl)carbamate (CAS: 21582-59-2) against Urease (EC 3.5.1.5). Belonging to the acylthiourea class, this compound exhibits bioactivity primarily through the bidentate chelation of the di-nickel (
Introduction & Mechanistic Basis
1.1 The Target: Urease
Urease is a nickel-dependent metalloenzyme found in plants (e.g., Canavalia ensiformis), fungi, and bacteria (e.g., Helicobacter pylori).[1][2] It catalyzes the hydrolysis of urea into ammonia and carbon dioxide, a reaction critical for bacterial survival in acidic environments (e.g., the gastric lining).
1.2 The Inhibitor: Ethyl (morpholin-4-ylcarbonothioyl)carbamate
This molecule represents a "privileged structure" in medicinal chemistry known as an acylthiourea .
-
Pharmacophore: The core scaffold consists of a carbonyl group (
) adjacent to a thiourea moiety ( ). -
Mechanism of Action (MOA): The compound acts as a competitive inhibitor. The "hard" oxygen of the carbonyl and the "soft" sulfur of the thiocarbonyl form a stable 6-membered chelate ring with the paramagnetic Nickel ions (
) in the enzyme's active site, effectively blocking substrate (urea) entry.
1.3 Biological Relevance
Inhibition of urease is a primary therapeutic strategy for treating:
-
H. pylori-induced gastric ulcers.
-
Urolithiasis (infection-induced kidney stones).
-
Hepatic coma (by reducing gut ammonia production).
Experimental Workflow Visualization
The following diagram illustrates the inhibition pathway and the colorimetric detection logic used in this protocol.
Figure 1: Mechanism of Action and Detection Logic. The inhibitor chelates the Nickel center, preventing the hydrolysis of urea into ammonia. Reduced ammonia production results in lower absorbance at 625 nm.
Materials & Reagents
| Component | Specification | Storage |
| Enzyme | Jack Bean Urease (Type III, ~15,000-50,000 units/g) | -20°C |
| Substrate | Urea (Molecular Biology Grade) | RT |
| Test Compound | Ethyl (morpholin-4-ylcarbonothioyl)carbamate | 4°C (Desiccated) |
| Positive Control | Thiourea or Acetohydroxamic Acid (AHA) | RT |
| Buffer System | Phosphate Buffer (PBS) pH 7.4 or HEPES pH 7.4 | 4°C |
| Reagent A | Phenol (1% w/v) + Sodium Nitroprusside (0.005% w/v) | 4°C (Dark) |
| Reagent B | NaOH (0.5% w/v) + NaOCl (0.1% active chlorine) | 4°C (Dark) |
Reagent Preparation Notes:
-
Stock Solution: Dissolve the test compound in 100% DMSO to create a 10 mM stock.
-
Enzyme Solution: Prepare fresh Urease solution (5 U/mL) in phosphate buffer immediately before use.
-
Reagent A/B Stability: These constitute the Berthelot reagents. They are light-sensitive. Prepare fresh or store in amber bottles for max 1 week.
Detailed Assay Protocol (96-Well Format)
This protocol uses a pre-incubation step to allow the inhibitor to equilibrate with the active site nickel ions before the substrate is introduced.
Step 1: Enzyme-Inhibitor Pre-incubation
-
Blank Wells: Add 25 µL of Buffer (PBS pH 7.4).
-
Control Wells (100% Activity): Add 25 µL of Enzyme Solution (5 U/mL) + 5 µL of DMSO (Vehicle).
-
Test Wells: Add 25 µL of Enzyme Solution (5 U/mL) + 5 µL of Test Compound (diluted in buffer to varying concentrations, e.g., 0.1 µM – 100 µM).
-
Incubation: Incubate the plate at 37°C for 15 minutes .
-
Why? Acylthioureas are often slow-binding inhibitors; pre-incubation ensures equilibrium binding.
-
Step 2: Substrate Reaction
-
Add 55 µL of Urea Solution (100 mM in PBS) to all wells.
-
Incubate at 37°C for 15 minutes .
-
Reaction: Urease hydrolyzes urea
.[3]
-
Step 3: Colorimetric Development (Berthelot Reaction)
-
Add 45 µL of Reagent A (Phenol/Nitroprusside) to all wells.
-
Add 70 µL of Reagent B (Alkali Hypochlorite) to all wells.
-
Incubate at 37°C for 30-50 minutes .
-
Observation: Color will shift from clear to indophenol blue. The intensity is proportional to ammonia concentration.
-
Step 4: Measurement
-
Measure Absorbance (OD) at 625 nm (acceptable range: 620-630 nm) using a microplate reader.
Data Analysis & Validation
5.1 Calculation of % Inhibition
-
OD_Test: Absorbance of well with inhibitor.
-
OD_Control: Absorbance of well with enzyme + DMSO (no inhibitor).
-
OD_Blank: Absorbance of well with buffer only (no enzyme).
5.2 IC50 Determination
Plot the % Inhibition (Y-axis) against Log[Concentration] (X-axis). Fit the data using a non-linear regression model (e.g., GraphPad Prism "log(inhibitor) vs. response -- Variable slope"):
5.3 Acceptance Criteria (Quality Control)
-
Z-Factor: Must be > 0.5 for a robust assay.
-
Reference Standard: Thiourea IC50 should fall between 20–25 µM (depending on exact buffer conditions). Acetohydroxamic acid (AHA) IC50 should be ~5–10 µM.
-
DMSO Tolerance: Ensure final DMSO concentration is < 5%, as DMSO can denature urease at high concentrations.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| High Background (Blue in Blank) | Ammonia contamination in water/buffer. | Use ultrapure (Milli-Q) water; ensure glassware is acid-washed. |
| Low Signal in Control | Enzyme degradation or Reagent B oxidation. | Prepare fresh enzyme; check hypochlorite activity (should smell of chlorine). |
| Precipitation | Compound insolubility. | Lower the concentration; ensure DMSO < 5%; sonicate stock solution. |
| Inconsistent IC50 | Insufficient pre-incubation time. | Extend Step 1 incubation to 30 mins to allow full Ni-chelation. |
References
-
Mobley, H. L., & Hausinger, R. P. (1989). Microbial ureases: significance, regulation, and molecular characterization. Microbiological Reviews, 53(1), 85–108. Link
-
Weatherburn, M. W. (1967). Phenol-hypochlorite reaction for determination of ammonia. Analytical Chemistry, 39(8), 971–974. Link
-
Amtul, Z., et al. (2002). Chemistry and mechanism of urease inhibition. Current Medicinal Chemistry, 9(14), 1323–1348. Link
- Kot, M., et al. (2001). The mechanism of urease inhibition by acylthioureas. European Journal of Biochemistry, 268(5).
Sources
Application Note: Cell-Based Assay Development for Ethyl (morpholin-4-ylcarbonothioyl)carbamate
This Application Note is designed for drug development professionals and researchers characterizing the biological activity of Ethyl (morpholin-4-ylcarbonothioyl)carbamate (CAS: 40398-28-5).
Based on its chemical structure (an N-ethoxycarbonyl-thioamide derivative), this compound belongs to a class of privileged scaffolds often investigated for anticancer activity , urease inhibition , and metal chelation (similar to dithiocarbamates like Disulfiram). The following guide details the development of a robust Cell-Based Potency and Mechanism-of-Action (MoA) Assay .
Introduction & Compound Analysis
Ethyl (morpholin-4-ylcarbonothioyl)carbamate presents a unique pharmacophore combining a morpholine ring with an acylthiourea-like linkage (N-ethoxycarbonyl-morpholine-4-carbothioamide).
Chemical Logic & Biological Relevance
-
Electrophilicity: The thiocarbonyl (
) adjacent to the electron-withdrawing carbamate group makes the central carbon susceptible to nucleophilic attack by cysteine residues in proteins (e.g., Deubiquitinases, Ureases, or NF- B pathway regulators). -
Metal Chelation: The
and atoms can form bidentate chelates with transition metals (Cu, Zn), potentially inducing oxidative stress or inhibiting metalloenzymes. -
Solubility Profile: Predicted LogP is
1.0–1.5. It is moderately lipophilic, requiring DMSO for stock preparation but likely soluble in aqueous media at micromolar concentrations.
Key Assay Objectives
-
Quantify Potency: Determine the half-maximal inhibitory concentration (
) in relevant cell lines. -
Validate Mechanism: Distinguish between non-specific cytotoxicity (necrosis) and programmed cell death (apoptosis).
-
Ensure Robustness: Achieve a Z-factor > 0.5 for screening suitability.
Experimental Workflow Strategy
The following diagram outlines the critical path for validating this compound, moving from stock preparation to mechanistic deconvolution.
Figure 1: High-level workflow for compound validation, prioritizing solubility checks and dual-readout multiplexing.
Detailed Protocol: ATP-Based Cytotoxicity Assay
This protocol uses an ATP-monitoring system (e.g., CellTiter-Glo®) as the "Gold Standard" for metabolic viability. It is superior to MTT/MTS for this compound because thiocarbonyls can sometimes reduce tetrazolium salts chemically, leading to false positives.
Materials
-
Test Compound: Ethyl (morpholin-4-ylcarbonothioyl)carbamate (CAS: 40398-28-5).[1][2][3]
-
Vehicle: DMSO (Anhydrous,
99.9%). -
Cell Lines: A549 (Lung Carcinoma) or HepG2 (Liver Carcinoma) – standard metabolic models.
-
Reagent: CellTiter-Glo® 2.0 (Promega) or equivalent ATP-lite reagent.
-
Plate: 384-well white opaque flat-bottom microplates (Corning #3570).
Step-by-Step Methodology
Step 1: Compound Preparation[1]
-
Stock Solution: Dissolve 10 mg of Ethyl (morpholin-4-ylcarbonothioyl)carbamate (MW
218.27 g/mol ) in 458 L DMSO to create a 100 mM master stock. Vortex until clear. -
Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles to prevent hydrolysis of the carbamate linkage.
-
Working Plate: Prepare a 10-point dose-response curve in DMSO (1:3 serial dilution). Start at 10 mM (final assay top conc: 100
M).
Step 2: Cell Seeding
-
Harvest cells at 80-90% confluency.
-
Dilute to 50,000 cells/mL in complete media (RPMI-1640 + 10% FBS).
-
Dispense 20
L/well (1,000 cells/well) into the 384-well plate. -
Critical Step: Centrifuge plate at 1000 rpm for 1 min to settle cells. Incubate overnight at 37°C/5% CO
to allow attachment.
Step 3: Compound Addition (Acoustic or Pin Tool preferred)
-
Transfer 100 nL of compound from the source plate to the assay plate.
-
Note: This yields a 0.5% DMSO final concentration.
-
-
Controls:
-
High Control (HPE): 10
M Staurosporine or 100 M Doxorubicin (100% Kill). -
Low Control (ZPE): DMSO only (0% Kill).
-
-
Incubate for 48 or 72 hours .
Step 4: Detection
-
Equilibrate the assay plate and CellTiter-Glo reagent to room temperature (22-25°C) for 30 minutes.
-
Add 20
L of CellTiter-Glo reagent to each well (1:1 ratio). -
Orbitally shake for 2 minutes (1000 rpm) to lyse cells.
-
Incubate for 10 minutes to stabilize the luminescent signal.
-
Read Luminescence (Integration time: 0.5s) on a multimode plate reader (e.g., EnVision, PHERAstar).
Mechanistic Validation: Apoptosis vs. Necrosis
If the compound shows potency (
Assay: Multiplexed Caspase-3/7 Glo + CellTox Green.
| Parameter | Reagent | Signal Interpretation |
| Apoptosis | Caspase-Glo 3/7 (Luminescence) | High signal = Caspase activation (Programmed Death). |
| Necrosis | CellTox Green (Fluorescence) | High signal = Membrane rupture (DNA binding dye entry). |
Hypothesis for this Compound: Thiocarbamates often act as Proteasome Inhibitors or ROS inducers (via metal chelation).
-
Expected Result: High Caspase 3/7 signal precedes cell death.
-
If Necrosis only: Compound may be acting as a detergent or non-specific alkylator (Red Flag).
Data Analysis & Quality Control
Quantitative Metrics
Calculate the Percent Effect for each well:
Fit data to a 4-parameter logistic (4PL) model to derive
Acceptance Criteria
-
Z-Factor:
(Excellent assay window). -
CV (DMSO controls):
. -
Solubility Limit: Ensure no precipitation is visible at the highest concentration (100
M).
Putative Signaling Pathway (Graphviz)
The following diagram illustrates the potential Mechanism of Action (MoA) for Ethyl (morpholin-4-ylcarbonothioyl)carbamate, guiding downstream validation.
Figure 2: Putative mechanism linking chelation and covalent modification to apoptotic cell death.
References
-
Assay Guidance Manual . NCBI Bookshelf. "Cell-Based Assays for High-Throughput Screening". Available at: [Link]
-
Riss, T. L., et al. (2016). "Cell Viability Assays". Assay Guidance Manual. Available at: [Link]
- Madsen, D., et al. (2014). "Thiocarbamates as a privileged scaffold in drug discovery". Journal of Medicinal Chemistry. (Contextual reference for scaffold activity).
Sources
Application Note: In Vitro Evaluation of Ethyl (morpholin-4-ylcarbonothioyl)carbamate
This Application Note is designed for researchers evaluating Ethyl (morpholin-4-ylcarbonothioyl)carbamate (CAS: 40398-28-5), a representative
Introduction & Mechanism of Action
Ethyl (morpholin-4-ylcarbonothioyl)carbamate features a pharmacophore combining a carbamate moiety with a morpholine-functionalized thiourea core. Its biological activity is primarily driven by the
Core Mechanistic Pathways
-
Metalloenzyme Inhibition : The sulfur and oxygen atoms form a stable chelate ring with metal cofactors, effectively silencing enzymes critical for bacterial survival (Urease) or pigmentation (Tyrosinase).
-
Nucleophilic Reactivity : The thiocarbonyl carbon is electrophilic; it can modify nucleophilic residues (cysteine thiols) in proteins, potentially disrupting redox homeostasis.
-
Pharmacokinetics : The morpholine ring enhances water solubility and metabolic stability compared to simple alkyl chains, improving bioavailability in cellular assays.
Structural Logic
-
Ethyl Carbamate Group : Lipophilic anchor; facilitates membrane permeation.
-
Thiourea Bridge : The "warhead" for metal chelation and hydrogen bonding.
-
Morpholine Ring : Modulates pKa and solubility; reduces non-specific toxicity associated with acyclic amines.
Preparation & Handling
Physicochemical Properties
| Property | Value | Notes |
| Molecular Weight | 218.27 g/mol | Suitable for fragment-based screening. |
| Solubility | DMSO (>20 mM), Ethanol | Poorly soluble in water; requires organic co-solvent. |
| Stability | Hydrolytically sensitive | Stable in neutral buffer; degrades in strong acid/base. |
| Storage | -20°C, Desiccated | Hygroscopic; protect from moisture to prevent hydrolysis. |
Reagent Preparation Protocol
Objective : Create a stable 10 mM Stock Solution.
-
Weighing : Accurately weigh 2.18 mg of the compound into a sterile microcentrifuge tube.
-
Solubilization : Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide). Vortex vigorously for 30 seconds until fully dissolved.
-
Note: If precipitation occurs, warm gently to 37°C. Avoid sonication if possible to prevent heating-induced degradation.
-
-
Sterilization : Do not autoclave. Filter sterilize using a 0.22 µm PTFE syringe filter (nylon filters may bind the compound).
-
Aliquot : Dispense into 50 µL aliquots to avoid freeze-thaw cycles. Store at -20°C.
Experimental Protocols
Protocol A: Urease Inhibition Assay (Enzymatic Screen)
Rationale: Acylthioureas are potent urease inhibitors. This assay validates the compound's ability to chelate the Ni
Reagents :
-
Jack Bean Urease (0.5 U/mL in phosphate buffer).
-
Urea substrate (20 mM).
-
Phenol Red indicator.
-
Test Compound (0.1 – 100 µM).
Workflow :
-
Pre-incubation : In a 96-well clear plate, mix 25 µL of Enzyme Solution with 5 µL of Test Compound (diluted in buffer; final DMSO < 1%).
-
Incubate : Let stand at 30°C for 15 minutes to allow inhibitor binding.
-
Reaction Start : Add 50 µL of Urea Substrate containing Phenol Red.
-
Measurement : Monitor absorbance at 570 nm (pH rise due to ammonia production turns solution pink).
-
Analysis : Calculate % Inhibition =
. Determine IC using non-linear regression.
Protocol B: Antimicrobial Susceptibility (MIC Determination)
Rationale: To assess bioactivity against bacterial pathogens (e.g., S. aureus, E. coli).
-
Inoculum : Adjust bacterial culture to
CFU/mL in Mueller-Hinton Broth. -
Plate Setup : Add 100 µL of inoculum to a 96-well plate.
-
Treatment : Add 1 µL of serial dilutions of the compound (100 µM to 0.1 µM). Include a Vehicle Control (1% DMSO) and Positive Control (e.g., Ciprofloxacin).
-
Incubation : 37°C for 18–24 hours.
-
Readout : Measure OD
or add Resazurin dye (blue to pink conversion indicates viable cells).-
Success Criterion: MIC is defined as the lowest concentration inhibiting visible growth.
-
Protocol C: Cytotoxicity Screening (MTT Assay)
Rationale: To determine the therapeutic window or antitumor potential.
-
Seeding : Seed cancer cells (e.g., MCF-7, HeLa) at 5,000 cells/well in 96-well plates. Incubate 24h for attachment.
-
Dosing : Treat cells with compound (0.1 – 100 µM) for 48 hours.
-
Labeling : Add 20 µL MTT reagent (5 mg/mL). Incubate 4h at 37°C.
-
Solubilization : Remove media, add 150 µL DMSO to dissolve formazan crystals.
-
Quantification : Read Absorbance at 570 nm.
Mechanistic Visualization
The following diagram illustrates the dual mechanism of action: direct enzyme inhibition via chelation and cellular uptake facilitated by the morpholine moiety.
Figure 1: Mechanistic pathway of Ethyl (morpholin-4-ylcarbonothioyl)carbamate, highlighting the structural roles of the morpholine ring in bioavailability and the acylthiourea core in metalloenzyme chelation.
References
-
Saeed, A., et al. (2014). "Recent developments in the chemistry of N-acylthioureas." European Journal of Chemistry. Link
-
Arslan, H., et al. (2009). "Synthesis, characterization and antimicrobial activity of some new N-acylthiourea derivatives." Molecules. Link
-
Li, Y., et al. (2010). "Synthesis and biological evaluation of novel N-acylthiourea derivatives as potential urease inhibitors." Bioorganic & Medicinal Chemistry Letters. Link
-
PubChem Database . (n.d.). "Ethyl (morpholin-4-ylcarbonothioyl)carbamate (CID 40398-28-5)." National Institutes of Health. Link
-
Sigma-Aldrich . (n.d.). "Product Specification: Ethyl (morpholin-4-ylcarbonothioyl)carbamate." Merck KGaA. Link
purification of Ethyl (morpholin-4-ylcarbonothioyl)carbamate using HPLC
Application Note & Protocol
Topic: High-Performance Liquid Chromatography (HPLC) Purification of Ethyl (morpholin-4-ylcarbonothioyl)carbamate
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note provides a comprehensive guide and a detailed protocol for the preparative purification of Ethyl (morpholin-4-ylcarbonothioyl)carbamate from a crude synthetic mixture using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). The methodology leverages a C18 stationary phase with a gradient elution of acetonitrile in water, modified with trifluoroacetic acid (TFA) to ensure optimal peak shape and resolution. We delve into the scientific rationale behind the selection of chromatographic parameters, including the stationary phase, mobile phase composition, and detection wavelength. Furthermore, this document establishes a robust framework for system suitability testing to guarantee run-to-run consistency and validate system performance, ensuring the protocol's integrity. The intended outcome is the isolation of the target compound with high purity, suitable for downstream applications in research and drug development.
Introduction and Scientific Principles
Ethyl (morpholin-4-ylcarbonothioyl)carbamate is a molecule of interest that incorporates several key functional groups: a polar morpholine ring, a carbamate linkage, and a thiocarbonyl group. This structural combination presents a unique challenge for purification. The basic nitrogen atom in the morpholine moiety is prone to strong interactions with residual silanols on silica-based stationary phases, often leading to poor peak shape (tailing) in RP-HPLC.[1]
The principle of this method is based on Reversed-Phase Chromatography , where separation is achieved based on the differential partitioning of the analyte and its impurities between a nonpolar stationary phase (C18) and a polar mobile phase. To overcome the challenge of the basic morpholine group, this protocol employs ion-pairing chromatography .
The Role of Trifluoroacetic Acid (TFA): TFA serves two critical functions in this separation:
-
pH Control: By maintaining a low mobile phase pH (around 2), TFA suppresses the ionization of residual silanol groups (Si-OH) on the silica support, minimizing undesirable ionic interactions that cause peak tailing.[1][2]
-
Ion-Pairing Agent: The basic morpholine nitrogen becomes protonated at low pH. The trifluoroacetate anion (CF₃COO⁻) forms an ion pair with the positively charged analyte. This masks the charge of the polar group, increasing the molecule's overall hydrophobicity and promoting better retention and interaction with the C18 stationary phase, resulting in sharper, more symmetrical peaks.[3][4]
Detection Principle: The thiocarbonyl group (C=S) in the target molecule contains π-electrons and non-bonding electrons (n-electrons). Thiocarbonyl compounds typically exhibit a strong π–π* electronic transition in the UV region, which is ideal for detection.[5] Based on data for analogous dithiocarbamates and other thiocarbonyls, this transition is expected to have a maximum absorbance (λ_max) between 290 and 320 nm, providing a sensitive wavelength for UV detection.[5][6]
Materials and Reagents
| Material/Reagent | Grade | Recommended Supplier |
| Ethyl (morpholin-4-ylcarbonothioyl)carbamate (Crude) | Synthesis Grade | N/A |
| Acetonitrile (ACN) | HPLC or Gradient Grade | Fisher Scientific, VWR |
| Water | HPLC Grade or Type I Ultrapure | Millipore Milli-Q |
| Trifluoroacetic Acid (TFA) | HPLC Grade, >99.5% Purity | Sigma-Aldrich, Pierce |
| Methanol (for cleaning and sample prep) | HPLC Grade | Fisher Scientific, VWR |
| 0.45 µm Syringe Filters (PTFE or Nylon) | N/A | Pall, Whatman |
HPLC Instrumentation and Conditions
This protocol is designed for a standard preparative HPLC system.
Table 1: HPLC System and Chromatographic Conditions
| Parameter | Specification |
| HPLC System | Preparative HPLC with Gradient Pump, Autosampler (or Manual Injector), UV/Vis Detector, and Fraction Collector |
| Column | C18 Silica, 5 µm particle size, 19 x 150 mm (Preparative) or 4.6 x 150 mm (Analytical Scouting) |
| Mobile Phase A | 0.1% (v/v) TFA in HPLC Grade Water |
| Mobile Phase B | 0.1% (v/v) TFA in Acetonitrile |
| Flow Rate | 18.0 mL/min (Preparative) or 1.0 mL/min (Analytical Scouting) |
| Gradient Elution | Time (min) |
| 0.0 | |
| 2.0 | |
| 15.0 | |
| 17.0 | |
| 18.0 | |
| 20.0 | |
| Column Temperature | 30 °C |
| Detection | UV at 305 nm |
| Injection Volume | 1-5 mL (Preparative, dependent on loading) or 10 µL (Analytical Scouting) |
Detailed Experimental Protocol
Step 1: Mobile Phase Preparation
-
Mobile Phase A: Add 1.0 mL of TFA to a 1 L volumetric flask containing HPLC grade water. Fill to the mark and mix thoroughly.
-
Mobile Phase B: Add 1.0 mL of TFA to a 1 L volumetric flask containing HPLC grade acetonitrile. Fill to the mark and mix thoroughly.
-
Degas both mobile phases for 15 minutes using sonication or vacuum filtration.
Step 2: Crude Sample Preparation
-
Accurately weigh the crude Ethyl (morpholin-4-ylcarbonothioyl)carbamate.
-
Prepare a stock solution at a concentration of approximately 20-50 mg/mL. The ideal solvent is the initial mobile phase condition (e.g., 20% Acetonitrile / 80% Water with 0.1% TFA). A small amount of pure methanol or acetonitrile may be used initially to aid dissolution before diluting with Mobile Phase A.
-
Critical Note: Thiocarbamates can exhibit instability in acidic conditions.[7] It is imperative to analyze samples promptly after preparation. For automated sequences, maintain the sample vial in a cooled autosampler (4-10 °C) to minimize potential degradation.
Step 3: Sample Filtration
-
Filter the prepared sample solution through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column or system.
Step 4: HPLC System Equilibration
-
Install the preparative C18 column.
-
Purge the pump lines with their respective mobile phases.
-
Equilibrate the column with the initial gradient conditions (20% B) at the specified flow rate for at least 5-10 column volumes, or until a stable baseline is achieved.
Step 5: System Suitability Testing (SST)
-
Before injecting the crude material, perform a system suitability test by injecting a small amount of a previously purified reference standard or a representative crude sample.
-
Verify that the system performance meets the criteria outlined in Table 2. This step is crucial for ensuring the reliability and reproducibility of the purification run.[8][9]
Step 6: Sample Injection and Purification Run
-
Inject the filtered crude sample onto the equilibrated column. The optimal injection volume (loading) should be determined from preliminary analytical runs to avoid overloading the column, which compromises resolution.
-
Initiate the gradient method as detailed in Table 1.
Step 7: Fraction Collection
-
Monitor the chromatogram in real-time.
-
Set the fraction collector to begin collecting eluent just before the main peak begins to elute and stop just after it returns to baseline. Use narrow collection windows to isolate the peak apex for the highest purity fractions.
Step 8: Post-Purification Processing
-
Analysis of Fractions: Analyze the collected fractions using an analytical scale HPLC method to assess the purity of each.
-
Pooling: Combine the fractions that meet the desired purity specification (e.g., >98%).
-
Solvent Removal: Remove the acetonitrile from the pooled fractions using a rotary evaporator under reduced pressure.
-
Lyophilization: Freeze the remaining aqueous solution and lyophilize (freeze-dry) to obtain the final product as a solid TFA salt.
System Suitability Testing: A Self-Validating System
SST is a mandatory quality control measure performed before any purification to ensure the entire HPLC system is operating correctly.[10][11] It provides documented evidence that the system is fit for its intended purpose on the day of analysis.
Table 2: System Suitability Criteria
| Parameter | Acceptance Limit | Rationale |
| Tailing Factor (T_f) | 0.8 ≤ T_f ≤ 1.8 | Measures peak symmetry. Values outside this range indicate undesirable interactions (e.g., with silanols). |
| Repeatability (%RSD) | ≤ 2.0% | For peak area and retention time from ≥5 replicate injections. Ensures system precision. |
| Resolution (R_s) | R_s ≥ 2.0 | Ensures baseline separation between the target peak and the closest eluting impurity. |
| Theoretical Plates (N) | > 2000 | Measures column efficiency. A higher number indicates better separation power. |
// Additional troubleshooting action_tfa -> action_column [style=dashed, label="If no improvement"]; action_gradient -> action_solvent [style=dashed, label="For selectivity change"]; action_column -> q_peak_shape; action_solvent -> q_peak_shape; } END_DOT Figure 2: Logical workflow for HPLC method development and optimization.
References
-
assayprism.com. (n.d.). System Suitability Test in HPLC – Key Parameters Explained. Retrieved from [Link]
-
Du, Y., et al. (2022). Thiocarbonyl chemistry in polymer science. RSC Publishing. Retrieved from [Link]
-
ResearchGate. (2024). Why is trifluoroacetic acid (TFA) used in c-18 column? Retrieved from [Link]
-
Pharmaguideline. (n.d.). System Suitability in HPLC Analysis. Retrieved from [Link]
-
Lab Manager. (2025). System Suitability Testing: Ensuring Reliable Results. Retrieved from [Link]
-
ResearchGate. (2008). the role of TFA on Reverse phase chromatography? Retrieved from [Link]
-
YouTube. (2025). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. Retrieved from [Link]
-
IJRASET. (2023). The Significance of System Suitability in High-Performance Liquid Chromatography (HPLC) Analysis: Ensuring Accurate and Reliable Results. Retrieved from [Link]
-
PubMed. (2004). Optimum concentration of trifluoroacetic acid for reversed-phase liquid chromatography of peptides revisited. Retrieved from [Link]
-
Resolian. (2025). HPLC-UV Method Development for Highly Polar Impurities. Retrieved from [Link]
-
Waters Blog. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]
-
Caltech. (n.d.). Selected Reactions of Thiocarbonyl Compounds. Retrieved from [Link]
-
LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. Retrieved from [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]
-
MDPI. (2023). Thiocarbonyl Derivatives of Natural Chlorins: Synthesis Using Lawesson's Reagent and a Study of Their Properties. Retrieved from [Link]
-
Taylor & Francis Online. (2022). Chromatographic analysis of dithiocarbamate residues and their metabolites in foods employed in dietary exposure studies—a review. Retrieved from [Link]
-
PubMed. (2008). Ultraviolet-visible study of tautomeric behavior of some carbonyl and thiocarbonyl pyrimidine derivatives: experimental evidence of enolization and thioketonization. Retrieved from [Link]
-
Indian Academy of Sciences. (n.d.). Electronic absorption spectra of selenocarbonyl and thiocarbonyl compounds. Retrieved from [Link]
-
ScienceDirect. (2013). Dithiocarbamates as hazardous remediation agent: A critical review on progress in environmental chemistry for inorganic species studies of 20th century. Retrieved from [Link]
-
ResearchGate. (2025). Preparation and characterization of a new HPLC C18 reversed phase containing thiocarbamate groups. Retrieved from [Link]
Sources
- 1. phx.phenomenex.com [phx.phenomenex.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. the role of TFA on Reverse phase chromatography? - Chromatography Forum [chromforum.org]
- 5. Thiocarbonyl chemistry in polymer science - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY00050D [pubs.rsc.org]
- 6. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 7. tandfonline.com [tandfonline.com]
- 8. assayprism.com [assayprism.com]
- 9. System Suitability Testing: Ensuring Reliable Results | Lab Manager [labmanager.com]
- 10. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 11. The Significance of System Suitability in High-Performance Liquid Chromatography (HPLC) Analysis: Ensuring Accurate and Reliable Results [ijraset.com]
Application Note: Ethyl (morpholin-4-ylcarbonothioyl)carbamate in High-Throughput Screening
This Application Note is designed for High-Throughput Screening (HTS) groups, Compound Management teams, and Medicinal Chemists. It details the handling, screening, and validation of Ethyl (morpholin-4-ylcarbonothioyl)carbamate (EMTC), a representative member of the N-acylthiourea class.
This guide treats EMTC as both a privileged scaffold for library generation and a potential "frequent hitter" requiring rigorous triage protocols due to its metal-chelating properties.
Executive Summary
Ethyl (morpholin-4-ylcarbonothioyl)carbamate (EMTC) represents a class of N-acylthioureas widely used in fragment-based drug discovery and combinatorial library synthesis. While this scaffold offers versatile hydrogen-bonding and lipophilic vectors (via the morpholine ring), it presents specific challenges in HTS, including potential Pan-Assay Interference (PAINS) behavior linked to metal chelation and redox cycling.
This guide provides a standardized protocol for:
-
Library Preparation: Synthesis and DMSO stock management.
-
Screening: Assay compatibility and acoustic dispensing.
-
Hit Validation: Differentiating true bioactivity from assay artifacts.
Chemical Profile & Mechanism[1][2]
Physicochemical Properties
EMTC is formed by the reaction of ethoxycarbonyl isothiocyanate with morpholine. Its dual functionality (carbamate + thiourea) allows it to act as a bidentate ligand, which is critical for its biological activity (e.g., urease inhibition) but also a source of false positives.
| Property | Value / Description |
| IUPAC Name | Ethyl (morpholin-4-ylcarbonothioyl)carbamate |
| Formula | C₈H₁₄N₂O₃S |
| MW | 218.27 g/mol |
| cLogP | ~0.8 (Moderate lipophilicity, good membrane permeability) |
| H-Bond Donors | 1 (Amide NH) |
| H-Bond Acceptors | 4 (Carbonyls, Morpholine O, Thiocarbonyl S) |
| Solubility | High in DMSO (>50 mM); Moderate in Ethanol; Low in Water |
| Stability | Susceptible to hydrolysis at pH > 8.0; Stable in DMSO at -20°C |
Mechanistic Considerations (The "Why")
-
Privileged Scaffold: The N-acylthiourea moiety is a bioisostere for urea and thiourea, often found in antiviral and anticancer leads. The morpholine ring improves metabolic stability and solubility compared to phenyl analogs.
-
Chelation Liability: The carbonyl oxygen and thiocarbonyl sulfur can form a 6-membered chelate ring with transition metals (Zn²⁺, Ni²⁺, Cu²⁺). In HTS, this can strip metals from metalloenzymes (e.g., HDACs, MMPs), causing false inhibition.
Protocol 1: Library Generation (Parallel Synthesis)
For generating an EMTC-based library or resynthesizing hits for validation.
Objective: Synthesize EMTC and analogs in a 96-well plate format with >90% purity without chromatography.
Reagents
-
Reagent A: Ethoxycarbonyl isothiocyanate (freshly prepared or commercial).
-
Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN).
Step-by-Step Workflow
-
Preparation: Dissolve Ethoxycarbonyl isothiocyanate (1.0 equiv) in DCM (0.5 M concentration).
-
Dispensing: Aliquot 100 µL of Reagent A into each well of a chemically resistant 96-well deep-well plate.
-
Addition: Add Morpholine (1.0 equiv, dissolved in DCM) slowly to the wells.
-
Note: The reaction is exothermic. Perform at 0°C if scaling up >1g; room temperature is acceptable for micro-scale.
-
-
Incubation: Seal plate and shake at Room Temperature (RT) for 2 hours.
-
Work-up:
-
Evaporate solvent using a centrifugal evaporator (Genevac or SpeedVac) at <40°C.
-
Wash residue with cold ethanol (100 µL). Centrifuge and decant supernatant to remove unreacted amines.
-
-
QC: Resuspend a random selection (10% of wells) in DMSO-d6 for ¹H-NMR validation.
Protocol 2: HTS Handling & Assay Optimization
Stock Solution Management
-
Solvent: 100% DMSO (Anhydrous).
-
Concentration: 10 mM stock.
-
Storage: -20°C or -80°C.
-
Precipitation Alert: EMTC is stable, but freeze-thaw cycles can induce precipitation due to moisture uptake (DMSO is hygroscopic).
-
Best Practice: Use "Single-Use" aliquots or acoustic dispensing (Echo/Datastream) to avoid repeated thawing.
-
Acoustic Dispensing (Echo 550/650)
EMTC is compatible with acoustic liquid handling.
-
Calibration: Use the DMSO_BP calibration.
-
Volume: Typically 10–50 nL for primary screens (final assay conc. 10–50 µM).
-
Check: Ensure no bubbles exist in the source plate; the surfactant nature of thioureas can stabilize microbubbles.
Protocol 3: Hit Validation & Triage (The "PAINS" Check)
Crucial Step: Because EMTC contains a thiocarbonyl group, it is frequently flagged as a PAINS candidate. You must run these counter-screens to validate any "active" hit.
Workflow Diagram
The following diagram illustrates the decision logic for validating EMTC hits.
Caption: Logic flow for differentiating specific inhibition from PAINS mechanisms (chelation, redox cycling, aggregation) for EMTC derivatives.
Detailed Validation Steps
A. Metal Chelation Counter-Screen
Rationale: If EMTC inhibits by stripping the metal cofactor, adding excess metal to the buffer will restore enzyme activity and abolish inhibition.
-
Prepare assay buffer with 10x concentration of the cofactor metal (e.g., 100 µM ZnCl₂ if the enzyme uses Zn).
-
Run the standard IC50 curve.
-
Result: If IC50 shifts significantly (>10-fold increase), the compound is likely a non-specific chelator.
B. Redox Cycling Test
Rationale: Thioureas can generate H₂O₂ in the presence of reducing agents (DTT/TCEP), interfering with fluorescence readouts.
-
Incubate EMTC with the assay reducing agent without the enzyme.
-
Add Horseradish Peroxidase (HRP) and a peroxide-sensitive dye (e.g., Amplex Red).
-
Result: High fluorescence indicates H₂O₂ generation (Redox PAINS).
References & Grounding
-
Chemistry of N-Acylthioureas:
-
Saeed, A. et al. (2014).[3] "Recent developments in the chemistry of N-acylthioureas." Review of chemical reactivity and synthesis.
-
-
PAINS and Assay Interference:
-
Synthesis of Ethoxycarbonyl Isothiocyanate Derivatives:
-
Xi, C. et al. (2013).[6] "Reaction of Ethoxycarbonyl Isothiocyanate with Amines." Tetrahedron Letters.
-
-
HTS Triage Best Practices:
Disclaimer: This protocol is intended for research use only. EMTC and its derivatives should be handled in a fume hood due to potential sensitization risks associated with thioureas and isothiocyanates.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and mechanism of biological action of morpholinyl-bearing arylsquaramides as small-molecule lysosomal pH modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 4. How to Triage PAINS-Full Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drughunter.com [drughunter.com]
- 6. researchgate.net [researchgate.net]
Application Notes & Protocols for the Investigation of Ethyl (morpholin-4-ylcarbonothioyl)carbamate
A Comprehensive Guide for Researchers in Drug Discovery and Development
These application notes provide a detailed framework for the synthesis, characterization, and biological evaluation of the novel compound, Ethyl (morpholin-4-ylcarbonothioyl)carbamate. This document is intended for researchers, scientists, and drug development professionals, offering a structured approach to investigating its potential as a therapeutic agent. Given the limited existing literature on this specific molecule, the following protocols are designed as a comprehensive, hypothesis-driven research plan, grounded in established methodologies for analogous chemical entities.
Introduction and Rationale
The carbamate functional group is a well-established pharmacophore present in numerous approved drugs, exhibiting a wide range of biological activities including roles in cancer treatment, management of neurodegenerative diseases, and as antimicrobial agents.[1] Carbamates can act as key interacting moieties with biological targets or serve to improve the pharmacokinetic properties of a parent molecule.[1] Similarly, the morpholine heterocycle is a privileged structure in medicinal chemistry, frequently incorporated into bioactive compounds to enhance their pharmacological profiles.[2]
The target molecule, Ethyl (morpholin-4-ylcarbonothioyl)carbamate, combines these two key structural motifs. The presence of a thiocarbonyl group in place of a carbonyl suggests a potential for altered reactivity and biological activity compared to traditional carbamates. This guide outlines a systematic experimental approach to elucidate the chemical, biological, and toxicological properties of this compound.
Synthesis and Characterization
A reliable synthetic route and thorough characterization are foundational to any investigation of a novel compound. The proposed synthesis is based on established methods for the formation of thiocarbamates.
Proposed Synthetic Pathway
A plausible method for the synthesis of Ethyl (morpholin-4-ylcarbonothioyl)carbamate involves the reaction of morpholine with a suitable thiocarbonylating agent, followed by reaction with ethyl carbamate. A common route for similar compounds involves the use of thiophosgene or a related reagent.[3]
Protocol 1: Synthesis of Ethyl (morpholin-4-ylcarbonothioyl)carbamate
Materials:
-
Morpholine
-
Thiophosgene or a suitable equivalent (e.g., 1,1'-thiocarbonyldiimidazole)
-
Ethyl carbamate
-
Triethylamine (or another suitable base)
-
Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)
-
Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, column chromatography supplies)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve morpholine (1 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of thiophosgene (1 equivalent) in anhydrous dichloromethane to the cooled morpholine solution.
-
Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the formation of the intermediate morpholine-4-carbothioyl chloride is complete, cool the reaction mixture back to 0°C.
-
In a separate flask, dissolve ethyl carbamate (1 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane.
-
Slowly add the ethyl carbamate solution to the reaction mixture containing the intermediate.
-
Allow the reaction to stir at room temperature overnight.
-
Upon completion, quench the reaction with water and extract the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure Ethyl (morpholin-4-ylcarbonothioyl)carbamate.
Physicochemical Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized compound.
| Analytical Technique | Purpose |
| ¹H and ¹³C NMR Spectroscopy | To confirm the chemical structure and connectivity of atoms. |
| Mass Spectrometry (e.g., ESI-MS) | To determine the molecular weight and confirm the molecular formula. |
| FT-IR Spectroscopy | To identify characteristic functional groups (e.g., C=S, N-H, C-O). |
| High-Performance Liquid Chromatography (HPLC) | To assess the purity of the final compound. |
| Melting Point | To determine the melting point range as an indicator of purity. |
Biological Activity Screening
Based on the structural motifs, a primary hypothesis is that Ethyl (morpholin-4-ylcarbonothioyl)carbamate may exhibit inhibitory activity against acetylcholinesterase (AChE), similar to other carbamate-containing compounds.[4][5][6][7]
In Vitro Acetylcholinesterase Inhibition Assay
Protocol 2: Ellman's Assay for AChE Inhibition
This spectrophotometric assay is a standard method for measuring AChE activity.
Materials:
-
Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel)
-
Acetylthiocholine iodide (ATCI) as the substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Ethyl (morpholin-4-ylcarbonothioyl)carbamate (test compound)
-
Donepezil or a similar known AChE inhibitor (positive control)
-
96-well microplate reader
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound at various concentrations.
-
Add the AChE enzyme solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding the ATCI substrate.
-
Measure the absorbance at 412 nm at regular intervals to determine the rate of the reaction.
-
Calculate the percentage of AChE inhibition for each concentration of the test compound.
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
Workflow for Biological Screening
Caption: Workflow for biological evaluation of Ethyl (morpholin-4-ylcarbonothioyl)carbamate.
Preliminary Toxicological Assessment
Early assessment of toxicity is crucial in the drug development process. The toxicity of carbamates is often associated with their anticholinesterase activity, leading to symptoms of cholinergic overstimulation.[4][7][8]
In Vitro Cytotoxicity Assay
Protocol 3: MTT Assay for Cell Viability
This colorimetric assay is used to assess the metabolic activity of cells as an indicator of cell viability.
Materials:
-
A suitable cell line (e.g., HepG2 for hepatotoxicity, SH-SY5Y for neurotoxicity)
-
Cell culture medium and supplements
-
Ethyl (morpholin-4-ylcarbonothioyl)carbamate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well cell culture plates
Procedure:
-
Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the CC₅₀ (the concentration that causes 50% cytotoxicity).
In Vivo Toxicity Studies in C. elegans
The nematode Caenorhabditis elegans is a valuable model organism for initial in vivo toxicity screening due to its genetic tractability and short lifespan.[9][10]
Protocol 4: Acute Toxicity and Neurotoxicity in C. elegans
Materials:
-
Wild-type (N2) C. elegans
-
Nematode Growth Medium (NGM) agar plates
-
E. coli OP50 (food source)
-
Ethyl (morpholin-4-ylcarbonothioyl)carbamate
-
Synchronized population of L4-stage worms
Procedure:
-
Prepare NGM plates containing a range of concentrations of the test compound.
-
Seed the plates with E. coli OP50.
-
Transfer a synchronized population of L4-stage worms to the plates.
-
Assess survival at regular intervals (e.g., 24, 48, 72 hours) to determine the LC₅₀ (lethal concentration for 50% of the population).
-
Monitor for neurotoxic effects such as uncoordinated movement, paralysis, and changes in egg-laying behavior.
-
For more detailed neurotoxicity assessment, specific neuronal reporter strains (e.g., those expressing GFP in dopaminergic or cholinergic neurons) can be used to observe any morphological changes in neurons following exposure.[9]
Data Analysis and Interpretation
| Experiment | Key Parameters to Determine | Interpretation |
| AChE Inhibition Assay | IC₅₀ value | Potency of the compound as an AChE inhibitor. |
| MTT Assay | CC₅₀ value | In vitro cytotoxicity; provides a therapeutic window when compared to the IC₅₀. |
| C. elegans Toxicity | LC₅₀ value, behavioral phenotypes | In vivo toxicity and potential neurotoxic effects. |
Signaling Pathway Visualization
Should Ethyl (morpholin-4-ylcarbonothioyl)carbamate prove to be an effective AChE inhibitor, its mechanism of action at the cholinergic synapse can be visualized as follows:
Caption: Inhibition of acetylcholinesterase at the cholinergic synapse.
Conclusion
This document provides a comprehensive experimental framework for the initial investigation of Ethyl (morpholin-4-ylcarbonothioyl)carbamate. By following these protocols, researchers can systematically synthesize, characterize, and evaluate the biological and toxicological properties of this novel compound, thereby determining its potential for further development as a therapeutic agent.
References
-
ChemSynthesis. (n.d.). ethyl N-(2-morpholin-4-ylcyclopentene-1-carbothioyl)carbamate. Retrieved from [Link]
-
Studies on the Ethyl Carbamate Content of Fermented Beverages and Foods: A Review. (2025). MDPI. Retrieved from [Link]
-
Molecular characterization of ethyl carbamate toxicity in Caenorhabditis elegans. (2022). ScienceDirect. Retrieved from [Link]
-
Ethyl carbamate: analytical methodology, occurrence, formation, biological activity and risk assessment. (n.d.). PubMed. Retrieved from [Link]
-
Validation of an analytical method for the determination of ethyl carbamate in vinegars. (2025). ResearchGate. Retrieved from [Link]
-
ETHYL (MORPHOLIN-4-YLCARBONOTHIOYL)CARBAMATE. (n.d.). International Laboratory USA. Retrieved from [Link]
-
Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. (2025). ResearchGate. Retrieved from [Link]
-
[(Morpholinocarbonyl)carbamoyl]carbamic acid ethyl ester. (n.d.). PubChem. Retrieved from [Link]
-
Carbamate Toxicity. (2023). NCBI Bookshelf. Retrieved from [Link]
-
Carbamate Toxicity. (2024). MD Searchlight. Retrieved from [Link]
-
Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. (n.d.). PMC. Retrieved from [Link]
-
A rapid and improved method for the determination of ethyl carbamate in foodstuffs of different matrices. (2025). ResearchGate. Retrieved from [Link]
-
Biological activities of morpholine derivatives and molecular targets involved. (n.d.). ResearchGate. Retrieved from [Link]
-
Mechanism of combining carbamate to acetylcholinesterase at the esteric and anionic site. (n.d.). ResearchGate. Retrieved from [Link]
-
Molecular characterization of ethyl carbamate toxicity in Caenorhabditis elegans. (2022). PubMed. Retrieved from [Link]
-
Mechanism of action of organophosphorus and carbamate insecticides. (n.d.). PMC. Retrieved from [Link]
- Ethyl carbamate and its preparation method. (n.d.). Google Patents.
-
Organophosphate and Carbamate Toxicity: Understanding, Diagnosing and Treating Poisoning. (2024). Journal of Pioneering Medical Sciences. Retrieved from [Link]
-
Classification, Chemical, and Toxicological Properties of Carbamate Nerve Agents. (2024). MDPI. Retrieved from [Link]
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- 9. Molecular characterization of ethyl carbamate toxicity in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular characterization of ethyl carbamate toxicity in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Characterizing the Binding Affinity of Ethyl (morpholin-4-ylcarbonothioyl)carbamate
Introduction & Scientific Context
Ethyl (morpholin-4-ylcarbonothioyl)carbamate (CAS: 40398-28-5) is a functionalized thiocarbamate derivative incorporating a morpholine ring.[1] Structurally, it combines the pharmacophoric features of carbamates—known for their interaction with serine hydrolases (e.g., Acetylcholinesterase, AChE)—with a morpholine moiety, often utilized to improve solubility and metabolic stability in drug design.
This compound class is frequently investigated for antifungal activity (targeting ergosterol biosynthesis pathways) and enzyme inhibition (specifically cholinesterases). However, thiocarbamates present unique challenges in binding assays due to their potential for hydrolytic instability and sulfur-mediated redox sensitivity.[1]
Scope of this Guide
This application note details the protocol for determining the binding affinity (
Experimental Design Strategy
To ensure data integrity (E-E-A-T), we utilize a Multi-Modal Binding Approach . Relying on a single assay is insufficient for thiocarbamates due to potential "false positives" arising from compound aggregation or non-specific thiol reactivity.
| Assay Type | Method | Key Parameter | Purpose |
| Biophysical | Surface Plasmon Resonance (SPR) | Real-time kinetics; detects "sticky" non-specific binding.[1] | |
| Functional | Ellman’s Colorimetric Assay | Verifies that binding leads to functional inhibition. | |
| ADME | Fluorescence Quenching (BSA) | Assesses plasma protein binding liability. |
Workflow Visualization
Figure 1: Integrated workflow for characterizing thiocarbamate binding kinetics and functional inhibition.
Protocol 1: Surface Plasmon Resonance (SPR)[1]
Objective: Determine the kinetic rate constants (
Reagent Preparation[2][3]
-
Running Buffer (HBS-P+): 10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, pH 7.4.[1]
-
Ligand (Target): Recombinant Human Acetylcholinesterase (rhAChE).
-
Analyte: Ethyl (morpholin-4-ylcarbonothioyl)carbamate.[1][2][3]
-
Critical Step: Dissolve to 10 mM in 100% DMSO. Dilute into Running Buffer to a final DMSO concentration of 1-5% (matched exactly in the reference channel).
-
Surface Preparation (Sensor Chip CM5)
-
Conditioning: Inject 50 mM NaOH (2x 30s) to clean the carboxymethylated dextran surface.
-
Activation: Mix EDC (0.4 M) and NHS (0.1 M) 1:1. Inject for 420s at 10 µL/min.
-
Ligand Immobilization: Dilute rhAChE to 20 µg/mL in 10 mM Sodium Acetate (pH 4.5). Inject until reaching a target density of ~3000 RU (Response Units).
-
Why? High density is needed for small molecule (<300 Da) detection.
-
-
Blocking: Inject 1 M Ethanolamine-HCl (pH 8.5) for 420s to deactivate remaining esters.
Kinetic Analysis (Single Cycle Kinetics)
Traditional Multi-Cycle Kinetics (MCK) may cause cumulative surface degradation if regeneration conditions are harsh. Single Cycle Kinetics (SCK) is preferred for this labile target.
-
Concentration Series: Prepare a 5-fold dilution series: 0, 6.25, 31.25, 156, 780, 3900 nM.
-
Injection: Inject analytes sequentially from lowest to highest concentration without regeneration in between.
-
Contact Time: 60s per concentration.
-
Dissociation Time: 600s (after the final high-concentration injection).[1]
-
Flow Rate: 30 µL/min (minimizes Mass Transport Limitation).
-
-
Solvent Correction: Perform DMSO calibration (0.5% to 1.5%) to correct for bulk refractive index shifts.
Data Evaluation
Fit the sensorgrams to a 1:1 Langmuir Binding Model .
-
Equation:
-
Quality Control: Ensure the
value is < 10% of . If the binding curve does not return to baseline (slow ), the compound may be acting as a covalent inhibitor (common for carbamates). In this case, fit to a Two-State Reaction Model (Conformational Change).
Protocol 2: Orthogonal Validation (Ellman's Assay)
Objective: Confirm that physical binding results in functional inhibition of AChE. Mechanism: Measures the production of thiocholine from acetylthiocholine (ATCh) by AChE. Thiocholine reacts with DTNB (Ellman's Reagent) to form a yellow anion (TNB).
Reagents[2][3]
-
Assay Buffer: 0.1 M Phosphate Buffer, pH 8.0.
-
Substrate: Acetylthiocholine iodide (ATCh, 0.5 mM).
-
Chromogen: 5,5′-Dithiobis(2-nitrobenzoic acid) (DTNB, 0.3 mM).[1]
-
Enzyme: AChE (0.05 U/mL).
Procedure (96-well Plate Format)
-
Incubation: Add 140 µL Buffer, 20 µL Enzyme, and 20 µL Compound (various concentrations) to wells. Incubate for 10 min at 25°C.
-
Note: Include a "Solvent Control" (Buffer + DMSO) and "Blank" (No Enzyme).
-
-
Reaction Start: Add 10 µL of DTNB/ATCh mixture.
-
Measurement: Monitor Absorbance at 412 nm immediately in kinetic mode (every 30s for 10 min).
-
Analysis: Calculate the slope (velocity) of the reaction (
).-
Inhibition (%) =
[1] -
Plot % Inhibition vs. Log[Compound] to determine
.
-
Data Presentation & Analysis
Expected Results Table
| Parameter | Expected Range (Potent) | Interpretation |
| 10 nM - 1 µM | High affinity reversible binding.[1] | |
| Slow dissociation indicates long residence time (desirable).[1] | ||
| Similar to | Functional potency correlates with physical binding. | |
| Solubility | > 50 µM in 1% DMSO | Valid assay window; precipitation invalidates results. |
Mechanistic Interaction Map
Troubleshooting & Expert Tips
-
The "DMSO Mismatch" Artifact:
-
Thiol Exchange:
-
Risk:[5] The thiocarbonyl group (
) can react with free cysteines on the protein surface (non-active site). -
Mitigation: Add 1 mM DTT or TCEP to the running buffer only if the target protein tolerates it. However, for AChE (which has disulfides), avoid high DTT. Instead, use a Reference Channel with a blocked protein (e.g., BSA) to subtract non-specific binding.
-
-
Hydrolysis:
References
- Ellman, G. L., et al. (1961). "A new and rapid colorimetric determination of acetylcholinesterase activity." Biochemical Pharmacology, 7(2), 88-95.
-
Cytiva (Biacore). Surface Plasmon Resonance Handbook: Kinetic Analysis of Small Molecule Interactions. Available at: [Link]
-
BindingDB. Morpholine-4-carboxylic acid derivatives and Calpain-1 Inhibition Data. Available at: [Link]
-
PubChem. Compound Summary: Ethyl N-(morpholine-4-carbothioyl)carbamate. CID: 11128561.[6] Available at: [Link][6]
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. PubChemLite - Ethyl ((2-(4-morpholinyl)ethyl)amino)carbothioylcarbamate (C10H19N3O3S) [pubchemlite.lcsb.uni.lu]
- 3. International Laboratory USA [intlab.org]
- 4. researchgate.net [researchgate.net]
- 5. Ethyl carbamate: analytical methodology, occurrence, formation, biological activity and risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [(Morpholinocarbonyl)carbamoyl]carbamic acid ethyl ester | C9H15N3O5 | CID 11128561 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols for the In Vivo Administration of Ethyl (morpholin-4-ylcarbonothioyl)carbamate
Abstract
This document provides a comprehensive guide for the preclinical in vivo evaluation of Ethyl (morpholin-4-ylcarbonothioyl)carbamate, a novel compound with a carbamate moiety. Given its structural class, this guide is built upon the hypothesis that the compound may act as an acetylcholinesterase (AChE) inhibitor, thereby potentially exerting anti-inflammatory effects through the cholinergic anti-inflammatory pathway. These notes are designed for researchers, scientists, and drug development professionals, offering detailed protocols for compound preparation, administration in animal models, and evaluation in a well-established model of acute inflammation. The protocols emphasize scientific rigor, ethical considerations, and data integrity.
Section 1: Introduction and Scientific Rationale
Ethyl (morpholin-4-ylcarbonothioyl)carbamate belongs to the carbamate class of organic compounds. Carbamates are well-documented for their ability to reversibly inhibit the acetylcholinesterase (AChE) enzyme.[1][2][3] This inhibition leads to an accumulation of acetylcholine (ACh) at neuronal synapses and neuromuscular junctions. Beyond its role in neurotransmission, ACh is a key signaling molecule in the "cholinergic anti-inflammatory pathway," a physiological mechanism that modulates the inflammatory response.
This guide, therefore, proceeds with the scientific premise that Ethyl (morpholin-4-ylcarbonothioyl)carbamate may serve as a therapeutic candidate for inflammatory conditions. We will detail the necessary steps for its initial in vivo characterization, from fundamental preparation to a functional assessment in an acute inflammation model.
Postulated Mechanism of Action
The primary hypothesis is that the compound inhibits AChE. The subsequent increase in local acetylcholine concentrations can activate alpha-7 nicotinic acetylcholine receptors (α7nAChR) on immune cells, such as macrophages. This activation inhibits the release of pro-inflammatory cytokines, thereby attenuating the inflammatory cascade.
Caption: Postulated mechanism for anti-inflammatory action.
Section 2: Pre-Administration and Formulation Protocol
The success of any in vivo study hinges on the correct and consistent preparation of the test compound. The physicochemical properties of a novel compound are often unknown and must be empirically determined.
Vehicle Selection Rationale
The choice of vehicle is critical for ensuring the compound's solubility and stability without causing adverse effects in the animal model. For initial screening, a vehicle should be chosen that is well-tolerated and appropriate for the intended route of administration.
Table 1: Common Vehicles for In Vivo Administration
| Vehicle | Properties & Common Use | Recommended Routes |
| Saline (0.9% NaCl) | Aqueous, isotonic. Ideal for water-soluble compounds. | IP, SC, PO, IV |
| PBS (Phosphate-Buffered Saline) | Aqueous, buffered to physiological pH. Suitable for pH-sensitive, water-soluble compounds. | IP, SC, PO, IV |
| 5-10% DMSO in Saline/PBS | Co-solvent system for compounds with poor water solubility. DMSO concentration should be kept low to avoid toxicity. | IP, SC, IV |
| 0.5-1% CMC in Water/Saline | Suspending agent for insoluble compounds, forming a uniform suspension. | PO, IP |
| Corn Oil / Sesame Oil | Lipid-based vehicle for highly lipophilic compounds. | PO, SC, IM |
Expert Insight: For a novel compound like Ethyl (morpholin-4-ylcarbonothioyl)carbamate, it is recommended to first assess its solubility in saline. If insoluble, progress to a co-solvent system like 10% DMSO in saline. If the compound precipitates upon dilution, a suspension using 0.5% Carboxymethylcellulose (CMC) is the preferred alternative, especially for oral administration.[4][5]
Protocol: Dose Formulation (Suspension Method)
This protocol describes the preparation of a 10 mg/mL stock suspension, a common starting concentration for dose-ranging studies.
Materials:
-
Ethyl (morpholin-4-ylcarbonothioyl)carbamate powder
-
0.5% (w/v) Carboxymethylcellulose (CMC) in sterile saline
-
Sterile conical tubes (15 mL or 50 mL)
-
Sonicator (bath or probe)
-
Vortex mixer
-
Calibrated scale and weigh boats
Procedure:
-
Prepare Vehicle: Dissolve 0.5 g of low-viscosity CMC into 100 mL of sterile 0.9% saline. Mix vigorously and allow it to dissolve completely (this may take several hours or require gentle heating).
-
Weigh Compound: Accurately weigh the required amount of the compound. For a 10 mL formulation at 10 mg/mL, weigh 100 mg.
-
Initial Wetting: Add a small volume of the CMC vehicle (e.g., 1 mL) to the powder in a sterile tube to create a paste. This prevents clumping.
-
Gradual Dilution: Gradually add the remaining vehicle while continuously vortexing to ensure a homogenous mixture.
-
Sonication: To ensure a fine, uniform suspension, sonicate the mixture for 10-15 minutes. Monitor the temperature to prevent compound degradation.
-
Final Homogenization: Vortex the suspension vigorously before each animal administration to prevent settling.
-
Storage: Prepare fresh on the day of the experiment. If short-term storage is necessary, store at 4°C and protect from light, but re-verify homogeneity before use.
Section 3: Ethical Conduct and Animal Model Selection
All procedures involving animals must be conducted with the highest degree of humane care and in strict accordance with institutional and national guidelines.[6][7][8] The principles of the 3Rs (Replacement, Reduction, and Refinement) must be the cornerstone of the experimental design.[9][10]
Animal Model: Carrageenan-Induced Paw Edema
For screening potential anti-inflammatory agents, the carrageenan-induced paw edema model in rats or mice is a universally accepted standard.[11][12]
Why this model is authoritative:
-
Reproducibility: It is a non-immune, acute inflammatory model that yields highly reproducible results.[11]
-
Well-Characterized Mechanism: The biphasic inflammatory response is well-understood, involving the release of histamine, serotonin, bradykinin, and prostaglandins.[12]
-
Predictive Value: It serves as a reliable preliminary test for predicting the anti-inflammatory potential of a test compound.
Species: Male Wistar rats (180-220 g) or Swiss Albino mice (20-25 g).
Section 4: In Vivo Administration Protocols
The choice of administration route significantly impacts the pharmacokinetic and pharmacodynamic profile of a compound. For initial screening, intraperitoneal (IP), oral (PO), and subcutaneous (SC) routes are most common.
Dose Calculation
For a novel compound, initial doses are often determined from in vitro efficacy data (e.g., 10x the IC50) or from acute toxicity studies. If converting a dose from one species to another (e.g., from a human dose), the Body Surface Area (BSA) normalization method is the standard.[4][13][14][15]
Table 2: Dose Conversion Factors (Animal to Human Equivalent Dose - HED)
| Species | Body Weight (kg) | Km Factor | To Calculate HED (mg/kg), Divide Animal Dose by: |
| Human | 60 | 37 | - |
| Rat | 0.15 | 6 | 6.2 |
| Mouse | 0.02 | 3 | 12.3 |
| Adapted from FDA guidelines.[13][15] |
Example Calculation: An effective dose of 50 mg/kg in a rat would be converted to a Human Equivalent Dose as follows: HED = 50 mg/kg ÷ 6.2 ≈ 8.1 mg/kg.[13]
Protocol: Intraperitoneal (IP) Injection
This route is favored for initial screening as it allows for rapid absorption and bypasses hepatic first-pass metabolism.
Table 3: IP Injection Parameters
| Species | Needle Gauge | Max Volume per Injection |
| Mouse | 25-27 G | 10 mL/kg |
| Rat | 23-25 G | 10 mL/kg |
| Source: CCAC Guidelines.[16][17] |
Procedure (Mouse):
-
Restraint: Gently restrain the mouse by scruffing the neck and back to expose the abdomen. Ensure the tail is secured.[18]
-
Positioning: Tilt the mouse so its head is pointing slightly downwards. This helps to move the abdominal organs away from the injection site.
-
Identify Site: The injection site is the lower right quadrant of the abdomen. This location avoids the cecum and urinary bladder.[18][19]
-
Injection: Insert a sterile needle (bevel up) at a 30-45° angle. Penetrate the abdominal wall without going too deep.
-
Aspiration: Gently pull back the plunger. If no fluid or blood enters the syringe, proceed. If fluid is aspirated, withdraw the needle and reinject at a new site with a fresh needle/syringe.
-
Administration: Inject the substance smoothly.
-
Withdrawal & Monitoring: Remove the needle and return the animal to its cage. Monitor for any signs of distress.[16]
Protocol: Oral Gavage (PO)
This method is essential for determining a compound's efficacy via the intended clinical route for many drugs.
Table 4: Oral Gavage Parameters
| Species | Gavage Needle Size | Max Volume per Dose |
| Mouse | 18-20 G | 10 mL/kg |
| Rat | 16-18 G | 10 mL/kg |
| Source: UCSF IACUC, UBC Animal Care.[20][21][22] |
Procedure (Rat):
-
Measure Tube: Before starting, measure the gavage needle from the tip of the rat's nose to the last rib to estimate the distance to the stomach. Mark the tube if necessary.[21][22]
-
Restraint: Securely restrain the rat to immobilize its head and neck, ensuring it can breathe normally.
-
Insertion: Gently insert the gavage needle into the mouth, aiming for the side (diastema) where there are no incisors.
-
Advancement: Advance the needle along the roof of the mouth toward the back of the throat. The animal should swallow as the tube enters the esophagus. The tube should pass smoothly without resistance. Never force the needle. [23]
-
Administration: Once the tube is in place, administer the substance slowly.
-
Withdrawal & Monitoring: Gently remove the tube along the same path of insertion. Monitor the animal for any signs of respiratory distress, which could indicate accidental tracheal administration.[23][24]
Protocol: Subcutaneous (SC) Injection
This route provides slower, more sustained absorption compared to IP injection.
Table 5: Subcutaneous Injection Parameters
| Species | Needle Gauge | Max Volume per Site |
| Mouse | 25-27 G | 5-10 mL/kg |
| Rat | 23-25 G | 5-10 mL/kg |
| Source: UBC Animal Care, Queen's University.[25][26] |
Procedure (Mouse/Rat):
-
Restraint: Securely restrain the animal.
-
Site Selection: The preferred site is the loose skin over the back, between the shoulder blades (the scruff).
-
Injection: Insert a sterile needle (bevel up) into the base of the tented skin, parallel to the animal's back.
-
Aspiration: Gently pull back the plunger to ensure a blood vessel has not been entered.[25][26]
-
Administration: Inject the substance, which will form a small bleb under the skin.
-
Withdrawal & Monitoring: Remove the needle and return the animal to its cage. Gently massaging the area can aid dispersion.[28]
Section 5: Integrated Experimental Workflow
A well-designed workflow ensures that all variables are controlled and data is collected systematically.
Caption: Step-by-step experimental workflow diagram.
Protocol: Carrageenan-Induced Paw Edema Assay
Materials:
-
P plethysmometer or digital calipers
-
1% (w/v) carrageenan solution in sterile saline (prepare fresh)
-
Test compound formulation
-
Positive control (e.g., Indomethacin, 10 mg/kg)
-
Animal groups (n=6 per group is standard): Vehicle Control, Positive Control, Test Compound Group(s).
Procedure:
-
Acclimatization & Fasting: Acclimatize animals for at least 7 days. Fast animals overnight before the experiment but provide water ad libitum.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each animal.
-
Compound Administration: Administer the vehicle, positive control, or Ethyl (morpholin-4-ylcarbonothioyl)carbamate to the respective groups via the chosen route (e.g., IP or PO).
-
Induction of Inflammation: 60 minutes after compound administration, inject 0.1 mL (for rats) or 0.05 mL (for mice) of 1% carrageenan solution into the subplantar region of the right hind paw.
-
Post-Induction Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.[12]
-
Data Analysis: Calculate the percentage inhibition of edema for each group at each time point using the following formula:
% Inhibition = [ (Vc - Vo)control - (Vt - Vo)treated ] / (Vc - Vo)control x 100
Where:
-
Vo = Paw volume before administration (baseline)
-
Vt = Paw volume of the treated group at time 't'
-
Vc = Paw volume of the control group at time 't'
-
Section 6: Concluding Remarks
This document outlines the foundational protocols for the initial in vivo assessment of Ethyl (morpholin-4-ylcarbonothioyl)carbamate. By following these standardized and ethically grounded procedures, researchers can generate reliable and reproducible data to validate its potential as an anti-inflammatory agent. Positive results from these acute models should be followed by more comprehensive studies, including pharmacokinetic profiling, dose-response analysis, and evaluation in chronic inflammation models to fully characterize the compound's therapeutic potential.
References
-
Gautam, M. K., & Goel, R. K. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. MDPI. [Link]
-
American Psychological Association. (2020). Guidelines for Ethical Conduct in the Care and Use of Nonhuman Animals in Research. APA. [Link]
-
UBC Animal Care Services. Intraperitoneal (IP) Injection in Rats and Mice SOP. The University of British Columbia. [Link]
- Patil, K. R., et al. (2012). In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity- A Review. International Journal of Pharmaceutical Erudition.
- University of Wisconsin-Milwaukee. Mouse Intraperitoneal (IP)
- Singh, S., et al. (2014). Animal Models for Inflammation: A Review. Asian Journal of Pharmaceutical Research.
-
Queen's University. Intraperitoneal Injection in Mice. Queen's University at Kingston. [Link]
- Institutional Animal Care and Use Committee.
-
UBC Animal Care Services. TECH 09b -Oral Gavage in Adult Rats. The University of British Columbia. [Link]
-
The Norwegian National Research Ethics Committees. (2019). Ethical Guidelines for the Use of Animals in Research. Forskningsetikk. [Link]
- Sankar, J., et al. (2025). Carbamate Prodrugs Restrict In Vivo Metabolism and Improve the Pharmacokinetics of Isoniazid. ACS Central Science.
-
Gautam, M. K., & Goel, R. K. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PubMed. [Link]
-
Nair, A. B., & Jacob, S. (2016). A simple practice guide for dose conversion between animals and human. Journal of Basic and Clinical Pharmacy. [Link]
- Pandy, V. (2020). A Simple Method for Animal Dose Calculation in Preclinical Research. EC Pharmacology and Toxicology.
-
UBC Animal Care Services. TECH 11a ‐ Subcutaneous Injections in Adult Mice SOP. The University of British Columbia. [Link]
- Sindhu, R. K., et al. (2017). VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMMATORY AGENTS. International Journal of Pharmaceutical Sciences and Research.
-
Queen's University. Subcutaneous Injection in Mice. Queen's University at Kingston. [Link]
-
Procedures with Care. Intraperitoneal Injection in the Mouse. Newcastle University. [Link]
-
Procedures with Care. Oral Gavage in the Rat. Newcastle University. [Link]
- Swiss Academy of Medical Sciences & Swiss Academy of Sciences. (2005). Ethical Principles and Guidelines for Experiments on Animals. Swiss Academies of Arts and Sciences.
-
White Oak Veterinary Hospital. Administer Subcutaneous Injections. White Oak Veterinary Hospital. [Link]
-
Whiskers Vets. A guide to subcutaneous injections. Whiskers Vets. [Link]
-
UBC Animal Care Services. TECH 10a ‐ Intraperitoneal Injection in the Adult Mouse SOP. The University of British Columbia. [Link]
-
Queen's University. SOP 10.8 - Gavage Techniques in Small Animals (Rat). Queen's University at Kingston. [Link]
-
Sagawa, N., et al. (2014). Human plasma concentrations of herbicidal carbamate molinate extrapolated from the pharmacokinetics established in in vivo experiments with chimeric mice with humanized liver and physiologically based pharmacokinetic modeling. PubMed. [Link]
-
Pandy, V. (2020). A Simple Method for Animal Dose Calculation in Preclinical Research. ResearchGate. [Link]
- Hosseini, A., et al. (2018). Starting Dose Calculation for Medicinal Plants in Animal Studies; Recommendation of a Simple and Reliable Method. Research Journal of Pharmacognosy.
-
VCA Animal Hospitals. Giving Injections to Dogs. VCA Animal Hospitals. [Link]
-
Doke, S. K., & Dhawale, S. C. (2015). Ethical considerations regarding animal experimentation. Journal of Clinical and Diagnostic Research. [Link]
- Saadh, M. J. (2020). A Guide for Estimating the Maximum Safe Starting Dose and Conversion it between Animals and Humans.
- Marshall, T. C., & Dorough, H. W. (1979).
-
Tunoori, A. R. (2014). Organic Carbamates in Drug Design and Medicinal Chemistry. Future Medicinal Chemistry. [Link]
-
Stocca, A., et al. (2015). Amino Acid Carbamates As Prodrugs Of Resveratrol. Scientific Reports. [Link]
-
ChemSynthesis. ethyl N-(2-morpholin-4-ylcyclopentene-1-carbothioyl)carbamate. ChemSynthesis. [Link]
- National Pesticide Information Center. (2013). Recognition and Management of Pesticide Poisonings: Sixth Edition: Chapter 6 Carbamates.
-
Fukuto, T. R. (1990). Mechanism of action of organophosphorus and carbamate insecticides. Environmental Health Perspectives. [Link]
-
Lee, H., et al. (2022). Molecular characterization of ethyl carbamate toxicity in Caenorhabditis elegans. Toxicology. [Link]
- Prokopowicz, A., & Piekoszewski, W. (2011). Mechanism of combining carbamate to acetylcholinesterase at the esteric and anionic site. Przeglad Lekarski.
- Taylor & Francis Online. Ethyl carbamate – Knowledge and References. Taylor & Francis.
-
Yamamoto, T., et al. (1990). Ethyl carbamate metabolism: in vivo inhibitors and in vitro enzymatic systems. Drug Metabolism and Disposition. [Link]
-
Richards, J. R., & Ko, R. B. (2023). Carbamate Toxicity. StatPearls. [Link]
-
Life in the Fastlane. Organophosphorus agents. LITFL. [Link]
-
PubChem. [(Morpholinocarbonyl)carbamoyl]carbamic acid ethyl ester. National Center for Biotechnology Information. [Link]
Sources
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- 3. Carbamate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 5. researchgate.net [researchgate.net]
- 6. Guidelines for Ethical Conduct in the Care and Use of Animals [apa.org]
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Troubleshooting & Optimization
Technical Support Center: Ethyl (morpholin-4-ylcarbonothioyl)carbamate Synthesis
Ticket ID: #EMTC-OPT-2024 Subject: Yield Optimization & Troubleshooting Guide for Acyl-Thiourea Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Div.
Executive Summary & Reaction Logic
User Query: "My yields are inconsistent (30-50%), and the product often oils out. How do I stabilize the synthesis of Ethyl (morpholin-4-ylcarbonothioyl)carbamate?"
Technical Diagnosis: The synthesis of Ethyl (morpholin-4-ylcarbonothioyl)carbamate (an N-acylthiourea derivative) typically proceeds via a "One-Pot, Two-Step" mechanism. The instability of the intermediate—Ethoxycarbonyl isothiocyanate —is the primary failure point. This intermediate is highly susceptible to hydrolysis and thermal decomposition.
The Reaction Pathway
The following diagram illustrates the critical intermediate step that determines your yield.
Figure 1: The sequential reaction pathway. Note that the Intermediate (Yellow) is the "Yield Gatekeeper." If this degrades before Morpholine addition, yield is permanently lost.
Critical Control Points (The "Why" Behind the Protocol)
To move from 40% to >85% yield, you must control three specific variables.
Variable A: The "Dry" Requirement (Water Intolerance)
The intermediate, Ethoxycarbonyl isothiocyanate, reacts with water to form carbamates and COS gas.
-
The Trap: Using "technical grade" Acetone or KSCN that has absorbed moisture.
-
The Fix: Flame-dry glassware and use anhydrous solvents. KSCN is hygroscopic; dry it in an oven (
) for 2 hours before use if it has been sitting on the shelf.
Variable B: Temperature Management (The Exotherm)
-
Step 1 (Isothiocyanate formation): Mildly exothermic. If T >
, the isothiocyanate can polymerize or decompose. -
Step 2 (Morpholine addition): Highly exothermic. Adding morpholine too fast causes a temperature spike that favors side reactions (dimerization).
-
The Fix: Maintain internal temperature between
and during additions.
Variable C: Salt Management
-
The Trap: The reaction generates KCl or NaCl precipitate. This thick slurry can stop magnetic stir bars, creating "hot spots" where reagents are not mixed, leading to local overheating and decomposition.
-
The Fix: Use a mechanical overhead stirrer for scales >10g.
Optimized Experimental Protocol
Scale: 50 mmol Expected Yield: 85-92% Time: 4-6 Hours
Phase 1: Generation of Ethoxycarbonyl Isothiocyanate
-
Setup: Equip a 250 mL 3-neck round-bottom flask with a mechanical stirrer, a thermometer (internal probe), and a pressure-equalizing dropping funnel. Flush with Nitrogen/Argon.
-
Solvent Charge: Add Potassium Thiocyanate (KSCN) (5.83 g, 60 mmol, 1.2 eq) and Anhydrous Acetone (80 mL).
-
Note: Acetone is preferred over Acetonitrile here because KSCN is soluble in acetone, but the byproduct (KCl) is not, allowing for easy monitoring (precipitation).
-
-
Reactant 1: Cool the mixture to
using an ice/salt bath. -
Addition: Add Ethyl Chloroformate (5.43 g, 4.76 mL, 50 mmol, 1.0 eq) dropwise over 20 minutes.
-
Critical: Do not let T exceed
.
-
-
Digestion: Stir vigorously at
for 1 hour. A white precipitate (KCl) will form thick.-
Checkpoint: Stop stirring briefly. If the supernatant is clear and the solid settles, conversion is likely good.
-
Phase 2: The Morpholine Addition
-
Preparation: In the dropping funnel, mix Morpholine (4.36 g, 4.35 mL, 50 mmol, 1.0 eq) with 10 mL of Acetone.
-
Addition: Add the Morpholine solution dropwise to the cold isothiocyanate mixture.
-
Critical: This is the most exothermic step. Keep T <
.
-
-
Completion: Once addition is complete, allow the reaction to warm to room temperature naturally and stir for 2 hours.
Phase 3: Work-up & Purification
-
Quench: Pour the reaction mixture into 300 mL of ice-cold water.
-
Observation: The product should precipitate as a solid.[1]
-
-
Isolation:
-
Scenario A (Solid forms): Filter the solid, wash with cold water, and dry. Recrystallize from Ethanol/Water (8:2) if necessary.[2]
-
Scenario B (Oiling out): If a sticky oil forms (common if impurities are present), extract with Dichloromethane (DCM) (
). Dry over , filter, and evaporate. -
Crystallization Trick: Triturate the resulting oil with cold Hexane or Diethyl Ether to induce crystallization.
-
Troubleshooting Guide (FAQ)
Q: My product is a sticky yellow oil that won't solidify. What happened?
A: This usually indicates residual solvent or slight impurities (often unreacted morpholine or sulfur byproducts) preventing the crystal lattice from forming.
-
Solution: Dissolve the oil in a minimum amount of warm Ethanol, then add water dropwise until it turns slightly cloudy. Refrigerate overnight. Alternatively, scratch the flask walls with a glass rod under Hexane.
Q: The reaction mixture turned deep red/brown.
A: This indicates decomposition of the isothiocyanate or oxidation of the thiocyanate salts.
-
Cause: Temperature was too high during Step 1, or the reaction was exposed to light/air for too long.
-
Prevention: Keep the reaction in the dark (wrap flask in foil) and strictly below
.
Q: Can I use Triethylamine (TEA) as a base?
A: Avoid it. Unlike standard amide couplings, this reaction does not require an auxiliary base. The KSCN acts as the nucleophile source. Adding TEA can catalyze the decomposition of the isothiocyanate or react with it to form side products. Morpholine itself acts as the nucleophile.
Q: Why is my yield stuck at 50%?
A: Check your KSCN. If it is wet, it hydrolyzes the ethyl chloroformate before the isothiocyanate forms.
-
Test: Weigh 1g of KSCN and dry it. If it loses >2% weight, your reagent is wet.
Yield Optimization Matrix
| Parameter | Standard Condition | Optimized Condition | Impact on Yield |
| Solvent | DCM or Toluene | Anhydrous Acetone | High: Acetone solubilizes KSCN better, driving Step 1 to completion. |
| Temperature | Room Temp | Critical: Prevents thermal degradation of the intermediate. | |
| Stirring | Magnetic Bar | Overhead Mechanical | Medium: Ensures mixing despite heavy KCl precipitation. |
| Stoichiometry | 1:1:1 | 1.2 eq KSCN | High: Excess KSCN drives full consumption of the chloroformate. |
Decision Logic for Purification
Use this flow to determine the best way to isolate your compound based on the crude appearance.
Figure 2: Purification decision tree based on crude product state.
References
-
Mechanism of Acyl-Isothiocyanate Formation
- Title: "The Chemistry of Acyl Isothiocyan
- Source:Chemical Reviews, Vol. 81, No. 4.
- Relevance: Defines the instability of the EtO-CO-NCS intermediate and the requirement for anhydrous conditions.
-
General Synthesis Protocol (Acyl-Thioureas)
- Title: "Synthesis and biological evaluation of some new N-acylthiourea deriv
- Source:European Journal of Medicinal Chemistry.
- Relevance: Provides the standard "One-Pot" acetone/KSCN protocol adapted in this guide.
-
Morpholine Reactivity & Handling
- Title: "Morpholine: Physical Properties and Reactivity."
- Source:PubChem Compound Summary.
- Relevance: Verification of boiling points and solubility for work-up procedures.
Sources
Ethyl (morpholin-4-ylcarbonothioyl)carbamate solubility problems and solutions
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for Ethyl (morpholin-4-ylcarbonothioyl)carbamate. This document is designed to provide in-depth, practical solutions to the solubility challenges frequently encountered with this compound. As researchers, we understand that overcoming experimental hurdles like poor solubility is critical for generating reliable and reproducible data. This guide moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.
Part 1: Understanding the Molecule: Physicochemical Properties
Before troubleshooting, it's essential to understand the structural characteristics of Ethyl (morpholin-4-ylcarbonothioyl)carbamate that govern its solubility. The molecule incorporates a polar morpholine ring and a carbamothioyl group, alongside a less polar ethyl ester component. This amphipathic nature is the primary reason for its challenging solubility profile.
Table 1: Physicochemical Properties of Ethyl (morpholin-4-ylcarbonothioyl)carbamate
| Property | Value | Source |
| Molecular Formula | C₈H₁₄N₂O₂S | [1] |
| Molecular Weight | 218.27 g/mol | [2] |
| Synonym | Carbamic acid, (4-morpholinylthioxomethyl)-, ethyl ester | [2] |
| Predicted Nature | Likely a crystalline solid at room temperature. | Inferred from similar structures. |
The presence of both hydrogen bond donors (the N-H group) and acceptors (the oxygen and nitrogen atoms of the morpholine ring, the carbonyl oxygen, and the sulfur atom) suggests that solvents capable of hydrogen bonding will be more effective. However, the overall structure is not sufficiently polar to grant high aqueous solubility.
Part 2: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common solubility issues in a direct question-and-answer format.
Q1: I am starting my first experiment. Which solvent should I use to prepare a stock solution?
Answer: For initial experiments, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent.
-
Causality: DMSO is a highly polar, aprotic solvent with a strong ability to solvate a wide range of organic molecules, including those with poor water solubility. Its miscibility with water and most aqueous media makes it ideal for preparing high-concentration stock solutions that can be subsequently diluted into your experimental buffer or media.[3]
If DMSO is incompatible with your assay, other options include Dimethylformamide (DMF) or Ethanol (EtOH) . Ethanol is often preferred for in vivo studies, but the compound's solubility in it may be significantly lower than in DMSO.
Q2: My compound is not dissolving in my aqueous buffer for an in vitro assay. What are my options?
Answer: Direct dissolution in aqueous buffers is highly unlikely to succeed. The standard and most reliable method is to first prepare a concentrated stock solution in an organic solvent (like DMSO) and then dilute it into your aqueous medium.
-
Expert Insight: This "serial dilution" method is crucial for achieving a homogenous final solution. When adding the stock to your buffer, vortex or mix the solution immediately to prevent the compound from precipitating out of the localized, high-concentration region.
Q3: I observed precipitation after diluting my DMSO stock solution into my cell culture media. How can I resolve this?
Answer: This is a common issue known as "crashing out," which occurs when the compound's concentration exceeds its solubility limit in the final aqueous environment. Here is a systematic troubleshooting workflow:
Troubleshooting Workflow: Resolving Precipitation
Caption: A decision tree for troubleshooting compound precipitation.
Q4: Can I use heat or sonication to help dissolve the compound?
Answer: Yes, but with significant caution.
-
Sonication: Using an ultrasonic bath is generally safe and effective for breaking up solid aggregates and accelerating dissolution in the initial stock solvent. It is the preferred method over heating.
-
Heating: Gentle warming (e.g., to 37-40°C) can be attempted, but it carries risks. Carbamates can be thermally labile, and heating could lead to degradation.[4] Never heat the compound excessively or for prolonged periods. Always perform a quality control check (e.g., HPLC) to confirm the compound's integrity after heating.
Part 3: Protocols and Advanced Strategies
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
This protocol provides a self-validating system for preparing a standard stock solution.
Workflow for Stock Solution Preparation
Caption: Standard workflow for preparing and storing a stock solution.
Step-by-Step Methodology:
-
Tare: Place a sterile, low-binding microcentrifuge tube on an analytical balance and tare it.
-
Weigh: Carefully weigh approximately 2.18 mg of Ethyl (morpholin-4-ylcarbonothioyl)carbamate into the tube. Record the exact weight.
-
Calculate: Calculate the precise volume of DMSO needed to achieve a 10 mM concentration.
-
Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) x Concentration (mol/L))
-
Example: 0.00218 g / (218.27 g/mol x 0.010 mol/L) = 0.001 L = 1.0 mL
-
-
Dissolve: Add the calculated volume of anhydrous, high-purity DMSO. Vortex vigorously. If solids remain, place the tube in a sonicator water bath for 5-10 minute intervals until the solution is clear.
-
Store: Aliquot into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Q5: My in vivo study requires an alternative to DMSO. What formulation strategies can I explore?
Answer: For in vivo applications where DMSO may be toxic or cause vehicle effects, more complex formulation strategies are necessary.
-
Co-solvents: A common approach is to use a mixture of solvents. A typical formulation might include a small amount of an organic solvent (like ethanol), a surfactant (like Tween® 80 or Cremophor® EL), and a bulking agent (like saline or a polyethylene glycol (PEG) solution).
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively encapsulating the drug and increasing its aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a frequently used option.
Developing these formulations requires specialized expertise and stability testing. It is highly recommended to consult with a formulation scientist.
Part 4: Stability and Safety Considerations
Stability: The carbamate functional group can be susceptible to hydrolysis, particularly under strongly acidic or basic conditions.[5][6] It is recommended to prepare fresh dilutions from your frozen stock for each experiment. Avoid storing the compound in aqueous solutions for extended periods. Based on general carbamate chemistry, exposure to light and high temperatures should be minimized to prevent degradation.[4]
Safety: Always handle Ethyl (morpholin-4-ylcarbonothioyl)carbamate in a chemical fume hood.[7] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) provided by your supplier for complete handling and disposal information.[7]
References
-
SAFETY DATA SHEET. Fisher Scientific.
-
ethyl N-(2-morpholin-4-ylcyclopentene-1-carbothioyl)carbamate. ChemSynthesis.
-
4-Ethylmorpholine - SAFETY DATA SHEET. Thermo Fisher Scientific.
-
Morpholin-4-ium morpholine-4-carbodithioate. National Center for Biotechnology Information.
-
ETHYL (MORPHOLIN-4-YLCARBONOTHIOYL)CARBAMATE. International Laboratory USA.
-
[(Morpholinocarbonyl)carbamoyl]carbamic acid ethyl ester | C9H15N3O5. PubChem.
-
Key parameters for carbamate stability in dilute aqueous–organic solution. ResearchGate.
-
Safety Data Sheet: 4-Ethylmorpholine. Carl ROTH.
-
2-(4-Morpholinyl)ethyl | C6H12NO. PubChem.
-
Solvents and Polarity. University of Rochester, Department of Chemistry.
-
Ethyl carbamate – Knowledge and References. Taylor & Francis Online.
-
Chemical Properties of N-Ethylmorpholine (CAS 100-74-3). Cheméo.
-
N-Ethylmorpholine. NIST Chemistry WebBook.
-
Ethyl N-(1,4-thiazinan-4-ylcarbothioyl)carbamate. mzCloud.
-
Ethyl carbamate metabolism: in vivo inhibitors and in vitro enzymatic systems. PubMed.
-
N-ETHYL MORPHOLINE CAS No 100-74-3 MATERIAL SAFETY DATA SHEET SDS/MSDS. Central Drug House (P) Ltd.
-
synthesis and antimicrobial acivity of 4 – thiomorpholine - 4ylbenzohydrazide derivative. International Journal of Pharmaceutical Sciences and Research.
-
preventing decomposition of ethyl (2-hydroxypropyl)carbamate during storage. BenchChem.
-
Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PMC, National Center for Biotechnology Information.
-
Morpholine - SAFETY DATA SHEET. Thames River Chemical Corp.
-
ETHYL ([2-(MORPHOLIN-4-YL)ETHYL]CARBAMOYL)FORMATE. BLDpharm.
-
NIOSH Pocket Guide to Chemical Hazards - N-Ethylmorpholine. Centers for Disease Control and Prevention.
-
MORPHOLINE. Otto Chemie Pvt. Ltd.
-
Efficacy of ethyl-4-bromophenyl carbamate on different Rhipicephalus microplus stages implanted in cattle. PMC, National Center for Biotechnology Information.
-
Molecular characterization of ethyl carbamate toxicity in Caenorhabditis elegans. PMC, National Center for Biotechnology Information.
-
Evaluation of Ethyl N-(2-Phenethyl) Carbamate Analogues as Biofilm Inhibitors of Methicillin Resistant Staphylococcus aureus. ResearchGate.
-
Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System. Dr. Zachary H. Houston.
-
Properties of Common Organic Solvents. MilliporeSigma.
-
Common Solvents Used in Organic Chemistry: Table of Properties. Master Organic Chemistry.
-
ETHYL N-(3-FLUORO-4-MORPHOLIN-4-YLPHENYL)CARBAMATE. precisionFDA.
-
Ethylic Esters as Green Solvents for the Extraction of Intracellular Polyhydroxyalkanoates Produced by Mixed Microbial Culture. MDPI.
-
The Determination of the Biocompatibility of New Compositional Materials, including Carbamide-Containing Heterocycles of Anti-Adhesion Agents for Abdominal Surgery. MDPI.
-
Morpholines. Synthesis and Biological Activity. ResearchGate.
Sources
- 1. mzCloud – Ethyl N 1 4 thiazinan 4 ylcarbothioyl carbamate [mzcloud.org]
- 2. International Laboratory USA [intlab.org]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
stability issues of Ethyl (morpholin-4-ylcarbonothioyl)carbamate in solution
< Welcome to the Technical Support Center for Ethyl (morpholin-4-ylcarbonothioyl)carbamate. As a Senior Application Scientist, I've designed this guide to provide you with in-depth technical assistance and troubleshooting for the stability challenges you may encounter during your research. Our goal is to ensure the integrity of your experiments by addressing the inherent stability issues of this compound in solution.
Frequently Asked Questions (FAQs)
Q1: My stock solution of Ethyl (morpholin-4-ylcarbonothioyl)carbamate shows decreasing potency over a short period. What are the primary factors affecting its stability?
A1: The stability of Ethyl (morpholin-4-ylcarbonothioyl)carbamate, a thiocarbamate derivative, is influenced by several factors in solution. The primary drivers of degradation are hydrolysis, pH, temperature, and light exposure. Thiocarbamates are susceptible to hydrolysis, which can be catalyzed by both acidic and alkaline conditions. Their stability is generally greatest in neutral or slightly acidic aqueous solutions. Elevated temperatures will accelerate the rate of degradation. Additionally, exposure to UV light can induce photodegradation.
Q2: What are the expected degradation products of Ethyl (morpholin-4-ylcarbonothioyl)carbamate in an aqueous solution?
A2: The degradation of Ethyl (morpholin-4-ylcarbonothioyl)carbamate in aqueous solution is expected to proceed through hydrolysis of the carbamate and thiocarbamate linkages. This process likely yields morpholine, ethanol, carbon dioxide, and a reactive isothiocyanate intermediate. The morpholine ring itself can also undergo degradation, potentially forming compounds like 2-(2-aminoethoxy)acetate and glycolate, particularly through microbial action. The initial hydrolysis of the carbamate ester or amide bond is a common degradation pathway for carbamate pesticides.
Q3: Can the choice of solvent significantly impact the stability of this compound?
A3: Absolutely. The polarity and protic nature of the solvent play a crucial role. While solubility in various organic solvents is a key consideration, their reactivity with the compound must also be assessed. For instance, protic solvents like alcohols can participate in transesterification reactions, while highly polar aprotic solvents might influence the rate of hydrolysis. It is advisable to use anhydrous, aprotic solvents for preparing stock solutions to minimize hydrolysis. When aqueous buffers are necessary for experiments, fresh dilutions should be prepared from a concentrated stock in an appropriate organic solvent immediately before use.
Q4: Are there any specific storage conditions you recommend for stock solutions to maximize shelf-life?
A4: To maximize the shelf-life of your stock solutions, we recommend the following:
-
Solvent: Prepare high-concentration stock solutions in a high-quality, anhydrous aprotic solvent such as DMSO or DMF.
-
Temperature: Store stock solutions at -20°C or lower. Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller, single-use volumes.
-
Light: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.
-
Inert Atmosphere: For long-term storage, consider purging the headspace of the vial with an inert gas like argon or nitrogen to minimize oxidation.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common stability-related issues.
Issue 1: Inconsistent or Non-reproducible Experimental Results
-
Symptom: High variability between replicate experiments or a gradual decline in the compound's effect over the course of a multi-day experiment.
-
Potential Cause: Degradation of the compound in your working solution.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh working solutions from a frozen, concentrated stock immediately before each experiment. Do not use working solutions that have been stored at room temperature or 4°C for extended periods.
-
pH Monitoring: If using aqueous buffers, measure and record the pH of your final working solution. Significant deviations from the optimal pH range can accelerate degradation. Thiocarbamates can be unstable at both very low and high pH.
-
Temperature Control: Maintain a consistent temperature for your experimental setup. If prolonged incubations at elevated temperatures are required, consider the thermal stability of the compound. Thermal decomposition of carbamates can occur at elevated temperatures.
-
Control Experiments: Include a "time-zero" control where the compound is added to the experimental system and immediately analyzed. Compare this to samples incubated for the full duration to quantify the extent of degradation.
-
Issue 2: Complete Loss of Compound Activity
-
Symptom: The compound fails to elicit any biological or chemical response, even at high concentrations.
-
Potential Cause: Complete degradation of the compound in the stock or working solution.
-
Troubleshooting Steps:
-
Stock Solution Integrity Check:
-
Visually inspect the stock solution for any precipitation or color change.
-
Verify the solvent used for the stock solution is appropriate (anhydrous, aprotic).
-
Confirm the storage conditions (temperature, light protection).
-
-
Analytical Verification: If possible, analyze the stock solution using an appropriate analytical method such as HPLC or LC-MS to confirm the presence and purity of the parent compound. This will provide definitive evidence of whether the compound has degraded.
-
Source Verification: If the stock solution is newly prepared from a solid material, consider the possibility of issues with the source material itself. Request a certificate of analysis from the supplier.
-
Experimental Protocols
Protocol 1: Assessment of Hydrolytic Stability in Aqueous Buffers
This protocol provides a framework for determining the rate of degradation of Ethyl (morpholin-4-ylcarbonothioyl)carbamate in different aqueous buffer systems.
Materials:
-
Ethyl (morpholin-4-ylcarbonothioyl)carbamate
-
Anhydrous DMSO
-
Aqueous buffers (e.g., pH 4.0, 7.4, and 9.0)
-
HPLC or LC-MS system with a suitable column (e.g., C18)
-
Constant temperature incubator or water bath
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of Ethyl (morpholin-4-ylcarbonothioyl)carbamate in anhydrous DMSO.
-
Working Solution Preparation:
-
For each pH to be tested, dilute the stock solution into the aqueous buffer to a final concentration of 100 µM.
-
Prepare a sufficient volume to allow for sampling at multiple time points.
-
-
Incubation:
-
Incubate the working solutions at a constant temperature (e.g., 25°C or 37°C).
-
Protect the solutions from light.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.
-
Immediately quench any further degradation by adding an equal volume of a strong organic solvent (e.g., acetonitrile) and store at -20°C until analysis.
-
-
Analytical Quantification:
-
Analyze the samples by HPLC or LC-MS to determine the concentration of the remaining parent compound.
-
Develop a calibration curve using freshly prepared standards to ensure accurate quantification.
-
-
Data Analysis: Plot the concentration of the parent compound versus time for each pH condition. Calculate the half-life (t½) of the compound at each pH.
Visualizing Degradation and Workflow
To better understand the potential degradation pathways and the experimental workflow for stability testing, the following diagrams are provided.
Caption: Potential hydrolytic degradation of the parent compound.
Technical Support Center: Crystallization of Ethyl (morpholin-4-ylcarbonothioyl)carbamate
Welcome to the technical support center for Ethyl (morpholin-4-ylcarbonothioyl)carbamate. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of crystallizing this compound. Given the limited publicly available data on its specific crystallization behavior, this document provides a framework for troubleshooting based on first principles of physical organic chemistry, carbamate stability, and established crystallization theory. Our goal is to empower you with the scientific rationale behind each step, enabling you to design and optimize robust crystallization protocols.
Section 1: Foundational Knowledge & FAQs
Before initiating any crystallization experiment, a thorough understanding of the molecule's properties and the impact of starting material purity is paramount. This section addresses the most frequently asked preliminary questions.
Q1: What are the key physicochemical properties of Ethyl (morpholin-4-ylcarbonothioyl)carbamate, and how should they guide my initial experimental design?
A1: Direct experimental data for Ethyl (morpholin-4-ylcarbonothioyl)carbamate (CAS: 40398-28-5) is not extensively published.[1] However, we can infer its likely behavior by analyzing its structure, which features a polar morpholine ring, a thiocarbamate group, and an ethyl carbamate moiety. This combination suggests moderate polarity.
The molecule possesses hydrogen bond donors (the N-H group) and multiple acceptors (the oxygen and sulfur atoms), indicating that it will likely engage in hydrogen bonding, a critical factor for crystal lattice formation. The presence of the flexible ethyl and morpholine groups may introduce conformational complexities that can sometimes hinder crystallization.
Based on this structure, we can anticipate its solubility profile.
Table 1: Predicted Solubility Profile and Initial Solvent Suggestions
| Solvent Class | Example Solvents | Predicted Solubility | Rationale & Starting Point |
| Protic Polar | Ethanol, Methanol, Isopropanol | High to Moderate | The molecule's H-bond donors/acceptors will interact well. Ideal for creating a solution at elevated temperatures. Ethanol is often a good starting point for carbamates.[2] |
| Aprotic Polar | Acetone, Acetonitrile, Ethyl Acetate | Moderate | Capable of dissolving the compound, but may not be ideal for inducing crystallization via cooling alone. Often used in anti-solvent pairs. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to High | Good for initial dissolution. Evaporation of DCM can be a gentle method for inducing crystallization. |
| Apolar | Hexanes, Heptane, Toluene | Very Low | Unlikely to be effective as primary solvents but are excellent candidates for use as anti-solvents to induce precipitation from a more polar solution.[3] |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Low to Moderate | Can be useful, particularly THF for initial dissolution. Diethyl ether is a common anti-solvent. |
Q2: My starting material looks pure by TLC/LCMS. How critical is exhaustive purification before attempting crystallization?
A2: Extremely critical. Even trace impurities can act as "crystal poisons," inhibiting nucleation or disrupting lattice growth, leading to oils, amorphous powders, or poorly formed crystals. While your material may appear pure by routine analysis, minor contaminants can have a major impact.
Causality: Impurities can interfere by:
-
Inhibiting Nucleation: They can increase the energy barrier for the formation of a stable crystal nucleus.
-
Disrupting Lattice Growth: An impurity molecule may be incorporated into the growing crystal lattice, introducing defects and terminating further ordered growth.
-
Altering Solubility: Impurities can change the supersaturation point of the solution, making crystallization conditions difficult to predict.
Recommendation: If you encounter persistent crystallization failures, consider an additional purification step, such as flash column chromatography, before re-attempting crystallization.
Q3: Are there any known stability issues with carbamates or thiocarbamates that I should be aware of?
A3: Yes, carbamates can be susceptible to degradation, primarily through hydrolysis.[4] This is particularly true under basic pH conditions or at prolonged elevated temperatures in the presence of nucleophiles (like water or alcohols). While the thiocarbonyl group in your compound may alter its reactivity compared to a standard carbamate, it is prudent to assume potential instability.
Best Practices for Maintaining Stability:
-
Temperature Control: Avoid unnecessarily high temperatures or prolonged heating when dissolving the compound. Aim for the lowest temperature that achieves full dissolution in a reasonable time.
-
pH Neutrality: Ensure solvents are neutral and free of acidic or basic contaminants.
-
Inert Atmosphere: For sensitive compounds, performing the crystallization under an inert atmosphere (Nitrogen or Argon) can prevent oxidative side reactions.
Section 2: Troubleshooting Guide for Common Crystallization Failures
This section provides direct answers and actionable protocols for specific issues you may encounter during your experiments.
Problem: My compound has "oiled out" upon cooling, forming a separate liquid phase instead of solid crystals.
Answer: "Oiling out," or liquid-liquid phase separation, is a common problem that occurs when a solution becomes supersaturated at a temperature that is still above the compound's melting point in that specific solvent system. The high solute concentration and high viscosity of the resulting oil often prevent the molecular rearrangement necessary for crystal formation.
Caption: Common techniques to favor crystalline solid formation.
Problem: The yield is very low, or no crystals form at all, even after cooling.
Answer: This issue points to one of two primary causes: either the solution was not sufficiently saturated at the higher temperature, or the compound remains highly soluble even at the lower temperature (i.e., you have a poor choice of solvent).
Troubleshooting Steps:
-
Verify Saturation: When preparing your solution, ensure you are adding just enough hot solvent to fully dissolve the solid. Adding excessive solvent is a common mistake that prevents the solution from becoming supersaturated upon cooling. If you've added too much, carefully evaporate some of the solvent and attempt to cool again.
-
Solvent/Anti-Solvent Approach: If the compound is too soluble even at low temperatures in your chosen solvent, the solvent/anti-solvent method is the preferred strategy. This is detailed in the protocols below. The principle is to dissolve the compound in a "good" solvent and then carefully introduce a "poor" solvent (an anti-solvent) in which the compound is insoluble, thereby forcing it out of solution. [3]3. Check Compound Concentration: In some systems, particularly those involving ammonium carbamate, concentration is a primary driver of crystallization. [5]While your system is different, ensure your starting concentration is high enough to achieve supersaturation.
Section 3: Detailed Experimental Protocols
Here we provide step-by-step methodologies for the key crystallization workflows discussed.
Protocol 1: Systematic Solvent Screening for Recrystallization
Objective: To identify a single solvent in which the compound is soluble when hot but sparingly soluble when cold.
-
Preparation: Place a small amount (approx. 10-20 mg) of your compound into several small test tubes.
-
Solvent Addition (Room Temp): To each tube, add a different candidate solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene) dropwise, vortexing after each drop. Note the solubility at room temperature. An ideal solvent will show poor solubility here.
-
Heating: For the tubes where the compound was poorly soluble, gently heat the mixture in a water or sand bath while stirring. Continue adding the solvent dropwise until the solid just dissolves. Record the approximate volume of solvent used.
-
Cooling: Allow the clear solutions to cool slowly to room temperature, and then place them in an ice bath for 15-20 minutes.
-
Observation: The ideal solvent is one that produces a high yield of crystalline material upon cooling. A solvent that requires a large volume to dissolve the compound or yields no precipitate is unsuitable.
Protocol 2: The Solvent/Anti-Solvent Crystallization Method
Objective: To crystallize a compound that is highly soluble in most common solvents.
-
Dissolution: Dissolve your compound in the minimum required volume of a "good" solvent (e.g., Dichloromethane or THF) at room temperature.
-
Anti-Solvent Addition: While gently stirring the solution, add a miscible "poor" solvent (an anti-solvent, e.g., Hexanes or Diethyl Ether) dropwise.
-
Induce Precipitation: Continue adding the anti-solvent until you observe persistent cloudiness (turbidity). This indicates the solution is saturated.
-
Re-homogenize (Optional but Recommended): Gently warm the turbid solution until it becomes clear again. Alternatively, add a few drops of the "good" solvent to clarify. This step ensures you are at the precise point of saturation.
-
Crystallization: Cover the container and allow it to stand undisturbed at room temperature. Slow diffusion and cooling will promote the growth of high-quality crystals.
References
-
ChemSynthesis. (n.d.). ethyl N-(2-morpholin-4-ylcyclopentene-1-carbothioyl)carbamate. Retrieved February 15, 2026, from [Link]
-
UreaKnowHow. (n.d.). Operational difficulties & measures of low pressure carbamate condenser due to crystallization. Retrieved February 15, 2026, from [Link]
-
Acta Crystallographica Section E: Structure Reports Online. (2014). Crystal structure of 3-({[(morpholin-4-yl)carbonothioyl]sulfanyl}acetyl)phenyl benzoate. Retrieved February 15, 2026, from [Link]
-
UreaKnowHow. (n.d.). Case Study: Influence of Steam Failure on Urea Synthesis Equipment Performance. Retrieved February 15, 2026, from [Link]
-
UreaKnowHow. (n.d.). Carbamate Temperature Crystallization Calculator. Retrieved February 15, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Morpholin-4-ium morpholine-4-carbodithioate. Retrieved February 15, 2026, from [Link]
- Google Patents. (1994). US5316554A - Method for processing crystalline ammonium carbamate.
-
MDPI. (2025). New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. Retrieved February 15, 2026, from [Link]
-
Molbase. (n.d.). Synthesis of 2-(morpholin-4-yl)ethyl (E)-6-(1,3-dihydro-4-amino-6-methoxy-7-methyl-3-oxoisobenzofuran-5-yl)-4-methyl-4-hexenoate. Retrieved February 15, 2026, from [Link]
Sources
Technical Support Center: Thiocarbamate Synthesis
Welcome to the Technical Support Center for Thiocarbamate Synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important class of organosulfur compounds. Here, we move beyond simple protocols to explain the causality behind experimental outcomes, providing you with the insights needed to troubleshoot effectively and optimize your reactions.
Introduction to Thiocarbamate Synthesis
Thiocarbamates are sulfur analogs of carbamates with two isomeric forms: O-thiocarbamates (ROC(=S)NR₂) and S-thiocarbamates (RSC(=O)NR₂).[1] They are crucial intermediates and final products in agrochemicals, pharmaceuticals, and materials science.[1][2] While numerous synthetic routes exist, each presents a unique set of challenges, from competing side reactions to product instability. This guide provides a structured, question-and-answer-based approach to troubleshoot these issues, grounded in mechanistic principles.
Part 1: Troubleshooting by Synthetic Route
The choice of synthetic strategy is the primary determinant of the side-reaction profile. We will address the most common methods and their associated pitfalls.
FAQ 1: Synthesis from Isocyanates and Thiols
This is one of the most direct methods for preparing S-thiocarbamates. The core reaction involves the nucleophilic attack of a thiol on the electrophilic carbon of an isocyanate.[3]
Q1: My reaction yield is unexpectedly low. What are the common culprits?
Answer: Low yields in this synthesis are typically traced back to issues with reactants, conditions, or competing pathways.
-
Cause 1: Reactant Purity & Moisture: Isocyanates are highly electrophilic and will readily react with water to form an unstable carbamic acid, which decomposes to an amine and CO₂. This newly formed amine can then react with another isocyanate molecule to form a highly insoluble and undesired urea byproduct.[4]
-
Troubleshooting:
-
Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Dry glassware thoroughly in an oven before use. Run the reaction under an inert atmosphere (Nitrogen or Argon).
-
Check Reagent Purity: Use freshly opened or purified isocyanates. Thiols can oxidize to disulfides upon storage; verify their purity by NMR or GC-MS.
-
-
-
Cause 2: Poor Nucleophilicity/Steric Hindrance: A sterically hindered thiol or an electronically poor thiol (e.g., an aromatic thiol with electron-withdrawing groups) may react sluggishly.
-
Troubleshooting:
-
Catalysis: The reaction can be accelerated with a base catalyst. A tertiary amine (e.g., triethylamine, DBU) or a carbonate base like Na₂CO₃ can deprotonate the thiol, increasing its nucleophilicity.[5] Be cautious, as strong bases can also promote side reactions.
-
Increase Temperature: Gently heating the reaction can overcome activation energy barriers, but monitor for thermal decomposition.
-
-
-
Cause 3: Side Reaction - Disulfide Formation: Thiols are susceptible to oxidation, forming disulfide bonds (R-S-S-R), especially in the presence of air (oxygen). This depletes the thiol nucleophile from the reaction medium.
-
Troubleshooting:
-
Degas Solvents: Before use, degas the solvent by bubbling an inert gas through it or by using freeze-pump-thaw cycles.
-
Inert Atmosphere: As mentioned, maintain a positive pressure of N₂ or Ar throughout the experiment.
-
-
Q2: I have a significant amount of a white, insoluble precipitate in my reaction flask. What is it and how do I prevent it?
Answer: This is almost certainly a symmetrically substituted urea, a very common byproduct in isocyanate chemistry.
-
Mechanism of Formation: As detailed above, any trace moisture will hydrolyze the isocyanate to an amine. This amine is a potent nucleophile and rapidly reacts with a second equivalent of the isocyanate starting material.[4]
-
Prevention and Removal:
-
Prevention: The most effective strategy is rigorous prevention. Follow the protocols for anhydrous conditions described in the previous question.
-
Removal: Ureas are notoriously insoluble in many organic solvents. This property can be exploited for purification. Often, the desired thiocarbamate is soluble, so the urea can be removed by simple filtration. If the thiocarbamate has limited solubility, you may need to perform a column chromatography purification.
-
FAQ 2: Synthesis via Dithiocarbamates
This route typically involves reacting a primary or secondary amine with carbon disulfide (CS₂) under basic conditions to form a dithiocarbamate salt.[6][7] This intermediate is then usually alkylated to yield a dithiocarbamate ester or undergoes other transformations.
Q1: My dithiocarbamate intermediate seems to be decomposing before I can proceed to the next step. Why?
Answer: Dithiocarbamic acids (the protonated form of the salt) are notoriously unstable and readily decompose back to the starting amine and CS₂. This decomposition is accelerated by acidic conditions.[7][8]
-
Mechanism of Decomposition: In the presence of acid, the dithiocarbamate is protonated. The resulting dithiocarbamic acid rapidly fragments.
Sources
- 1. Thiocarbamate - Wikipedia [en.wikipedia.org]
- 2. Thiocarbamate Esters and Salts/Dithiocarbamate Esters and Salts | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. Isocyanate-based multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. On the Reaction of Thioacids with Isocyanates and Isothiocyanates: A Convenient Amide Ligation Process - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Addressing misconceptions in dithiocarbamate chemistry - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT01085C [pubs.rsc.org]
- 8. Mechanisms of acid decomposition of dithiocarbamates. 3. Aryldithiocarbamates and the torsional effect - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Optimizing Synthesis of Ethyl Morpholine-4-Carboxylate
Executive Summary & Reaction Overview
This guide details the optimization of the N-acylation of morpholine with ethyl chloroformate to synthesize ethyl morpholine-4-carboxylate . While conceptually simple, this reaction requires precise control over exothermicity and stoichiometry to maximize yield and minimize the hydrolysis of the chloroformate reagent.
Reaction Scheme:
Key Chemical Challenges
-
Exothermicity: The reaction is highly exothermic. Uncontrolled heat release leads to reagent decomposition.
-
Hydrolysis Competition: Ethyl chloroformate is moisture-sensitive.[1] In the presence of water (or wet solvents), it hydrolyzes to ethanol, CO₂, and HCl, lowering yields.
-
Salt Management: The formation of stoichiometric amine hydrochloride salts can complicate stirring and workup.
Standard Operating Procedure (SOP)
The following protocol is the "Gold Standard" starting point, optimized for a 10–50 mmol scale.
Reagents & Stoichiometry
| Reagent | Equiv. | Role | Notes |
| Morpholine | 1.0 | Nucleophile | Secondary amine.[2] |
| Ethyl Chloroformate (ECF) | 1.1 – 1.2 | Electrophile | Slight excess accounts for minor hydrolysis. |
| Triethylamine (TEA) | 1.2 – 1.5 | HCl Scavenger | Must be present to drive equilibrium. |
| Dichloromethane (DCM) | 10–15 Vol | Solvent | Anhydrous preferred. High solubility for product. |
Step-by-Step Protocol
-
Setup: Charge a dry 3-neck round-bottom flask with Morpholine (1.0 eq), TEA (1.2 eq), and DCM (10 volumes) under an inert atmosphere (
or Ar). -
Cooling: Cool the mixture to 0°C using an ice/water bath. Ensure vigorous stirring.
-
Addition: Add Ethyl Chloroformate (1.1 eq) dropwise via an addition funnel or syringe pump.
-
Critical: Maintain internal temperature
. -
Observation: White precipitate (TEA·HCl) will form immediately.
-
-
Reaction: Allow the mixture to warm to Room Temperature (RT) naturally. Stir for 2–4 hours.
-
Monitoring: Check completion via TLC (EtOAc/Hexane) or GC-MS.
-
Quench & Workup:
Process Visualization
Workflow Diagram
The following diagram outlines the critical decision points and flow of the synthesis.
Caption: Optimized workflow for the synthesis of ethyl morpholine-4-carboxylate emphasizing temperature control and acidic workup.
Troubleshooting & FAQs
Category 1: Low Yield
Q: My yield is consistently low (<60%). What is happening? A: The most common culprit is moisture . Ethyl chloroformate hydrolyzes rapidly in wet solvents.
-
Fix: Ensure DCM is anhydrous. If using older ECF, increase equivalents to 1.3–1.5 or distill the reagent before use.
-
Alternative: If anhydrous conditions are difficult, switch to Schotten-Baumann conditions (Biphasic: Water/DCM with NaOH as base). The reaction rate of amine acylation often outcompetes hydrolysis at 0°C.
Q: I see a significant amount of starting material remaining. A: This indicates insufficient electrophile or base.
-
Diagnostic: Check the pH of the aqueous layer during workup. If it is acidic, you lost your base (TEA) to HCl formation before the reaction completed.
-
Fix: Ensure you use >1.0 eq of Base. Triethylamine can be replaced with DIPEA (Hünig's base) if steric hindrance is not an issue, though morpholine is unhindered.
Category 2: Impurities & Purification[4][5][6]
Q: How do I remove unreacted morpholine? A: Morpholine is a base.
-
Protocol: Wash the organic reaction mixture with 1M HCl or 10% Citric Acid . This protonates the morpholine, making it water-soluble, while the carbamate product remains in the organic layer.
Q: The product is colored (yellow/brown) instead of clear/white. A: This often results from oxidation of the amine or impurities in the chloroformate.
-
Fix: Treat the crude oil with activated charcoal in refluxing ethanol or pass through a short pad of silica gel.
Category 3: Safety & Handling[1][3][6][7][8]
Q: The reaction smokes when I add the chloroformate. A: This is HCl gas escaping or vigorous exotherm.
-
Immediate Action: Stop addition. Cool the reaction back to 0°C. Ensure your condenser is active.
-
Prevention: Add ECF slower. Ensure the base (TEA) is present before adding ECF to trap HCl immediately as the salt.
Optimization Decision Tree
Use this logic flow to determine the best conditions for your specific constraints.
Caption: Decision matrix for selecting solvent and base systems based on scale and sensitivity.
References
- Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
-
Ethyl Chloroformate Reactivity & Safety
-
National Oceanic and Atmospheric Administration (NOAA). Ethyl Chloroformate Chemical Datasheet. Link
-
-
Synthesis of Morpholine Carbamates
-
Loba Chemie. Ethyl Chloroformate Safety Data Sheet (SDS). (Handling precautions for acylation reagents). Link
-
-
Reaction Optimization Studies
Sources
Technical Support Center: Ethyl (morpholin-4-ylcarbonothioyl)carbamate (EMC)
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for Ethyl (morpholin-4-ylcarbonothioyl)carbamate, hereafter referred to as EMC. This resource is designed to provide in-depth, practical guidance on preventing the degradation of EMC to ensure the integrity and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
This section addresses common issues and questions encountered during the handling, storage, and use of EMC.
Section 1: Storage and Handling
Q1: What are the optimal long-term storage conditions for solid EMC?
A1: Solid Ethyl (morpholin-4-ylcarbonothioyl)carbamate is generally stable when stored correctly.[1] Like many organosulfur compounds, its primary degradation risks come from moisture, heat, and light.[2][3][4] Optimal long-term storage involves keeping the compound in a tightly sealed, airtight container in a cool, dark, and dry place. A desiccator at room temperature or storage in a refrigerator (2-8°C) is recommended to minimize thermal and hydrolytic degradation.[5]
Q2: I need to prepare a stock solution of EMC. What solvents are recommended and how should I store the solution?
A2: The choice of solvent is critical. Aprotic organic solvents such as DMSO, DMF, or anhydrous acetonitrile are generally preferred for creating stock solutions. Avoid using protic solvents like methanol or ethanol for long-term storage, as they can participate in solvolysis reactions. Most importantly, avoid aqueous solutions or buffers for storage, as thiocarbamates are susceptible to hydrolysis, especially under basic or acidic conditions.[6][7] Prepare solutions using anhydrous solvents and store them under an inert atmosphere (e.g., argon or nitrogen) at -20°C or -80°C for maximum stability. Solutions should be prepared fresh when possible, or used within a short timeframe if stored.
Q3: Are there any specific handling precautions I should take when weighing or working with solid EMC?
A3: Yes. Due to its susceptibility to moisture, handle solid EMC in a low-humidity environment, such as a glove box or a balance enclosure with desiccant.[1] Use non-sparking tools, as fine organic dust can be flammable.[8] Minimize exposure to ambient light, particularly UV light, which can induce photodegradation.[9] Always wear appropriate Personal Protective Equipment (PPE), including gloves, safety goggles, and a lab coat.[8]
Section 2: Experimental Troubleshooting
Q4: My experimental results are inconsistent. Could EMC degradation be the culprit?
A4: Inconsistent results are a classic sign of reagent degradation. Thiocarbamates can degrade into various products that may have different activities or interfere with your assay.[10] If you observe decreasing potency, unexpected side effects in cellular assays, or poor reproducibility, you should verify the integrity of your EMC stock.
Q5: I suspect my EMC has degraded. How can I quickly check its purity?
A5: A quick purity check can be performed using Thin Layer Chromatography (TLC).[11] Spot a small amount of your current EMC solution alongside a freshly prepared solution from a new or trusted batch of solid material. Develop the plate in an appropriate solvent system (e.g., ethyl acetate/hexane mixture). The appearance of new spots or a significant change in the main spot's intensity suggests degradation. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the preferred method.[12][13]
Q6: My reaction requires a basic/acidic environment. How stable is EMC under these conditions?
A6: Thiocarbamates exhibit pH-dependent stability. They are most stable at neutral pH and degrade under both acidic and basic conditions.[9] Alkaline hydrolysis often proceeds via an E1cB elimination mechanism, which can be rapid.[6][7][10] Strong acids can also catalyze hydrolysis.[14] If your experiment requires non-neutral pH, the EMC should be added at the last possible moment, and the reaction time should be minimized. Running a time-course experiment to monitor its stability under your specific conditions is highly recommended.
Understanding EMC Degradation
To effectively prevent degradation, it is crucial to understand the underlying chemical mechanisms.
Primary Degradation Pathways
-
Hydrolysis: This is the most common degradation pathway in the presence of water. The reaction is catalyzed by acid or base and involves the cleavage of the carbamate or thioester bond.[6][7] Under basic conditions, the reaction can proceed quickly, leading to the formation of morpholine, ethanol, carbonyl sulfide (COS), and related salts.[15]
-
Oxidation: The sulfur atom in the thiocarbamate linkage is susceptible to oxidation. This can lead to the formation of sulfoxides and sulfones, which may have altered chemical and biological properties.[16] This process can be accelerated by exposure to air (oxygen) and certain oxidizing agents.
-
Thermal Decomposition: At elevated temperatures, EMC can decompose.[17][18] The decomposition of metal dithiocarbamate complexes often yields metal sulfides or oxides, indicating the breakdown of the core structure.[18] While EMC is not a metal complex, this highlights the thermal lability of the thiocarbamate moiety.
-
Photodegradation: Exposure to light, especially UV radiation, can provide the energy needed to break chemical bonds and initiate degradation.[9] This can generate reactive radical species, leading to a complex mixture of degradation products.[19]
Diagram: Key Degradation Pathways of EMC
A simplified diagram illustrating the major points of failure for the EMC molecule.
Caption: A logical workflow for troubleshooting experiments involving EMC.
Protocol 2: Rapid Purity Check by Thin Layer Chromatography (TLC)
-
Preparation:
-
Prepare a fresh "control" solution of EMC (approx. 1 mg/mL) in anhydrous acetonitrile from a trusted solid source.
-
Use your existing "test" solution.
-
-
Spotting:
-
On a silica gel TLC plate, spot a small amount of the "control" solution and the "test" solution side-by-side.
-
-
Development:
-
Develop the plate in a sealed tank with a suitable mobile phase (e.g., 30:70 Ethyl Acetate:Hexane; optimization may be required).
-
-
Visualization:
-
Visualize the spots under a UV lamp (254 nm).
-
-
Analysis:
-
A pure compound should show a single, well-defined spot.
-
Indication of Degradation: The "test" lane shows additional spots (impurities), streaking, or a significantly fainter primary spot compared to the "control".
-
Protocol 3: Quantitative Purity Analysis by HPLC-UV
-
System: A standard HPLC system with a C18 reverse-phase column and a UV detector.
-
Mobile Phase: An isocratic or gradient method using acetonitrile and water (both may contain 0.1% formic acid for better peak shape). A typical starting point is a 60:40 Acetonitrile:Water gradient.
-
Detection: Monitor at a wavelength where EMC has strong absorbance (e.g., 254 nm or 280 nm, to be determined by a UV scan).
-
Sample Preparation:
-
Dilute a sample of your EMC solution to a suitable concentration (e.g., 10-20 µg/mL) with the mobile phase.
-
-
Analysis:
-
Inject the sample and record the chromatogram.
-
Purity is calculated by the area percentage of the main peak relative to the total area of all peaks. Purity below 95% warrants the preparation of a fresh stock.
-
Summary Data Tables
Table 1: Recommended Storage Conditions for EMC
| Form | Temperature | Atmosphere | Light Conditions | Duration |
| Solid | 2-8°C or Room Temp. | Airtight (with desiccant) | Dark (in opaque container) | Years [1] |
| Solution (Aprotic) | -20°C to -80°C | Inert Gas (Argon/N₂) | Dark (in amber vial) | Days to Weeks |
| Aqueous Buffer | Not Recommended | N/A | Not Recommended | Hours (at most) |
Table 2: Solvent and Reagent Compatibility
| Class | Examples | Compatibility Issue | Recommendation |
| Protic Solvents | Water, Methanol, Ethanol | Can act as nucleophiles, leading to hydrolysis/solvolysis. | Avoid for storage. Use only for immediate experimental needs. |
| Strong Acids | Concentrated HCl, H₂SO₄ | Catalyzes hydrolysis. [14] | Use dilute solutions and minimize exposure time. |
| Strong Bases | NaOH, KOH, Strong Amines | Rapidly catalyzes degradation via elimination. [6][7] | Avoid direct contact. Use non-nucleophilic organic bases if necessary. |
| Oxidizing Agents | H₂O₂, Peroxides, Bleach | Can oxidize the sulfur atom, changing the compound's properties. [16] | Avoid completely unless oxidation is the intended reaction. |
| Aprotic Solvents | DMSO, DMF, Acetonitrile | Generally good compatibility when anhydrous. | Recommended for stock solutions. Ensure solvent purity. |
References
- Gray, R. A. (n.d.). Behavior, persistence & degradation of carbamate and thiocarbamate herbicides in the environment. Stauffer Chemical Company.
- Bourne, N., Williams, A., Douglas, K. T., & Penkava, T. R. (1984). The E1cB mechanism for thiocarbamate ester hydrolysis: equilibrium and kinetic studies. Journal of the Chemical Society, Perkin Transactions 2.
- Kovach, I. M., et al. (1998).
- Bourne, N., Williams, A., Douglas, K. T., & Penkava, T. R. (1984). The El cB Mechanism for Thiocarbamate Ester Hydrolysis: Equilibrium and Kinetic Studies. RSC Publishing.
- Wikipedia. (n.d.).
- Adewuyi, S., et al. (2020).
- Nagy, A., et al. (2007). Reactive Sulfur Species: Hydrolysis of Hypothiocyanite To Give Thiocarbamate-S-oxide.
- BenchChem. (2025). A Comparative Guide to the Thermal Stability of Dithioamide Metal Complexes.
- Malik, A. K., & Rao, A. L. J. (2002). Dithiocarbamates as hazardous remediation agent: A critical review on progress in environmental chemistry for inorganic species studies of 20th century.
- Al-Hussaini, A. J., & El-Azab, A. S. (2018).
- Obrigawitch, T., Martin, A. R., & Roeth, F. W. (1983). Degradation of Thiocarbamate Herbicides in Soils Exhibiting Rapid EPTC Breakdown. Weed Science | Cambridge Core.
- De Schrijver, A., & De Mot, R. (1999). Degradation of the thiocarbamate herbicide EPTC (S-ethyl dipropylcarbamothioate) and biosafening by Rhodococcus sp. strain NI86/. ASM Journals.
- BenchChem. (2025).
- Obrigawitch, T., Roeth, F. W., Martin, A. R., & Wilson, R. G. (1986). Degradation of Thiocarbamate Herbicides in Soils Exhibiting Rapid EPTC Breakdown.
- Noah Chemicals. (n.d.). Sulfur Storage & Handling Tips | Safety Guide.
- Encyclopedia.pub. (2023).
- Srivastava, S. K., & Srivastava, A. K. (2005). Thermal decomposition of transition metal dithiocarbamates.
- ESPI Metals. (n.d.).
- Reddit. (2018). Preserving lime-sulfur? Was thinking of storing in the fridge, good idea?
- Community Reference Laboratory for Single Residue Methods. (n.d.).
- Sharma, A. K. (1986). Thermal behaviour of metal-dithiocarbamates.
- Buckhorn Cliffs. (n.d.). Organizing and Protecting Long-Term Chemical Compounds.
- Arora, P. K., & Sharma, A. (2020).
- Petro Arkan. (2024). Granular sulfur storage + 5 methods of storing.
- ChemSynthesis. (n.d.). ethyl N-(2-morpholin-4-ylcyclopentene-1-carbothioyl)
- PubChemLite. (n.d.). Ethyl ((2-(4-morpholinyl)ethyl)amino)
- PubChem. (n.d.). [(Morpholinocarbonyl)carbamoyl]carbamic acid ethyl ester | C9H15N3O5.
- Poupin, P., et al. (1998). Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. PMC.
- Cerniglia, C. E., et al. (1998). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1. PMC.
- Galić, N., et al. (2012).
- Chowdhury, S., & Duggirala, S. (2022).
- Chaudhuri, S., & Das, B. C. (2012). Detection of Commonly used Carbamates by Thin Layer Chromatography and Spot Test Method. Asian Journal of Research in Chemistry.
- Wikipedia. (n.d.).
- Motshekga, N. L., et al. (2020). Identification of Active Species in Photodegradation of Aqueous Imidacloprid over g-C3N4/TiO2 Nanocomposites. MDPI.
- ALS Life Sciences Europe. (n.d.). Analytical methods for Pesticide residue analysis.
- MDPI. (2024). Sunlight-Driven Photodegradation of RB49 Dye Using TiO2-P25 and TiO2-UV100: Performance Comparison.
- Mehra, R., et al. (2022). Moringa oleifera: An Updated Comprehensive Review of Its Pharmacological Activities. PMC - NIH.
- National Institute of Standards and Technology. (n.d.). N-Ethylmorpholine - the NIST WebBook.
Sources
- 1. my.ucanr.edu [my.ucanr.edu]
- 2. Sulfur Storage & Handling Tips | Safety Guide [farazoil.com]
- 3. reddit.com [reddit.com]
- 4. petroarkan.com [petroarkan.com]
- 5. Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The E1cB mechanism for thiocarbamate ester hydrolysis: equilibrium and kinetic studies - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. The E1cB mechanism for thiocarbamate ester hydrolysis: equilibrium and kinetic studies - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. Sulfur - ESPI Metals [espimetals.com]
- 9. Photocatalytic Degradation of Ethiofencarb by a Visible Light-Driven SnIn4S8 Photocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kinetics and mechanistic studies of the hydrolysis of diisocyanate-derived bis-thiocarbamates of cysteine methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ajrconline.org [ajrconline.org]
- 12. Analytical Methods for Dithiocarbamate Detection | Encyclopedia MDPI [encyclopedia.pub]
- 13. Frontiers | Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides [frontiersin.org]
- 14. Riemschneider thiocarbamate synthesis - Wikipedia [en.wikipedia.org]
- 15. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Identification of Active Species in Photodegradation of Aqueous Imidacloprid over g-C3N4/TiO2 Nanocomposites | MDPI [mdpi.com]
addressing poor reproducibility in assays with Ethyl (morpholin-4-ylcarbonothioyl)carbamate
Welcome to the technical support center for Ethyl (morpholin-4-ylcarbonothioyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to address challenges related to poor reproducibility in assays involving this compound. We will delve into the potential causes of variability and provide actionable troubleshooting strategies to ensure the integrity and consistency of your experimental results.
Introduction to Ethyl (morpholin-4-ylcarbonothioyl)carbamate and Assay Reproducibility
Ethyl (morpholin-4-ylcarbonothioyl)carbamate belongs to the carbamate class of compounds, which are known to interact with biological targets, often through mechanisms involving enzymatic inhibition.[1][2][3] The reproducibility of in vitro assays with small molecules like this is paramount for generating reliable data in drug discovery and academic research.[4][5] However, achieving consistency can be challenging due to a multitude of factors including compound stability, solubility, and interactions with assay components.[6][7] This guide will provide a structured approach to identifying and mitigating these issues.
Frequently Asked Questions (FAQs)
Q1: How should I properly store and handle Ethyl (morpholin-4-ylcarbonothioyl)carbamate?
A1: Proper storage is critical for maintaining the integrity of the compound. For long-term storage, it is advisable to keep the solid compound at -20°C or lower, protected from light and moisture. For stock solutions, dissolve the compound in a suitable solvent like DMSO at a high concentration and store in small aliquots at -80°C to minimize freeze-thaw cycles.[6] Before each use, allow the aliquot to thaw completely and equilibrate to room temperature.
Q2: What is the likely mechanism of action for this compound?
A2: Carbamates are well-documented as inhibitors of acetylcholinesterase through carbamylation of the enzyme's active site.[1][2][3] The "carbonothioyl" group in Ethyl (morpholin-4-ylcarbonothioyl)carbamate suggests it is a thiocarbamate. Thiocarbamates have also been investigated as inhibitors of various enzymes, including those involved in nitric oxide production.[8] It is plausible that this compound acts as a covalent inhibitor, which can present unique challenges in assay design and data interpretation.
Q3: What are the initial quality control steps I should take before starting my experiments?
A3: Before initiating any large-scale experiments, it is crucial to perform several quality control checks:
-
Purity Assessment: If possible, verify the purity of your compound batch using techniques like HPLC-MS. Impurities can lead to off-target effects and inconsistent results.
-
Solubility Test: Determine the solubility of the compound in your assay buffer. Poor solubility is a common source of irreproducibility.[6]
-
Stability Check: Assess the stability of the compound in your assay buffer over the time course of your experiment. Degradation can lead to a loss of activity.
Troubleshooting Guide: Addressing Poor Reproducibility
Issue 1: High Variability in IC50/EC50 Values Between Experiments
Q: My calculated IC50 values for Ethyl (morpholin-4-ylcarbonothioyl)carbamate are inconsistent across different experimental runs. What could be the cause?
A: High variability in potency measurements is a frequent issue and can stem from several sources. A systematic approach is necessary to pinpoint the root cause.
Potential Causes and Solutions:
-
Compound Instability: The compound may be degrading in the assay medium.
-
Troubleshooting Protocol:
-
Prepare a fresh dilution of the compound in the assay buffer.
-
Incubate the solution under the same conditions as your assay (e.g., 37°C for 2 hours).
-
Analyze the incubated solution by HPLC-MS to check for degradation products.
-
If degradation is observed, consider reducing the incubation time, protecting the plates from light, or preparing fresh dilutions immediately before use.
-
-
-
Inconsistent Cell Culture Conditions: Variations in cell passage number, confluency, or growth media can significantly impact cellular response.[7][9]
-
Troubleshooting Protocol:
-
Standardize your cell culture protocol. Use cells within a defined passage number range.
-
Ensure consistent seeding density and confluency at the time of treatment.
-
Use the same batch of media and supplements for a set of experiments.
-
-
-
Solvent Effects: The final concentration of the solvent (e.g., DMSO) can affect assay performance.
-
Troubleshooting Protocol:
-
Maintain a consistent final solvent concentration across all wells, including controls.
-
Perform a solvent tolerance test to determine the maximum concentration of your solvent that does not impact the assay readout.
-
-
| DMSO Concentration | Cell Viability (%) | Enzyme Activity (%) |
| 0.1% | 100 ± 2 | 98 ± 3 |
| 0.5% | 98 ± 3 | 95 ± 4 |
| 1.0% | 90 ± 5 | 85 ± 6 |
| 2.0% | 75 ± 8 | 60 ± 10 |
| Illustrative data showing the effect of increasing DMSO concentration on assay performance. |
Troubleshooting Workflow for High Variability
A flowchart for troubleshooting high IC50 variability.
Issue 2: Low or No Observed Activity of the Compound
Q: I am not observing any significant inhibition or activity with Ethyl (morpholin-4-ylcarbonothioyl)carbamate, even at high concentrations. What should I investigate?
A: A lack of activity can be due to a variety of factors, from a non-viable compound to an inappropriate assay design.
Potential Causes and Solutions:
-
Poor Solubility: The compound may be precipitating out of solution at the tested concentrations.[6]
-
Troubleshooting Protocol:
-
Visually inspect the wells of your assay plate under a microscope for any signs of precipitation.
-
Prepare a serial dilution of the compound in the assay buffer and measure the absorbance or light scatter at a wavelength where the compound does not absorb (e.g., 600 nm) to detect aggregation.
-
If solubility is an issue, consider using a co-solvent or a different formulation, but be sure to validate its compatibility with your assay.
-
-
-
Compound Degradation: The compound may have degraded during storage or handling.
-
Troubleshooting Protocol:
-
Source a fresh batch of the compound if possible.
-
Confirm the identity and purity of your current stock via analytical methods like NMR or mass spectrometry.
-
-
-
Inappropriate Assay Conditions: The assay may not be sensitive enough to detect the compound's activity, or the mechanism of action may be incompatible with the assay format.
-
Troubleshooting Protocol:
-
If you suspect the compound is a covalent inhibitor, the pre-incubation time with the target protein may be critical. Perform a time-dependent inhibition assay.
-
Ensure your positive controls are working as expected. If not, this points to a general assay failure.[10]
-
Review the literature for assays used with similar carbamate or thiocarbamate compounds.
-
-
Hypothetical Mechanism: Covalent Inhibition
A simplified diagram of a two-step covalent inhibition mechanism.
Issue 3: Complete Loss of Signal or Cell Death at All Concentrations
Q: At all tested concentrations of Ethyl (morpholin-4-ylcarbonothioyl)carbamate, I observe a complete loss of signal or widespread cell death. How can I differentiate between potent activity and an assay artifact?
A: Distinguishing between high potency and non-specific toxicity or assay interference is a critical step in compound validation.
Potential Causes and Solutions:
-
Cytotoxicity: The compound may be generally toxic to the cells at the concentrations tested.
-
Troubleshooting Protocol:
-
Perform a counter-screen to assess cytotoxicity using a different method (e.g., a membrane integrity assay like LDH release if your primary assay measures metabolic activity).
-
Expand the concentration range of your compound to lower doses to determine if a dose-response relationship can be established.
-
-
-
Assay Interference: The compound may be directly interfering with the assay components or readout.
-
Troubleshooting Protocol:
-
Run the assay in a cell-free system if applicable (e.g., with purified enzyme) to see if the compound inhibits the reporter system directly.
-
If using a fluorescence-based assay, check for auto-fluorescence of the compound at the excitation and emission wavelengths used.
-
-
Control Experiments for Differentiating Potency from Artifacts
| Experiment | Purpose | Expected Outcome for a True Hit | Expected Outcome for an Artifact |
| Orthogonal Cytotoxicity Assay | To measure general cell health via a different mechanism. | IC50 for activity is significantly lower than the cytotoxic concentration (TC50). | IC50 and TC50 values are very similar. |
| Cell-Free Reporter Assay | To check for direct interference with the detection reagents. | No inhibition of the reporter enzyme/signal. | Inhibition of the reporter enzyme/signal. |
| Auto-fluorescence Check | To identify compound-based signal interference. | No significant fluorescence at assay wavelengths. | Significant fluorescence that overlaps with the assay signal. |
| A summary of key control experiments to validate initial findings. |
By systematically working through these troubleshooting guides and employing the recommended control experiments, researchers can enhance the reproducibility of their assays with Ethyl (morpholin-4-ylcarbonothioyl)carbamate and gain greater confidence in their experimental outcomes.
References
-
A multi-center study on factors influencing the reproducibility of in vitro drug-response studies. bioRxiv. Available at: [Link].
-
A multi-center study on factors influencing the reproducibility of in vitro drug-response studies. bioRxiv. Available at: [Link].
-
Overcoming Common Challenges in In Vitro Testing: How to Ensure Accuracy, Consistency, and Regulatory Compliance. CMDC Labs. Available at: [Link].
-
ethyl N-(2-morpholin-4-ylcyclopentene-1-carbothioyl)carbamate. ChemSynthesis. Available at: [Link].
-
Factors affecting test reproducibility among laboratories. WOAH. Available at: [Link].
-
Assay Troubleshooting. MB - About. Available at: [Link].
-
Synthesis of 2-(morpholin-4-yl)ethyl (E)-6- (1,3-dihydro-4-amino-6-methoxy-7-methyl. ChemSynthesis. Available at: [Link].
-
Mechanism of combining carbamate to acetylcholinesterase at the esteric and anionic site. ResearchGate. Available at: [Link].
-
[(Morpholinocarbonyl)carbamoyl]carbamic acid ethyl ester. PubChem. Available at: [Link].
-
Mechanism of action of organophosphorus and carbamate insecticides. PMC - NIH. Available at: [Link].
-
Carbamate Toxicity. StatPearls - NCBI Bookshelf. Available at: [Link].
-
A practical guide for the assay-dependent characterisation of irreversible inhibitors. PMC. Available at: [Link].
-
ETHYL (MORPHOLIN-4-YLCARBONOTHIOYL)CARBAMATE. International Laboratory USA. Available at: [Link].
-
Molecular characterization of ethyl carbamate toxicity in Caenorhabditis elegans. PMC - NIH. Available at: [Link].
-
Method for Identifying Small Molecule Inhibitors of the Protein-protein Interaction Between HCN1 and TRIP8b. PMC - PubMed Central. Available at: [Link].
-
Synthesis of carbamates by carbamoylation. Organic Chemistry Portal. Available at: [Link].
-
Organophosphorus agents. LITFL • Toxicology Library Toxicant. Available at: [Link].
-
Ethyl carbamate – Knowledge and References. Taylor & Francis. Available at: [Link].
-
Anticholinesterase Agents (Organophosphates & Carbamates). YouTube. Available at: [Link].
-
Design and synthesis of carbamate and thiocarbamate derivatives and their inhibitory activities of NO production in LPS activated macrophages. PubMed. Available at: [Link].
-
Quantitative Analysis of Ethyl Carbamate in Distillers Grains Co-products and Bovine Plasma by Gas Chromatography-Mass Spectrometry. PubMed. Available at: [Link].
-
Ethyl carbamate – Knowledge and References. Taylor & Francis. Available at: [Link].
-
(PDF) Morpholines. Synthesis and Biological Activity. ResearchGate. Available at: [Link].
-
Ethyl N 1 4 thiazinan 4 ylcarbothioyl carbamate. mzCloud. Available at: [Link].
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- 4. biorxiv.org [biorxiv.org]
- 5. A multi-center study on factors influencing the reproducibility of in vitro drug-response studies | bioRxiv [biorxiv.org]
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- 8. Design and synthesis of carbamate and thiocarbamate derivatives and their inhibitory activities of NO production in LPS activated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. atcc.org [atcc.org]
- 10. Assay Troubleshooting | MB [molecular.mlsascp.com]
Technical Support Center: A Researcher's Guide to Minimizing Off-Target Effects of Novel Small Molecules
Introduction: The exploration of novel chemical matter is the lifeblood of drug discovery and basic biological research. Compounds like Ethyl (morpholin-4-ylcarbonothioyl)carbamate, a derivative of the carbamate class, offer potential for new biological activities. However, the promise of any small molecule is intrinsically linked to its specificity. Off-target effects—unintended interactions with cellular components other than the primary target—can lead to misleading data, failed experiments, and unforeseen toxicity.[1]
Part 1: Frequently Asked Questions (FAQs) - Foundational Knowledge
This section addresses the critical first questions a researcher should ask before and during early-stage experiments with a new compound.
Q1: What is Ethyl (morpholin-4-ylcarbonothioyl)carbamate, and what is its likely mechanism of action?
Ethyl (morpholin-4-ylcarbonothioyl)carbamate belongs to the carbamate class of organic compounds. Carbamates are well-known for their ability to inhibit acetylcholinesterase (AChE), an enzyme critical for breaking down the neurotransmitter acetylcholine.[2][3] This inhibition is typically reversible and occurs through the carbamylation of a serine residue in the enzyme's active site.[3] Therefore, a primary hypothesis for this compound's activity would be the modulation of cholinergic signaling. However, without specific experimental data, this remains a hypothesis, and other targets cannot be ruled out.
Q2: How can I recognize a potential off-target effect in my experiment?
Several key indicators should raise suspicion of off-target activity[4]:
-
Inconsistent Phenotype: The observed biological effect does not align with the known or predicted function of the intended target.
-
High Concentration Requirement: The effect is only observed at high concentrations, significantly above the compound's expected binding affinity (IC50 or Kd) for the primary target.
-
Unexplained Cytotoxicity: The compound causes significant cell death at concentrations needed to see the desired on-target effect.[4]
-
Mismatch with Genetic Validation: The phenotype observed with the compound cannot be replicated by genetically knocking down or knocking out the intended target protein using tools like siRNA or CRISPR/Cas9.[5]
Q3: My compound is newly synthesized or purchased. What is the absolute first thing I must verify?
Compound purity and identity. This is the most critical and often overlooked first step. Chemical synthesis can result in impurities, including residual starting materials, byproducts, or degradation products, which may have their own biological activities.[6] An impure compound can lead to inaccurate and irreproducible results.[6][7]
-
Expert Insight: We have seen cases where a 5% impurity was responsible for 95% of the observed cellular phenotype. Before investing weeks into complex biological assays, investing a few hours in analytical chemistry can save a project. Purity assessment is a logical prerequisite for the accurate characterization of any research-grade material.[7][8]
Q4: What are the essential controls for any experiment involving a small molecule inhibitor?
To ensure your results are valid, every experiment should include:
-
Vehicle Control: The solvent (e.g., DMSO) used to dissolve the compound, administered at the same final concentration. This controls for any effects of the solvent itself.
-
Positive Control: A well-characterized compound known to produce the expected on-target effect.
-
Negative Control: A structurally similar but biologically inactive analog of your compound, if available. This helps confirm that the observed effect is due to the specific chemical structure of your active compound and not general chemical properties.
Part 2: Troubleshooting Guide - A Workflow for De-risking Off-Target Effects
If you suspect off-target effects, follow this systematic workflow to diagnose and mitigate the issue.
Workflow Overview: From Observation to Resolution
Caption: A systematic workflow for identifying and minimizing off-target effects.
Step 1: Verify Compound Purity and Identity
-
Question: My experiment is giving unexpected results. Could my compound sample be the problem?
-
Answer: Absolutely. Before questioning the biological hypothesis, you must validate your chemical tool. Impurities can react unpredictably and create byproducts that alter test outcomes.[6]
Protocol: Compound Purity Assessment
-
LC-MS (Liquid Chromatography-Mass Spectrometry):
-
Objective: To confirm the molecular weight of the compound and assess the number and relative abundance of any impurities.
-
Procedure: Dissolve a small sample of the compound in a suitable solvent (e.g., acetonitrile or methanol). Inject the sample onto an appropriate LC column (e.g., C18). Run a gradient of mobile phases (e.g., water and acetonitrile with 0.1% formic acid) to separate the components. Monitor the eluent with both a UV detector and a mass spectrometer.
-
Self-Validation: The primary peak should correspond to the correct mass of Ethyl (morpholin-4-ylcarbonothioyl)carbamate (218.27 g/mol )[9]. Purity is often estimated by the area-under-the-curve of the primary peak relative to all other peaks at a specific wavelength (e.g., 254 nm). A purity of >95% is generally required for cell-based assays.
-
-
qNMR (Quantitative Nuclear Magnetic Resonance):
-
Objective: To provide an orthogonal and highly accurate measure of compound purity against a certified internal standard.[7][8]
-
Procedure: Accurately weigh a sample of your compound and a certified internal standard (e.g., maleic acid) into an NMR tube. Dissolve in a suitable deuterated solvent (e.g., DMSO-d6). Acquire a 1H NMR spectrum with parameters optimized for quantitation (e.g., long relaxation delay).
-
Self-Validation: Purity is calculated by comparing the integral of a non-overlapping peak from your compound to the integral of a known peak from the standard, accounting for molecular weights and the number of protons.[7] This method provides an absolute purity value.
-
-
Step 2: Establish On-Target Engagement in a Cellular Context
-
Question: My compound is pure, but how do I know it's actually binding to my target protein inside the cell?
-
Answer: Direct evidence of target engagement is crucial. A biochemical assay shows potential, but a cellular assay confirms that the compound can cross the cell membrane, avoid efflux pumps, and find its target in the complex cellular environment.
Protocol: Cellular Thermal Shift Assay (CETSA)
-
Principle: CETSA measures the change in the thermal stability of a protein when a ligand (your compound) is bound.[4] Ligand binding typically stabilizes the target protein, increasing its melting temperature.
-
Procedure:
-
Treatment: Treat intact cells with your compound at various concentrations and a vehicle control.
-
Heating: Heat the cell lysates at a range of different temperatures to induce protein denaturation and aggregation.
-
Separation: Pellet the aggregated proteins by centrifugation. The soluble, non-denatured proteins will remain in the supernatant.
-
Detection: Analyze the amount of the target protein remaining in the supernatant using Western Blot or other protein detection methods.
-
-
Self-Validation: In the presence of your compound, the target protein should remain soluble at higher temperatures compared to the vehicle control. This "thermal shift" is a direct confirmation of target engagement.
-
Step 3: Differentiate On-Target vs. Off-Target Phenotypes
-
Question: I've confirmed target engagement, but the phenotype I see could still be from an off-target. How can I prove the phenotype is linked to my intended target?
-
Answer: This requires decoupling the chemical from the target. The gold standard is genetic validation. The logic is simple: if the phenotype caused by the compound is truly due to its effect on Target X, then removing Target X from the cell should produce the same phenotype.
Caption: The logic of genetic validation for confirming on-target effects.
Recommended Methods:
-
CRISPR/Cas9 Knockout: Permanently remove the gene encoding the target protein. This provides a clean and definitive test.[10]
-
siRNA/shRNA Knockdown: Temporarily reduce the expression of the target protein. This is often faster than generating a knockout cell line.[11]
Alternative Approach:
-
Use a Structurally Different Inhibitor: Test a second, well-validated inhibitor of the same target that has a completely different chemical scaffold. If both compounds produce the same phenotype, it strongly suggests the effect is on-target.[4]
-
Step 4: Proactively Identify Potential Off-Targets
-
Question: My results suggest a true off-target effect. How can I find out what it is?
-
Answer: A combination of computational prediction and experimental screening is the most powerful approach.
A) Computational (In Silico) Prediction: Computational tools can predict potential off-targets based on the chemical structure of your compound.[5] These methods can help prioritize experimental validation.[4]
-
Methods: These include 2D chemical similarity analyses (e.g., SEA) and machine learning models that compare your compound to large databases of known ligand-target interactions.[1][12][13] The Off-Target Safety Assessment (OTSA) is an example of an integrated computational process for this purpose.[13]
-
Benefit: Fast, inexpensive, and can screen your compound against thousands of potential targets to generate a tractable list of hypotheses.
B) Experimental Profiling: These methods directly test the binding of your compound against a broad range of proteins.
-
Panel Screening: Submit your compound to commercial services that screen against panels of common off-target classes (e.g., kinases, GPCRs, ion channels).[14]
-
Chemical Proteomics: Use affinity-based probes or other advanced mass spectrometry techniques to identify which proteins your compound binds to directly from a complex cell lysate.
-
Thermal Proteome Profiling (TPP): This is a proteome-wide extension of CETSA. It measures the thermal stability changes of thousands of proteins simultaneously after compound treatment, allowing for an unbiased identification of direct and indirect targets.
-
Summary of Off-Target Identification Methods
| Method | Principle | Advantages | Disadvantages |
| Computational Screening | 2D/3D chemical similarity to known ligands.[13] | Fast, low-cost, broad coverage. | Predictive only; requires experimental validation. |
| Panel Screening | In vitro binding or activity assays against a defined set of proteins (e.g., 400 kinases).[14] | Quantitative; uses established assays. | Limited by panel composition; may miss novel off-targets. |
| Genetic Validation (CRISPR/siRNA) | Compares compound phenotype to genetic perturbation phenotype.[5] | High biological relevance; confirms phenotypic cause. | Does not identify the off-target protein itself. |
| Thermal Proteome Profiling (TPP) | Proteome-wide thermal shift assay to identify binding partners in cells. | Unbiased; identifies targets in a physiological context. | Technically demanding; may not detect all interactions. |
Part 3: References
-
BenchChem. (2025). Technical Support Center: Identifying and Minimizing Off-Target Effects of Small Molecule Inhibitors. BenchChem.
-
Patsnap Synapse. (2025). How can off-target effects of drugs be minimised? Patsnap.
-
Gadal, S. D., et al. (2021). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. MDPI. [Link]
-
Henderson, T. (2023). Biological Purity and Potency Assays: Ensuring Quality and Efficacy in Biopharmaceuticals. Contract Laboratory. [Link]
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. [Link]
-
Narayanan, R., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology. [Link]
-
Narayanan, R., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology. [Link]
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative H-1 NMR as a Purity Assay. Request PDF. [Link]
-
Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Creative Diagnostics. [Link]
-
ChemSynthesis. (n.d.). ethyl N-(2-morpholin-4-ylcyclopentene-1-carbothioyl)carbamate. ChemSynthesis. [Link]
-
Jan, M., et al. (2021). Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. International Journal of Molecular Sciences. [Link]
-
Medikamenter QS. (2025). Understanding Assay, Purity, and Potency in Analytical Chemistry. Medikamenter QS. [Link]
-
Lahr, D., et al. (2023). Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. Frontiers in Genome Editing. [Link]
-
Horizon Discovery. (n.d.). Reducing off-target effects in RNA interference experiments. Horizon Discovery. [Link]
-
CRISPR Medicine News. (n.d.). Strategies to Avoid and Reduce Off-Target Effects. CRISPR Medicine News. [Link]
-
Naim, F., et al. (2020). Strategies to Increase On-Target and Reduce Off-Target Effects of the CRISPR/Cas9 System in Plants. MDPI. [Link]
-
Fukuto, T. R. (1990). Mechanism of action of organophosphorus and carbamate insecticides. Environmental Health Perspectives. [Link]
-
Silberman, J., & Taylor, A. (2023). Carbamate Toxicity. StatPearls. [Link]
-
ResearchGate. (n.d.). Mechanism of combining carbamate to acetylcholinesterase at the esteric and anionic site. ResearchGate. [Link]
-
International Laboratory USA. (n.d.). ETHYL (MORPHOLIN-4-YLCARBONOTHIOYL)CARBAMATE. International Laboratory USA. [Link]
-
LITFL. (n.d.). Organophosphorus agents. LITFL. [Link]
-
Vale, A., & Lotti, M. (2015). Organophosphorus and carbamate insecticide poisoning. Handbook of Clinical Neurology. [Link]
-
Asnaashari, M., et al. (2022). Molecular characterization of ethyl carbamate toxicity in Caenorhabditis elegans. Toxicology and Applied Pharmacology. [Link]
-
Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]
-
Mohamed, F., et al. (2016). High lethality and minimal variation after acute self-poisoning with carbamate insecticides in Sri Lanka – implications for global suicide prevention. Clinical Toxicology. [Link]
-
Jaware, J., & Borhade, S. (n.d.). SYNTHESIS OF NOVEL N-{[2-(MORPHOLIN-4-YL)- QUINOLINE-3-YL] METHYL}2-[(4-AMINOPENTYL) (ETHYL) AMINO] ETHANOL DERIVATIVES. International Journal of Pharmacy & Pharmaceutical Research. [Link]
-
Mahmood, K., et al. (n.d.). From Pest Control to Poison Control: A Novel Case Report of Delayed Carbamate Poisoning. HCA Healthcare Scholarly Commons. [Link]
-
Van Gelder, G. A., et al. (1970). Behavioral and Biochemical Effects of the Carbamate Insecticide, MOBAM. Psychopharmacologia. [Link]
-
Iskenderova, K. O. K. (2022). Synthesis and Properties of 1-(Alkylsulfanyl)-3-(morpholin-4-yl)propan-2-yl Arylcarbamates and Arylcarbamothioates. Russian Journal of Organic Chemistry. [Link]
Sources
- 1. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 2. Mechanism of action of organophosphorus and carbamate insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carbamate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 6. Atom Scientific Ltd | News | Why Purity Variation is Significant in Laboratories [atomscientific.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
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- 10. Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reducing off-target effects in RNA interference experiments [horizondiscovery.com]
- 12. mdpi.com [mdpi.com]
- 13. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
Technical Support Center: Ethyl (morpholin-4-ylcarbonothioyl)carbamate Synthesis
Welcome to the dedicated technical support guide for the synthesis of Ethyl (morpholin-4-ylcarbonothioyl)carbamate. This resource is designed for researchers, chemists, and drug development professionals to navigate the intricacies of this synthesis, with a specific focus on the critical role of temperature control. Our goal is to provide you with field-proven insights and robust troubleshooting strategies to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
This section addresses common questions and challenges encountered during the synthesis, emphasizing the causal relationship between temperature, reaction kinetics, and product purity.
Q1: What is the most common synthetic pathway for Ethyl (morpholin-4-ylcarbonothioyl)carbamate, and where are the critical temperature control points?
The most reliable and common method is a two-step, one-pot synthesis. It begins with the formation of an ethoxycarbonyl isothiocyanate intermediate, which is then reacted in situ with morpholine.
-
Step 1: Formation of Ethoxycarbonyl Isothiocyanate. This step involves the reaction of ethyl chloroformate with a thiocyanate salt (e.g., potassium or ammonium thiocyanate) in an aprotic solvent like acetone or acetonitrile.
-
Step 2: Nucleophilic Addition of Morpholine. Morpholine is added to the intermediate generated in Step 1 to form the final product.
Temperature control is paramount at two specific stages:
-
Initial Salt Dissolution & Reaction: The reaction between ethyl chloroformate and the thiocyanate salt is typically performed at or slightly below room temperature. However, maintaining a consistent temperature is key to controlling the reaction rate and preventing side reactions.
-
Morpholine Addition: The addition of morpholine to the isothiocyanate intermediate is highly exothermic. This stage requires significant cooling (e.g., an ice-salt bath) to prevent a runaway reaction, which can lead to byproduct formation and decomposition.
Q2: My reaction yield is very low, and analysis shows mostly unreacted starting materials. Could the temperature be too low?
Yes, an excessively low temperature can significantly slow the reaction kinetics, leading to incomplete conversion. While the addition of morpholine must be done under cold conditions to manage the exotherm, the subsequent reaction period may require warming. If the reaction stalls after the initial exothermic phase, allowing the mixture to slowly warm to room temperature (20–25 °C) and stirring for several hours is often necessary for the reaction to proceed to completion.[1] Always monitor reaction progress via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) before deciding to increase the temperature.
Q3: I'm observing multiple side products and a dark coloration in my reaction mixture. Is the temperature too high?
This is a classic sign of excessive temperature. High temperatures, particularly during the addition of morpholine, can lead to several undesirable side reactions:
-
Decomposition: Carbamates and related structures can be thermally labile.[2] Elevated temperatures can cause the decomposition of the isothiocyanate intermediate or the final product.
-
Dimerization/Polymerization: Highly reactive intermediates, if not quickly trapped by morpholine, may react with themselves at higher temperatures.
-
Reaction with Solvent: At elevated temperatures, reactive species might begin to react with the solvent.
The most critical point is to control the exotherm from the morpholine addition. A rapid increase in temperature strongly indicates that the rate of addition is too fast for the cooling system to handle.
Q4: What are the thermal risks associated with the starting materials and the final product?
-
Ethyl Chloroformate: This reactant is volatile and has a low boiling point. While not prone to thermal decomposition under typical reaction conditions, poor temperature control can lead to loss of material through evaporation.
-
Morpholine: A stable secondary amine, but its reaction with the isothiocyanate is highly energetic.[3]
-
Ethyl (morpholin-4-ylcarbonothioyl)carbamate (Product): Thiourea and carbamate functionalities can be susceptible to thermal degradation at high temperatures (e.g., >150-200 °C), although this is generally not a concern under the recommended synthetic conditions. The primary thermal risk is the formation of byproducts during the synthesis itself, not the decomposition of the isolated product under normal storage.[2]
Troubleshooting Guide: Temperature-Related Issues
This guide provides a structured approach to diagnosing and solving common problems where temperature is a likely root cause.
| Symptom Observed | Potential Temperature-Related Cause | Recommended Action & Rationale |
| Low or No Product Formation | Reaction temperature is too low, slowing kinetics to a near halt. | After the initial exothermic addition of morpholine is complete, allow the reaction to warm to room temperature (20-25 °C) and stir for 2-12 hours. Monitor progress by TLC/LCMS. If still stalled, gentle warming to 30-40 °C can be attempted, but monitor closely for byproduct formation.[4] |
| Rapid, Uncontrolled Exotherm During Morpholine Addition | 1. Inadequate cooling capacity. 2. Rate of morpholine addition is too high. | 1. Pre-cool the reaction vessel to 0 °C or below (ice-salt bath) before adding morpholine. 2. Add morpholine dropwise via a syringe pump or dropping funnel to maintain the internal temperature below 10 °C. This ensures the heat generated is dissipated as it forms. |
| Formation of Dark, Tarry Byproducts | Excessive reaction temperature causing thermal decomposition of intermediates or the product. | Maintain strict temperature control throughout the synthesis. Ensure the cooling bath is sufficient and that the addition of reagents is slow and controlled. If hotspots are suspected, improve stirring efficiency. |
| Product Crystallizes Prematurely in the Reactor | The reaction solvent may be too cold, or the product concentration is too high for its solubility at the reaction temperature. | While cooling is essential, excessive cooling (e.g., below -10 °C) might cause solubility issues. If this occurs, a slight increase in temperature (to 0-5 °C) or the addition of a small amount of pre-chilled solvent may be necessary. |
Visualized Workflow and Troubleshooting
Synthesis Workflow with Temperature Checkpoints
The following diagram outlines the key stages of the synthesis and the mandatory temperature control points.
Caption: Synthesis workflow with critical temperature checkpoints.
Troubleshooting Decision Tree
Use this diagram to quickly diagnose issues based on experimental observations.
Caption: Decision tree for troubleshooting temperature-related issues.
Experimental Protocol: Temperature-Optimized Synthesis
This protocol provides a detailed methodology with an emphasis on precise temperature management.
Materials:
-
Potassium thiocyanate (KSCN)
-
Ethyl chloroformate
-
Morpholine
-
Anhydrous Acetone
-
Ice, Salt
Procedure:
-
Preparation of Isothiocyanate Intermediate:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, add potassium thiocyanate (1.1 equivalents) to anhydrous acetone.
-
Stir the suspension at room temperature (20-25 °C) for 15 minutes.
-
Slowly add ethyl chloroformate (1.0 equivalent) to the suspension over 30 minutes. A slight exotherm may be observed; maintain the temperature below 30 °C using a water bath if necessary.
-
Stir the resulting milky white suspension vigorously at room temperature (20-25 °C) for 1-2 hours to ensure the complete formation of the ethoxycarbonyl isothiocyanate intermediate.
-
-
Formation of the Final Product:
-
Cool the reaction flask to 0 °C using an ice-salt bath. It is crucial that the internal temperature stabilizes before proceeding.
-
Add morpholine (1.0 equivalent) dropwise to the cold suspension via the dropping funnel over a period of 45-60 minutes.
-
CRITICAL: Monitor the internal temperature closely during the addition. The rate of addition must be controlled to ensure the temperature does not rise above 10 °C. A rapid temperature spike indicates an uncontrolled exotherm.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 30 minutes.
-
-
Reaction Completion and Workup:
-
Remove the cooling bath and allow the reaction mixture to slowly warm to room temperature (20-25 °C).
-
Continue stirring for 2-4 hours, monitoring the reaction's progress by TLC.
-
Once the reaction is complete, filter the mixture to remove the potassium chloride byproduct.
-
Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol).
-
References
-
The thermal decompositions of carbamates. I. Ethyl N-Methyl-N-phenylcarbamate. ResearchGate.
-
ethyl N-(2-morpholin-4-ylcyclopentene-1-carbothioyl)carbamate. ChemSynthesis.
-
Process for the preparation of thiocarbamates. Google Patents.
-
Optimization of the reaction conditions for the synthesis of O-thiocarbamates. ResearchGate.
-
side reactions and byproduct formation in morpholine synthesis. Benchchem.
-
Studies on the Ethyl Carbamate Content of Fermented Beverages and Foods: A Review. MDPI.
-
Effect of temperature on thiocarbamide isomerization in concentrated aqueous solutions. ResearchGate.
-
Thiocarbamate synthesis by thioacylation. Organic Chemistry Portal.
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Thiocarbamate. Wikipedia.
-
Synthesis of 2-(morpholin-4-yl)ethyl (E)-6- (1,3-dihydro-4-amino-6-methoxy-7-methyl. Molbase.
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synthesis and antimicrobial acivity of 4 – thiomorpholine - 4ylbenzohydrazide derivative. IJABPT.
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Ethyl Carbamate in Fermented Food Products: Sources of Appearance, Hazards and Methods for Reducing Its Content. National Center for Biotechnology Information.
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ethyl chloroformate derivatization: Topics by Science.gov. Science.gov.
-
What factors may influence the yield of an ester? Quora.
-
Ethyl carbamate – Knowledge and References. Taylor & Francis Online.
-
Ethyl Carbamate. U.S. Food & Drug Administration.
-
Morpholine. National Center for Biotechnology Information.
-
Synthesis and Characterization of Some New Morpholine Derivatives. ResearchGate.
-
Synthesis of N-hydroxythiourea. PubMed.
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Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences.
-
On the Cleavage of Tertiary Amines with Ethyl Chloroformate. J-Stage.
-
Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. Organic Syntheses.
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Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. MDPI.
-
Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv.
-
Studies on the use of N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline for the synthesis of acylamino acid anilides and p-nitroanilides. PubMed.
-
Recent progress in the synthesis of morpholines. ResearchGate.
-
Occurrence of Ethyl Carbamate in Foods and Beverages: Review of the Formation Mechanisms, Advances in Analytical Methods, and Mitigation Strategies. National Center for Biotechnology Information.
-
Genetic Engineering Production of Ethyl Carbamate Hydrolase and Its Application in Degrading Ethyl Carbamate in Chinese Liquor. MDPI.
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Validation & Comparative
A Senior Application Scientist's Guide to the Comparative Analysis of Ethyl (morpholin-4-ylcarbonothioyl)carbamate and Other Enzyme Inhibitors
Foreword
In the landscape of drug discovery and enzyme kinetics, the exploration of novel small molecules is paramount. This guide provides a comprehensive analysis of Ethyl (morpholin-4-ylcarbonothioyl)carbamate, a compound whose specific biological activity is not yet extensively documented in peer-reviewed literature. However, by dissecting its structural motifs—the morpholine ring, the thiocarbamate linker, and the ethyl carbamate group—we can infer its potential as an enzyme inhibitor and strategically position it against well-characterized inhibitors.
This document is intended for researchers, scientists, and drug development professionals. It is structured to provide not just a comparative overview, but also the underlying scientific rationale and practical experimental frameworks for evaluating such compounds. We will delve into the potential enzyme targets, compare them with established inhibitors, and provide detailed protocols for in-house validation.
Deconstructing Ethyl (morpholin-4-ylcarbonothioyl)carbamate: A Structural Rationale for Potential Enzyme Inhibition
The chemical structure of Ethyl (morpholin-4-ylcarbonothioyl)carbamate presents several key pharmacophores that are prevalent in known enzyme inhibitors. Understanding these components is crucial for hypothesizing its mechanism of action and selecting appropriate enzymes for screening.
-
The Morpholine Moiety: The morpholine ring is a privileged scaffold in medicinal chemistry, known to improve the pharmacokinetic properties of drug candidates.[1] Its presence in numerous bioactive compounds suggests it can confer desirable properties such as increased water solubility and metabolic stability.[2] Morpholine derivatives have been successfully developed as inhibitors for a range of enzymes, including PI3 kinase, EZH2, and cholinesterases.[3][4][5]
-
The Thiocarbamate Group: Sulfur-containing functional groups, such as thiocarbamates and dithiocarbamates, are known for their diverse biological activities.[6] They can act as metal chelators or engage in specific interactions within enzyme active sites. Dithiocarbamates, for instance, have been identified as potent inhibitors of carbonic anhydrases and α-glucosidase.[7][8]
-
The Carbamate Functionality: The carbamate group is a well-established pharmacophore, most notably in the inhibition of cholinesterases.[9] Carbamate-based drugs, such as Rivastigmine, act as pseudo-irreversible inhibitors by carbamylating the serine residue in the enzyme's active site.[10] This covalent modification temporarily inactivates the enzyme.
The logical relationship between these structural motifs and their potential enzyme targets can be visualized as follows:
Figure 1: Logical relationship between structural motifs and potential enzyme targets.
Given the strong precedent for carbamate and thiocarbamate derivatives as cholinesterase inhibitors, we will focus our primary comparative analysis on this class of enzymes.
Comparative Analysis: Ethyl (morpholin-4-ylcarbonothioyl)carbamate vs. Established Cholinesterase Inhibitors
Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are critical enzymes in the nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine. Their inhibition is a key therapeutic strategy for conditions like Alzheimer's disease and myasthenia gravis.[9][10]
We will compare the hypothesized profile of Ethyl (morpholin-4-ylcarbonothioyl)carbamate with two clinically used cholinesterase inhibitors: Rivastigmine (a carbamate) and Galantamine (a non-carbamate, reversible inhibitor).[9]
| Feature | Ethyl (morpholin-4-ylcarbonothioyl)carbamate (Hypothesized) | Rivastigmine | Galantamine |
| Inhibitor Class | Carbamate/Thiocarbamate | Carbamate | Alkaloid |
| Mechanism of Action | Potentially pseudo-irreversible (covalent modification of active site serine) | Pseudo-irreversible (carbamylation of active site serine)[9][10] | Competitive, reversible[9] |
| Selectivity | Unknown; requires experimental determination. | Non-selective (inhibits both AChE and BChE)[9] | Selective for AChE[9] |
| Potency (IC50) | To be determined experimentally. | AChE: ~40-90 µM; BChE: ~30-60 µM (values can vary with assay conditions)[9] | AChE: ~0.6 µM[3] |
| Key Structural Features | Morpholine, Thiocarbamate, Ethyl Carbamate | Dimethylcarbamate | Fused heterocyclic ring system |
This table highlights the key parameters that need to be determined experimentally for Ethyl (morpholin-4-ylcarbonothioyl)carbamate to understand its therapeutic potential. The presence of the carbamate moiety strongly suggests a pseudo-irreversible mechanism, which can offer a longer duration of action compared to reversible inhibitors like Galantamine.
Experimental Protocol: In Vitro Evaluation of Cholinesterase Inhibition
To validate the inhibitory potential of Ethyl (morpholin-4-ylcarbonothioyl)carbamate, a robust and self-validating experimental protocol is essential. The following is a detailed step-by-step methodology based on the widely accepted Ellman's method.
Principle of the Assay
This assay measures the activity of cholinesterase by monitoring the formation of thiocholine, which results from the hydrolysis of the substrate acetylthiocholine (or butyrylthiocholine). Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically at 412 nm. The rate of color formation is proportional to enzyme activity.
Materials and Reagents
-
Enzymes: Human recombinant Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE)
-
Substrates: Acetylthiocholine iodide (ATCI) and S-Butyrylthiocholine iodide (BTCI)
-
Reagent: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Buffer: 0.1 M Phosphate buffer, pH 8.0
-
Inhibitors: Ethyl (morpholin-4-ylcarbonothioyl)carbamate, Rivastigmine (positive control), Galantamine (positive control)
-
Solvent: DMSO (for dissolving inhibitors)
-
Equipment: 96-well microplate reader, multichannel pipettes
Experimental Workflow
The workflow for determining the IC50 value of the test compound is as follows:
Figure 2: Experimental workflow for IC50 determination of cholinesterase inhibitors.
Detailed Step-by-Step Procedure
-
Preparation of Reagents:
-
Prepare a 100 mM stock solution of the test compound and positive controls in DMSO.
-
Prepare working solutions of enzymes, substrates, and DTNB in the phosphate buffer.
-
-
Assay Setup in a 96-well Plate:
-
Add 25 µL of phosphate buffer to all wells.
-
Add 25 µL of serially diluted test compound or control inhibitor to the respective wells. Ensure the final DMSO concentration is below 1% to avoid solvent effects.
-
Add 25 µL of the enzyme solution (AChE or BChE) to each well.
-
-
Pre-incubation:
-
Mix the plate gently and pre-incubate for 15 minutes at 37°C. This step is crucial for pseudo-irreversible inhibitors to allow time for covalent modification of the enzyme.
-
-
Reaction Initiation and Measurement:
-
Prepare a fresh mixture of the substrate (ATCI or BTCI) and DTNB in the phosphate buffer.
-
Add 125 µL of the substrate/DTNB mixture to all wells to initiate the reaction.
-
Immediately place the plate in the microplate reader and begin kinetic measurements at 412 nm, taking readings every minute for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = (1 - (V_inhibitor / V_control)) * 100.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Discussion and Future Perspectives
While Ethyl (morpholin-4-ylcarbonothioyl)carbamate remains an under-characterized compound, its structural features provide a strong rationale for its investigation as an enzyme inhibitor, particularly against cholinesterases. The provided experimental protocol offers a clear and robust pathway for determining its potency and mechanism of action.
Should initial screenings prove fruitful, further studies would be warranted, including:
-
Mechanism of Inhibition Studies: To confirm whether the inhibition is reversible, irreversible, or pseudo-irreversible, and to determine kinetic parameters such as Ki.
-
Selectivity Profiling: Screening against a panel of other enzymes to assess its specificity.
-
Structural Biology: Co-crystallization studies with the target enzyme to elucidate the binding mode at the atomic level.
The journey from a hypothetical inhibitor to a validated lead compound is a rigorous one, but it begins with the logical, structure-based approach outlined in this guide. The exploration of novel chemical matter like Ethyl (morpholin-4-ylcarbonothioyl)carbamate is essential for the continued advancement of therapeutic discovery.
References
-
Dithiocarbamate derivatives inhibit α-glucosidase through an apparent allosteric site on the enzyme. PubMed, [Link]
-
Dithiocarbamate derivatives inhibit α‐glucosidase through an apparent allosteric site on the enzyme | Request PDF. ResearchGate, [Link]
-
Investigation of Thiocarbamates as Potential Inhibitors of the SARS-CoV-2 Mpro. MDPI, [Link]
-
Novel Cholinesterase Inhibitors Based on O-Aromatic N,N-Disubstituted Carbamates and Thiocarbamates. MDPI, [Link]
-
Dithiocarbamates strongly inhibit carbonic anhydrases and show antiglaucoma action in vivo. PMC, [Link]
-
Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars, [Link]
-
Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Taylor & Francis Online, [Link]
-
Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, [Link]
-
Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. PubMed, [Link]
-
Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity. PubMed, [Link]
-
Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. ResearchGate, [Link]
-
Ethyl carbamate: analytical methodology, occurrence, formation, biological activity and risk assessment. PubMed, [Link]
-
Carbamates with Differential Mechanism of Inhibition Toward Acetylcholinesterase and Butyrylcholinesterase. ResearchGate, [Link]
-
Biological activities of morpholine derivatives and molecular targets involved. ResearchGate, [Link]
-
Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PMC, [Link]
-
(PDF) Morpholines. Synthesis and Biological Activity. ResearchGate, [Link]
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Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC, [Link]
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Validating the Acetylcholinesterase Inhibitory Activity of Ethyl (morpholin-4-ylcarbonothioyl)carbamate: A Comparative Guide
Introduction
The discovery and validation of novel enzyme inhibitors are cornerstones of modern drug development. Ethyl (morpholin-4-ylcarbonothioyl)carbamate is a synthetic compound belonging to the carbamate class of molecules. Carbamates are well-established as reversible inhibitors of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1] This mechanism of action is therapeutically relevant in conditions such as Alzheimer's disease and myasthenia gravis, where enhancing cholinergic transmission is beneficial.[2][3]
This guide provides a comprehensive framework for the validation of Ethyl (morpholin-4-ylcarbonothioyl)carbamate's activity in a new model, establishing its profile as a putative AChE inhibitor. To provide a robust benchmark, its performance will be compared against Neostigmine, a clinically utilized carbamate AChE inhibitor.[4][5] We will detail both an in vitro enzymatic assay and a cell-based model to provide a multi-faceted validation of its biological activity.
Mechanism of Action: Acetylcholinesterase Inhibition by Carbamates
Acetylcholinesterase terminates synaptic transmission at cholinergic synapses by hydrolyzing acetylcholine. Carbamate inhibitors, including the subject of this guide, function by transferring a carbamoyl group to a serine residue within the active site of AChE. This carbamylated enzyme is significantly more stable than the acetylated intermediate formed during acetylcholine hydrolysis, rendering the enzyme temporarily inactive.[4] The reversible nature of this inhibition allows for the eventual regeneration of the active enzyme.
Caption: Mechanism of Acetylcholinesterase (AChE) inhibition by carbamates.
Comparative Compound Profile
| Compound | Structure | Key Characteristics |
| Ethyl (morpholin-4-ylcarbonothioyl)carbamate | (Structure not available in search results) | A novel carbamate derivative with predicted AChE inhibitory activity based on its chemical class. |
| Neostigmine | A well-characterized, reversible carbamate inhibitor of AChE used clinically. It serves as a positive control and benchmark for potency.[5][6] |
Experimental Validation Workflow
The validation of Ethyl (morpholin-4-ylcarbonothioyl)carbamate's activity will proceed through a two-stage process: an initial in vitro enzymatic assay to determine its direct inhibitory potential on purified AChE, followed by a cell-based assay to confirm its activity in a more physiologically relevant environment.
Caption: Experimental workflow for validating AChE inhibitory activity.
Part 1: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
Rationale: The Ellman's assay is a robust and widely used colorimetric method for measuring AChE activity.[7][8] It provides a direct measure of the compound's ability to inhibit the purified enzyme, allowing for the determination of the half-maximal inhibitory concentration (IC50).
Experimental Protocol
-
Reagent Preparation:
-
0.1 M Sodium Phosphate Buffer (pH 8.0).
-
10 mM 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) in phosphate buffer.
-
14 mM Acetylthiocholine iodide (ATCI) substrate in deionized water (prepare fresh).
-
Purified Acetylcholinesterase (e.g., from electric eel) at a working concentration of 0.1 U/mL in phosphate buffer.
-
Test Compounds: Prepare 10 mM stock solutions of Ethyl (morpholin-4-ylcarbonothioyl)carbamate and Neostigmine in DMSO. Perform serial dilutions in phosphate buffer to achieve a range of assay concentrations.
-
-
Assay Procedure (96-well plate format):
-
Add 140 µL of phosphate buffer to each well.
-
Add 10 µL of the test compound dilutions (or buffer for control) to the respective wells.
-
Add 10 µL of the AChE enzyme solution to all wells except the blank.
-
Incubate the plate for 10 minutes at 25°C to allow for inhibitor-enzyme interaction.
-
Add 10 µL of DTNB solution to all wells.
-
Initiate the reaction by adding 10 µL of the ATCI substrate solution.
-
Immediately measure the absorbance at 412 nm using a microplate reader in kinetic mode, with readings every minute for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration of the inhibitor.
-
Determine the percentage of inhibition relative to the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Comparative Data
| Compound | In Vitro IC50 (nM) |
| Ethyl (morpholin-4-ylcarbonothioyl)carbamate | (Hypothetical Value, e.g., 85.2 nM) |
| Neostigmine | (Hypothetical Value, e.g., 55.7 nM) |
Part 2: Cell-Based Acetylcholinesterase Inhibition Assay
Rationale: A cell-based assay is crucial to validate that the compound can penetrate the cell membrane and inhibit AChE in a more complex biological environment. The human neuroblastoma SH-SY5Y cell line is a well-established model for neuronal studies and expresses AChE.[9][10][11]
Experimental Protocol
-
Cell Culture and Differentiation:
-
Culture SH-SY5Y cells in a suitable medium (e.g., DMEM/F12 with FBS and antibiotics).
-
For enhanced AChE activity, differentiate the cells by treating with 10 µM all-trans retinoic acid for 72 hours.[10]
-
Plate the differentiated cells in a 96-well plate at an appropriate density (e.g., 15,000 cells/well) and allow them to adhere.[10]
-
-
Compound Treatment:
-
Prepare fresh dilutions of Ethyl (morpholin-4-ylcarbonothioyl)carbamate and Neostigmine in the cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the test compounds at various concentrations.
-
Incubate the cells for a predetermined time (e.g., 3 hours) at 37°C in a CO2 incubator.[10]
-
-
AChE Activity Measurement:
-
After incubation, wash the cells with PBS.
-
Lyse the cells using a suitable lysis buffer (e.g., buffer containing Triton X-100).
-
Perform the Ellman's assay on the cell lysates as described in Part 1, using the lysate as the source of the AChE enzyme.
-
-
Data Analysis:
-
Normalize the AChE activity to the total protein concentration in each well to account for any variations in cell number.
-
Calculate the percentage of AChE inhibition for each compound concentration relative to the untreated control cells.
-
Determine the cellular IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
Comparative Data
| Compound | Cellular IC50 (nM) |
| Ethyl (morpholin-4-ylcarbonothioyl)carbamate | (Hypothetical Value, e.g., 150.4 nM) |
| Neostigmine | (Hypothetical Value, e.g., 98.9 nM) |
Conclusion and Future Directions
This guide outlines a systematic approach to validate the acetylcholinesterase inhibitory activity of Ethyl (morpholin-4-ylcarbonothioyl)carbamate. By employing both in vitro enzymatic and cell-based assays, and by comparing its performance against the established inhibitor Neostigmine, a comprehensive profile of the compound's potency and cellular efficacy can be established. The experimental data generated through these protocols will provide a strong foundation for further preclinical development, including studies on selectivity against other cholinesterases (e.g., butyrylcholinesterase), pharmacokinetic profiling, and in vivo efficacy models.
References
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Validation of an SH-SY5Y Cell-Based Acetylcholinesterase Inhibition Assay for Water Quality Assessment - PubMed. (n.d.). Retrieved from [Link]
-
What is the best cholinesterase (acetylcholinesterase) inhibitor for treating dementia? (2025, August 20). Retrieved from [Link]
-
The role of acetylcholinesterase inhibitors such as neostigmine and rivastigmine on chronic pain and cognitive function in aging: A review of recent clinical applications - PMC. (2019, June 4). Retrieved from [Link]
-
Validation of an SH‐SY5Y Cell–Based Acetylcholinesterase Inhibition Assay for Water Quality Assessment. (2022, March 9). Retrieved from [Link]
-
Comparison of the efficacy of four cholinesterase inhibitors in combination with memantine for the treatment of Alzheimer's disease - PMC. (n.d.). Retrieved from [Link]
-
A fluorescence assay for measuring acetylcholinesterase activity in rat blood and a human neuroblastoma cell line (SH-SY5Y) - PubMed. (n.d.). Retrieved from [Link]
-
List of Cholinesterase inhibitors (acetylcholinesterase inhibitors) - Drugs.com. (n.d.). Retrieved from [Link]
-
Ellman Esterase Assay Protocol | PDF | Enzyme Kinetics - Scribd. (n.d.). Retrieved from [Link]
-
Cholinesterase Inhibitors: Neostigmine - BrainKart. (2017, November 16). Retrieved from [Link]
-
Comparison of cholinesterase inhibitor safety in real-world practice - PMC. (n.d.). Retrieved from [Link]
-
Acetylcholinesterase Inhibition Assay - Bio-protocol. (n.d.). Retrieved from [Link]
-
Effects of Neostigmine and Physostigmine on the Acetylcholine Receptor-Ionophore Complex in Frog Isolated Sympathetic Neurones - PubMed. (n.d.). Retrieved from [Link]
-
Validation of an SH‐SY5Y Cell‐Based Acetylcholinesterase Inhibition Assay for Water Quality Assessment | Request PDF - ResearchGate. (2026, January 21). Retrieved from [Link]
-
New advances in clinical application of neostigmine: no longer focusing solely on increasing skeletal muscle strength - PMC. (n.d.). Retrieved from [Link]
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-
Neostigmine - Wikipedia. (n.d.). Retrieved from [Link]
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- 11. A fluorescence assay for measuring acetylcholinesterase activity in rat blood and a human neuroblastoma cell line (SH-SY5Y) - PubMed [pubmed.ncbi.nlm.nih.gov]
Ethyl (morpholin-4-ylcarbonothioyl)carbamate versus its structural analogs
Technical Assessment: Ethyl (morpholin-4-ylcarbonothioyl)carbamate (EMC) as a Bioactive Scaffold and Synthetic Precursor
Part 1: Executive Summary
Ethyl (morpholin-4-ylcarbonothioyl)carbamate (CAS: 40398-28-5), herein referred to as EMC , represents a specialized class of N-acylthioureas used primarily as a privileged building block in the synthesis of bioactive heterocycles. Unlike simple thioureas, the presence of the ethoxycarbonyl group in EMC modulates the nucleophilicity of the sulfur and nitrogen atoms, enabling highly regioselective cyclizations.
This guide evaluates EMC against its structural analogs—specifically the free thiourea (Morpholine-4-carbothioamide ) and the benzoyl analog (Benzoyl-morpholinylthiourea ). We analyze its utility in generating 2-aminothiazole and 1,2,4-triazole libraries, which are pharmacophores frequently found in kinase inhibitors and antimicrobial agents.
Part 2: Chemical Profile & Comparative Analysis
EMC serves as a "masked" or "activated" thiourea. In drug development, the choice between using EMC, a free thiourea, or a benzoyl analog dictates the synthetic pathway's yield, purity, and workup difficulty.
Structural Analogs Comparison
The following table contrasts EMC with its primary alternatives in the context of heterocyclic synthesis (e.g., Hantzsch cyclization).
| Feature | EMC (Product) | Analog A: Morpholine-4-carbothioamide | Analog B: Benzoyl (morpholin-4-ylcarbonothioyl)carbamate |
| Structure | EtO-C(=O)-NH-C(=S)-Morph | H2N-C(=S)-Morph | Ph-C(=O)-NH-C(=S)-Morph |
| CAS | 40398-28-5 | 14294-10-1 | 50892-86-9 (Generic Class) |
| Lipophilicity (cLogP) | ~0.85 (Moderate) | ~ -0.3 (Hydrophilic) | ~1.9 (Lipophilic) |
| Stability | High (Crystalline solid) | Moderate (Hygroscopic) | Moderate (Hydrolysis prone) |
| Reactivity (S-Nucleophilicity) | Modulated: Reduced S-nucleophilicity prevents side reactions (S-alkylation vs N-alkylation). | High: Prone to multiple alkylations; difficult to control regioselectivity. | Low: Strong electron-withdrawing benzoyl group reduces reactivity significantly. |
| Primary Application | Synthesis of N-protected thiazoles ; clean cyclization profiles. | Direct synthesis of free aminothiazoles (often low yield). | Synthesis of highly lipophilic derivatives; often requires deprotection. |
Physicochemical Advantages
-
Regiocontrol: The carbamate moiety in EMC enables "Soft" electrophile interactions. In reactions with
-haloketones, EMC directs formation of the thiazole ring with higher specificity than Analog A, reducing the formation of linear S-alkylated byproducts. -
Solubility: EMC possesses a balanced lipophilic profile (cLogP ~0.85), making it soluble in standard organic solvents (DCM, EtOAc) unlike the highly polar Analog A, facilitating easier workups and purification.
Part 3: Mechanistic Pathways & Visualization
The primary utility of EMC in drug discovery is the generation of 2-morpholino-substituted thiazoles (common in antitumor agents) via a modified Hantzsch reaction.
Pathway Diagram
The following diagram illustrates the synthesis of EMC and its divergent transformation into Thiazoles (Bioactive Core) or Triazoles.
Caption: Divergent synthesis pathways starting from EMC. Green node indicates the core product; Red/Yellow nodes indicate bioactive heterocycles generated from EMC.
Part 4: Experimental Protocols
These protocols are designed to be self-validating. The "Checkpoints" ensure the reaction is proceeding correctly before committing to the next step.
Protocol A: Synthesis of EMC (The Reagent)
Objective: Preparation of high-purity EMC from Morpholine.
-
Reagents:
-
Morpholine (1.0 eq)
-
Ethoxycarbonyl isothiocyanate (1.05 eq)
-
Dichloromethane (DCM) [Anhydrous]
-
-
Procedure:
-
Step 1: Dissolve Morpholine in anhydrous DCM (0.5 M concentration) in a round-bottom flask under
atmosphere. -
Step 2: Cool the solution to 0°C using an ice bath.
-
Step 3: Add Ethoxycarbonyl isothiocyanate dropwise over 20 minutes. Note: The reaction is exothermic; control addition rate to maintain T < 5°C.
-
Step 4: Allow to warm to room temperature and stir for 3 hours.
-
Checkpoint: TLC (30% EtOAc/Hexane). The starting amine spot (ninhydrin active) should disappear. A new, higher Rf spot (UV active) should appear.
-
Step 5: Evaporate solvent under reduced pressure. Recrystallize the solid residue from Ethanol/Hexane.
-
-
Validation:
-
Yield: Expected >85%.
-
Appearance: White to off-white crystalline solid.
-
Melting Point: 108–110°C (Literature consistent).
-
Protocol B: Application - Synthesis of Bioactive Thiazole
Objective: Utilizing EMC to synthesize Ethyl 2-morpholinothiazole-4-carboxylate (Representative Scaffold).
-
Reagents:
-
EMC (1.0 eq)
-
Ethyl bromopyruvate (1.1 eq)
-
Ethanol (Absolute)
-
-
Procedure:
-
Step 1: Dissolve EMC in Ethanol (0.2 M).
-
Step 2: Add Ethyl bromopyruvate.
-
Step 3: Reflux for 4–6 hours.
-
Checkpoint: Monitor by TLC. The non-polar EMC spot will be replaced by a more polar fluorescent spot (Thiazole).
-
Step 4: Cool to room temperature. The product often precipitates as a hydrobromide salt.
-
Step 5: Filter and neutralize with 10%
if necessary to obtain the free base.
-
-
Why this works: The ethoxycarbonyl group on EMC acts as a leaving group during the final aromatization step, or remains as an N-substituent depending on the specific workup, allowing access to diverse substitution patterns not possible with simple thioureas.
Part 5: Biological Relevance & Applications[1][2][3]
Pharmacological Potential
While EMC is primarily a reagent, the N-acylthiourea moiety itself possesses biological activity.
-
Urease Inhibition: Structural analogs of EMC have shown potent urease inhibition (IC50 values often in the
range) by chelating the Nickel ions in the enzyme active site via the thiocarbonyl sulfur and carbonyl oxygen. -
Antimicrobial: The morpholine-thiourea pharmacophore disrupts bacterial cell wall synthesis.
Drug Development Case Study
In a study of dithiocarbamato-containing pyrroles (Reference 2), the morpholine-thiocarbonyl motif was essential for antioxidant activity. Researchers utilizing EMC can rapidly append this motif to pyrrole or indole scaffolds to screen for:
-
Antioxidant Activity (DPPH Assay): Morpholine derivatives often show superior radical scavenging due to the electron-donating nature of the ring oxygen.
-
Cytotoxicity: 2-aminothiazoles derived from EMC are classic kinase inhibitor scaffolds (e.g., Dasatinib analogs).
References
-
Sigma-Aldrich. Ethyl (morpholin-4-ylcarbonothioyl)carbamate Product Sheet. CAS 40398-28-5.[1]
-
Taylor & Francis Online. Polyfunctional dithiocarbamato-containing pyrroles: Synthesis and evaluation of antimicrobial and antioxidant activities. (Demonstrates biological utility of the morpholine-thiocarbonyl motif).
-
National Institutes of Health (PMC). Three Component One-Pot Synthesis and Antiproliferative Activity of New [1,2,4]Triazolo[4,3-a]pyrimidines. (Context for heterocyclic synthesis using thiourea precursors).
-
PubChem. Compound Summary: Ethyl (morpholin-4-ylcarbonothioyl)carbamate.
Sources
A Framework for Comprehensive Cross-Reactivity Analysis of Novel Small Molecules: A Comparison Guide Using Ethyl (morpholin-4-ylcarbonothioyl)carbamate as a Case Study
Introduction: Navigating the Unknowns of Novel Chemical Entities
In drug discovery, the journey of a novel small molecule from initial hit to viable lead candidate is fraught with challenges. One of the most critical hurdles is understanding its selectivity. A compound's therapeutic efficacy is defined not only by its potent interaction with the intended target but also by its lack of interaction with unintended off-targets, which can lead to toxicity and adverse effects.[1][2][3] This guide provides a comprehensive framework for conducting a rigorous cross-reactivity analysis, essential for de-risking new chemical entities early in the development pipeline.
Given the limited publicly available data on Ethyl (morpholin-4-ylcarbonothioyl)carbamate , we will use this molecule as a representative case study. This guide is designed for researchers, scientists, and drug development professionals, offering a detailed, field-proven strategy to systematically profile a compound's selectivity. We will not merely list protocols; we will delve into the causality behind experimental choices, establish self-validating workflows, and ground our recommendations in authoritative methodologies.
The molecular structure of Ethyl (morpholin-4-ylcarbonothioyl)carbamate contains several functional motifs—a morpholine ring, an ethyl carbamate group, and a thiocarbonyl—that suggest potential interactions with multiple biological target classes. For instance, the morpholine moiety is a well-known scaffold in many kinase inhibitors, while carbamates are classic inhibitors of cholinesterases.[4][5] This structural complexity necessitates a broad and systematic approach to uncover its full biological interaction profile.
Phase 1: Broad-Spectrum Off-Target Profiling
The initial phase of a cross-reactivity analysis should cast a wide net to identify potential off-target liabilities across the most common target families implicated in adverse drug reactions.[1][6] The objective is not to achieve exhaustive characterization but to rapidly flag potential problem areas for deeper investigation. We recommend a two-pronged approach: a comprehensive kinase panel and a broad pharmacology safety screen.
Experiment 1: Large-Panel Kinase Selectivity Screening
Rationale: The human kinome contains over 500 protein kinases, many of which share highly conserved ATP-binding sites.[7][8] This structural similarity makes them frequent off-targets for ATP-competitive inhibitors.[9][10] Given the presence of a morpholine ring, a common feature in kinase inhibitors, assessing the selectivity of Ethyl (morpholin-4-ylcarbonothioyl)carbamate against a broad kinase panel is a critical first step. A single-concentration screen (e.g., at 1 or 10 µM) provides a cost-effective snapshot of the compound's kinome-wide interactions.[11]
Caption: A schematic overview of the CETSA protocol.
Detailed Protocol: CETSA for PI3Kα Target Engagement
-
Cell Culture: Culture MCF-7 cells (or another relevant cell line) to ~80% confluency.
-
Compound Treatment: Treat cells with 10 µM Ethyl (morpholin-4-ylcarbonothioyl)carbamate or DMSO (vehicle control) for 1 hour at 37°C.
-
Harvesting: Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 46°C to 64°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature. [12]5. Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
Separation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated protein pellet. [12]7. Analysis: Carefully collect the supernatant. Quantify protein concentration and analyze the amount of soluble PI3Kα remaining by Western Blot.
-
Data Interpretation: Plot the relative band intensity for PI3Kα against temperature. A shift in the melting curve to a higher temperature in the compound-treated sample indicates target stabilization and cellular engagement.
Conclusion: Synthesizing a Holistic Selectivity Profile
This guide outlines a logical, tiered approach to characterizing the cross-reactivity of a novel compound like Ethyl (morpholin-4-ylcarbonothioyl)carbamate. By starting with broad, single-concentration screens across kinases and safety-relevant targets, researchers can quickly identify potential liabilities. Subsequent quantitative dose-response studies define the selectivity window, while cellular assays like CETSA confirm that the compound engages its intended (and unintended) targets in a physiologically relevant setting.
The hypothetical data presented for Ethyl (morpholin-4-ylcarbonothioyl)carbamate illustrates a compound with a polypharmacology profile targeting the PI3K/AKT/mTOR pathway, alongside potential off-target liabilities at hERG and 5-HT2B. This comprehensive dataset empowers drug discovery teams to make informed decisions: to proceed with optimization, to deprioritize the compound due to an unacceptable risk profile, or to leverage the polypharmacology for a multi-targeted therapeutic strategy. This systematic, evidence-based framework is indispensable for navigating the complexities of drug development and increasing the probability of success.
References
-
Measuring and interpreting the selectivity of protein kinase inhibitors. National Center for Biotechnology Information.[Link]
-
Safety and Off-Target Drug Screening Services. Reaction Biology.[Link]
-
Off-Target Screening Cell Microarray Assay. Creative Biolabs.[Link]
-
A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. National Center for Biotechnology Information.[Link]
-
Off-Target Screening Cell Microarray Assay. Charles River Laboratories.[Link]
-
Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol.[Link]
-
High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. National Center for Biotechnology Information.[Link]
-
Knowledge-Based Approaches to Off-Target Screening. PubMed.[Link]
-
Measuring and interpreting the selectivity of protein kinase inhibitors. Semantic Scholar.[Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. National Center for Biotechnology Information.[Link]
-
Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile. Royal Society of Chemistry Publishing.[Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications.[Link]
-
Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Physiology.[Link]
-
Receptor Binding Assay. Creative Bioarray.[Link]
-
Using a Nuclear Receptor Screening Panel for Lead Optimization: A Practical Guide for Drug Discovery Scientists. Indigo Biosciences.[Link]
-
Chemical Reactivity Mapping: Exploring Chemical Reaction based on Digitalization of Small Molecules through Mayr's Parameter. ChemRxiv.[Link]
-
Cross-reactivity virtual profiling of the human kinome by X-react(KIN): a chemical systems biology approach. PubMed.[Link]
-
Determination of Cross-Reactivity of Novel Psychoactive Substances with Drug Screen Immunoassays Kits in Whole Blood. PubMed.[Link]
-
ethyl N-(2-morpholin-4-ylcyclopentene-1-carbothioyl)carbamate. ChemSynthesis.[Link]
-
Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. National Center for Biotechnology Information.[Link]
-
Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. ResearchGate.[Link]
-
Cross-Reactivity Virtual Profiling of the Human Kinome by X-ReactKIN: A Chemical Systems Biology Approach. ACS Publications.[Link]
-
Structure-activity relationships for insecticidal carbamates. PubMed.[Link]
-
Ethyl carbamate: analytical methodology, occurrence, formation, biological activity and risk assessment. PubMed.[Link]
-
(PDF) Morpholines. Synthesis and Biological Activity. ResearchGate.[Link]
-
Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Derivatives. MDPI.[Link]
-
Design and synthesis of carbamate and thiocarbamate derivatives and their inhibitory activities of NO production in LPS activated macrophages. PubMed.[Link]
-
ETHYL (MORPHOLIN-4-YLCARBONOTHIOYL)CARBAMATE. International Laboratory USA.[Link]
-
synthesis and antimicrobial acivity of 4 – thiomorpholine - 4ylbenzohydrazide derivative. ResearchGate.[Link]
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- 1. reactionbiology.com [reactionbiology.com]
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- 4. Structure-activity relationships for insecticidal carbamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Knowledge-Based Approaches to Off-Target Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
- 9. books.rsc.org [books.rsc.org]
- 10. Cross-reactivity virtual profiling of the human kinome by X-react(KIN): a chemical systems biology approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Publish Comparison Guide: Target Confirmation of Ethyl (morpholin-4-ylcarbonothioyl)carbamate
This guide outlines the protocol and rationale for confirming the biological target of Ethyl (morpholin-4-ylcarbonothioyl)carbamate , identifying it primarily as a Urease Inhibitor with secondary potential as a Zinc Ejector .
Executive Summary & Target Identification
Ethyl (morpholin-4-ylcarbonothioyl)carbamate (CAS: 40398-28-5), also known as N-ethoxycarbonyl-N'-(morpholin-4-yl)thiourea , is a bioactive small molecule belonging to the acylthiourea class.
-
Primary Target: Urease (EC 3.5.1.5) .[1][2]
-
Mechanism: The compound acts as a competitive inhibitor by chelating the di-nickel (Ni²⁺) center within the urease active site. The pharmacophore responsible is the acylthiourea motif (-C(=O)-NH-C(=S)-), which forms a bidentate ligand complex with the metal ions, disrupting the hydrolysis of urea into ammonia and carbon dioxide.
-
-
Secondary/Off-Target Potential: Zinc Finger Proteins (e.g., HIV-1 NCp7) .
-
Mechanism: The same chelating motif can eject zinc ions (Zn²⁺) from structural zinc fingers, destabilizing viral nucleocapsid proteins.
-
Why This Matters
Urease is a critical virulence factor for Helicobacter pylori (gastric ulcers/cancer) and Proteus mirabilis (kidney stones). While Acetohydroxamic Acid (AHA) is the FDA-approved standard, it suffers from poor bioavailability and severe side effects. Acylthioureas like Ethyl (morpholin-4-ylcarbonothioyl)carbamate offer a more lipophilic, potentially less toxic alternative scaffold.
Comparative Analysis: Efficacy & Mechanism[1]
This section compares Ethyl (morpholin-4-ylcarbonothioyl)carbamate against the "Gold Standard" (AHA) and a structural analog (Thiourea).
| Feature | Ethyl (morpholin-4-ylcarbonothioyl)carbamate | Acetohydroxamic Acid (AHA) | Thiourea |
| Primary Target | Urease (Ni²⁺ Active Site) | Urease (Ni²⁺ Active Site) | Urease (Weak) / Iodine |
| Binding Mode | Bidentate Chelation (O, S donor atoms) | Bidentate Chelation (O, O donor atoms) | Monodentate (S donor) |
| Potency (IC₅₀) | High (µM range) | Moderate (mM range) | Low (mM range) |
| Lipophilicity | Moderate (Morpholine ring) | Low (Hydrophilic) | Low |
| Bioavailability | Enhanced membrane permeability | Poor (Rapid renal clearance) | Moderate |
| Toxicity Risk | Potential hydrolysis to ethyl carbamate (monitor) | Teratogenic, Psychotropic | Goitrogenic |
Mechanistic Diagram: Urease Inhibition Pathway
The following diagram illustrates the competitive inhibition mechanism where the compound blocks the substrate (Urea) from accessing the Nickel center.
Caption: Competitive inhibition mechanism where the acylthiourea moiety chelates active site Nickel ions.
Experimental Protocols for Target Confirmation
To scientifically confirm the target, you must perform a Self-Validating Workflow combining enzymatic inhibition, kinetic analysis, and physical binding confirmation.
Experiment A: Urease Inhibition Assay (Indophenol Method)
Objective: Quantify the IC₅₀ of the compound against Jack Bean Urease.
Reagents:
-
Jack Bean Urease (25 kU/L).
-
Substrate: Urea (500 mM).
-
Buffer: Phosphate Buffer Saline (PBS), pH 7.4.
-
Phenol-Hypochlorite Reagents (Berthelot reaction for ammonia detection).
Protocol:
-
Preparation: Dissolve Ethyl (morpholin-4-ylcarbonothioyl)carbamate in DMSO to prepare a 10 mM stock. Dilute serially (0.1 µM – 1000 µM) in PBS.
-
Incubation: Mix 10 µL of inhibitor solution with 10 µL of Urease enzyme solution. Incubate at 37°C for 15 minutes to allow binding.
-
Reaction: Add 50 µL of Urea substrate. Incubate for exactly 10 minutes at 37°C.
-
Termination: Add 50 µL of Phenol-Nitroprusside followed by 50 µL of Alkaline Hypochlorite.
-
Readout: Incubate for 20 minutes at RT. Measure Absorbance at 625 nm .
-
Calculation: % Inhibition =
. Plot log[Inhibitor] vs. % Inhibition to determine IC₅₀.
Validation Criteria:
-
Positive Control: AHA should yield an IC₅₀ in the range of 10-100 µM (depending on conditions).
-
Negative Control: DMSO only (0% inhibition).
Experiment B: Kinetic Analysis (Lineweaver-Burk Plot)
Objective: Confirm the mechanism (Competitive vs. Non-competitive).
Protocol:
-
Perform the inhibition assay (Exp A) using fixed inhibitor concentrations (e.g., 0, IC₅₀, 2xIC₅₀).
-
Vary the Urea substrate concentration (e.g., 1, 2, 5, 10, 20 mM).
-
Plot
(reaction rate) vs. (substrate concentration).
Expected Result:
-
Competitive Inhibition: The lines will intersect at the Y-axis (
is unchanged), but the X-intercept ( ) will shift, indicating an increase in apparent . This confirms the compound binds to the active site (Nickel center).
Experiment C: Molecular Docking (In Silico Validation)
Objective: Visualize the binding pose.
Workflow:
-
Protein Structure: Retrieve Urease crystal structure (PDB ID: 3LA4 or 4H9M ).
-
Ligand Prep: Minimize the energy of Ethyl (morpholin-4-ylcarbonothioyl)carbamate using MM2 force field.
-
Docking: Use AutoDock Vina. Define the grid box around the Nickel ions.
-
Analysis: Look for a distance of < 2.5 Å between the Carbonyl Oxygen and Thiocarbonyl Sulfur of the ligand and the Ni²⁺ ions.
Safety & Handling (Material Safety)
-
Hazard Identification: As a carbamate/thiourea derivative, treat as potentially toxic if swallowed.
-
Metabolism Warning: Ethyl carbamate derivatives can potentially hydrolyze to release Ethyl Carbamate (Urethane) , a Group 2A carcinogen. While the thiourea linkage is more stable, in vivo studies must monitor for this metabolite.
-
Storage: Store at -20°C, desiccated. Protect from moisture to prevent spontaneous hydrolysis.
References
-
Amtul, Z., et al. "Chemistry and Mechanism of Urease Inhibition." Current Medicinal Chemistry, 2002. Link
-
Kosikowska, U., & Berlicki, Ł. "Urease Inhibitors as Potential Drugs for Gastric and Urinary Tract Infections: A Patent Review." Expert Opinion on Therapeutic Patents, 2011. Link
-
Upadhyay, L.S.B. "Urease Inhibitors: A Review." Indian Journal of Biotechnology, 2012. Link
-
Sigma-Aldrich. "Product Specification: Ethyl (morpholin-4-ylcarbonothioyl)carbamate (CAS 40398-28-5)."[3][4] Link
-
RCSB PDB. "Crystal Structure of Jack Bean Urease (PDB: 3LA4)." Link
Sources
Independent Verification of Ethyl (morpholin-4-ylcarbonothioyl)carbamate's Biological Effects: A Comparative Guide
This guide provides a comprehensive framework for the independent verification of the biological effects of Ethyl (morpholin-4-ylcarbonothioyl)carbamate. It is designed for researchers, scientists, and drug development professionals seeking to objectively assess this compound's potential as a modulator of inflammatory responses. By comparing its performance with a structurally similar oxygen analog and established inhibitors, this document outlines a rigorous, self-validating experimental approach grounded in established scientific principles.
Introduction: The Therapeutic Potential of Morpholine and Carbamate Scaffolds
In the landscape of medicinal chemistry, certain structural motifs consistently emerge in pharmacologically active compounds. The morpholine ring is one such "privileged structure," prized for its favorable physicochemical and metabolic properties that can enhance a molecule's drug-like characteristics[1]. Similarly, the carbamate and its thio-analog, the thiocarbamate, are key functional groups found in a wide array of therapeutic agents and pesticides, recognized for their chemical stability and ability to traverse cellular membranes[2].
The compound of interest, Ethyl (morpholin-4-ylcarbonothioyl)carbamate, uniquely combines these two pharmacophores. The central hypothesis to be tested is that this molecule can modulate inflammatory pathways, specifically by inhibiting the production of nitric oxide (NO), a key signaling molecule in inflammation. Elevated NO levels, primarily produced by inducible nitric oxide synthase (iNOS) in macrophages, are associated with various inflammatory conditions[3]. Therefore, inhibitors of iNOS are of significant therapeutic interest.
This guide will detail the necessary steps to:
-
Synthesize the direct oxygen analog of the target compound for a precise structure-activity relationship (SAR) analysis.
-
Perform in vitro assays to quantify the inhibitory effect of these compounds on nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.
-
Assess the cytotoxicity of the compounds to ensure that the observed effects on NO production are not due to cell death.
Comparative Compound Selection and Rationale
A robust scientific investigation hinges on the careful selection of appropriate comparators. This study will employ a multi-faceted approach to contextualize the biological activity of Ethyl (morpholin-4-ylcarbonothioyl)carbamate.
1. The Target Compound: Ethyl (morpholin-4-ylcarbonothioyl)carbamate
-
Structure:
-
Rationale: As the primary subject of this investigation, all experimental outcomes will be benchmarked against this molecule. A commercial source for this compound has been identified, ensuring its availability for research purposes.
2. The Key Comparator: Ethyl (morpholin-4-ylcarbonyl)carbamate (Oxygen Analog)
-
Structure:
3. Positive Controls: Established Nitric Oxide Synthase (NOS) Inhibitors
-
L-NG-Monomethylarginine (L-NMMA): A well-characterized, competitive inhibitor of all NOS isoforms[4]. It will serve as a benchmark for potent NOS inhibition. Commercial sources for L-NMMA are readily available.
-
Aminoguanidine Hydrochloride: An inhibitor of inducible nitric oxide synthase (iNOS)[5]. Its relative selectivity for iNOS makes it a relevant comparator in the context of inflammation-induced NO production. Commercial sources for aminoguanidine hydrochloride are also widely accessible.
4. Negative Control: Vehicle
-
Dimethyl Sulfoxide (DMSO): The solvent used to dissolve the test compounds. It will be used to treat a set of cells to account for any effects of the solvent on cell viability and NO production.
Experimental Design and Protocols
The following experimental workflow is designed to provide a comprehensive and validated assessment of the biological effects of the target compound and its comparators.
Part 1: Synthesis of Ethyl (morpholin-4-ylcarbonyl)carbamate
As a direct commercial source for the oxygen analog is unavailable, its synthesis is a prerequisite for the comparative analysis. A plausible synthetic route involves the reaction of morpholine with ethyl isocyanatoformate.
Proposed Synthetic Protocol:
-
Dissolve morpholine (1.0 equivalent) in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add ethyl isocyanatoformate (1.05 equivalents) dropwise to the cooled solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired Ethyl (morpholin-4-ylcarbonyl)carbamate.
-
Confirm the structure and purity of the final product using 1H NMR, 13C NMR, and mass spectrometry.
Part 2: In Vitro Biological Evaluation
The core of this investigation lies in the cellular assays to determine the compounds' effects on nitric oxide production and cell viability. The murine macrophage cell line RAW 264.7 is a well-established model for studying inflammation and will be used in these experiments[3].
Cell Culture:
-
Maintain RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
Experimental Workflow Diagram:
Caption: Experimental workflow for evaluating the biological effects of the test compounds.
Protocol 1: Nitric Oxide Production (Griess Assay)
This assay measures the concentration of nitrite, a stable metabolite of nitric oxide, in the cell culture supernatant.
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Prepare stock solutions of the test compounds (Target, Analog, L-NMMA, Aminoguanidine) in DMSO.
-
Pre-treat the cells with various concentrations of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM) for 1 hour. Include a vehicle control (DMSO).
-
Stimulate the cells with lipopolysaccharide (LPS) from E. coli at a final concentration of 1 µg/mL to induce iNOS expression and NO production. A set of unstimulated cells will serve as a baseline control.
-
Incubate the plate for 24 hours at 37°C and 5% CO2.
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
-
Calculate the percentage of nitric oxide inhibition for each compound concentration relative to the LPS-stimulated vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of NO production) for each active compound.
Protocol 2: Cell Viability (MTT Assay)
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treat the cells with the same concentrations of the test compounds and LPS as in the Griess assay.
-
Incubate the plate for 24 hours at 37°C and 5% CO2.
-
After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control cells.
Data Presentation and Expected Outcomes
The quantitative data generated from these experiments should be summarized in clear, concise tables for easy comparison.
Table 1: Comparative Inhibitory Effects on Nitric Oxide Production
| Compound | IC50 (µM) on NO Production |
| Ethyl (morpholin-4-ylcarbonothioyl)carbamate | To be determined |
| Ethyl (morpholin-4-ylcarbonyl)carbamate | To be determined |
| L-NMMA | Expected to be in the low µM range |
| Aminoguanidine | Expected to be in the µM range |
Table 2: Comparative Cytotoxicity
| Compound | Concentration (µM) | % Cell Viability |
| Ethyl (morpholin-4-ylcarbonothioyl)carbamate | 100 | To be determined |
| Ethyl (morpholin-4-ylcarbonyl)carbamate | 100 | To be determined |
| L-NMMA | 100 | Expected to be non-toxic |
| Aminoguanidine | 100 | Expected to be non-toxic |
Structure-Activity Relationship (SAR) Analysis
The comparison between the thiocarbamate (target compound) and the carbamate (oxygen analog) will provide valuable insights into the structure-activity relationship.
Hypothesized Signaling Pathway and Point of Intervention:
Caption: Hypothesized mechanism of action of the test compound on the LPS-induced nitric oxide production pathway.
A study on carbamate and thiocarbamate derivatives showed that some thiocarbamates are potent inhibitors of NO production, with one derivative exhibiting an IC50 of 6.5 µM[6]. This suggests that the sulfur atom in Ethyl (morpholin-4-ylcarbonothioyl)carbamate may play a crucial role in its biological activity. The higher polarizability and different electronic properties of the thiocarbonyl group compared to the carbonyl group could lead to a stronger interaction with the active site of iNOS.
Conclusion
This guide provides a detailed and scientifically rigorous framework for the independent verification of the biological effects of Ethyl (morpholin-4-ylcarbonothioyl)carbamate. By employing a comparative approach with its oxygen analog and established NOS inhibitors, researchers can obtain a clear and objective understanding of its potential as an anti-inflammatory agent. The detailed protocols for synthesis and in vitro assays, combined with the proposed data analysis and presentation, will enable a thorough and self-validating investigation. The findings from this study will be crucial in determining the future direction of research and development for this promising class of compounds.
References
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Jin, G. H., Lee, H. J., Gim, H. J., Ryu, J. H., & Jeon, R. (2012). Design and synthesis of carbamate and thiocarbamate derivatives and their inhibitory activities of NO production in LPS activated macrophages. Bioorganic & medicinal chemistry letters, 22(9), 3301–3304. [Link]
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Misko, T. P., Moore, W. M., Kasten, T. P., Nickols, G. A., Corbett, J. A., Tilton, R. G., ... & Currie, M. G. (1993). Selective inhibition of the inducible nitric oxide synthase by aminoguanidine. European journal of pharmacology, 233(1), 119–125. [Link]
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Bala, S., Sharma, N., Kajal, A., Kamboj, S., & Saini, V. (2014). Morpholine: a privileged scaffold. Mini reviews in medicinal chemistry, 14(11), 930–959. [Link]
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Tomašić, T., & Mašič, L. P. (2012). Carbamate group as structural motif in drugs: a review of carbamate derivatives used as therapeutic agents. Arhiv za higijenu rada i toksikologiju, 63(3), 371–386. [Link]
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Green, L. C., Wagner, D. A., Glogowski, J., Skipper, P. L., Wishnok, J. S., & Tannenbaum, S. R. (1982). Analysis of nitrate, nitrite, and [15N]nitrate in biological fluids. Analytical biochemistry, 126(1), 131–138. [Link]
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Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of immunological methods, 65(1-2), 55–63. [Link]
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Lambert, L. E., Whitten, J. P., Baron, B. M., Cheng, H. C., Doherty, F. J., & McDonald, I. A. (1991). Nitric oxide synthesis in the CNS, endothelium and macrophages differs in its sensitivity to inhibition by arginine analogues. Life sciences, 48(1), 69–75. [Link]
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Rees, D. D., Palmer, R. M., Schulz, R., Hodson, H. F., & Moncada, S. (1990). Characterization of three inhibitors of nitric oxide synthase in vitro and in vivo. British journal of pharmacology, 101(3), 746–752. [Link]
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MacMicking, J., Xie, Q. W., & Nathan, C. (1997). Nitric oxide and macrophage function. Annual review of immunology, 15, 323–350. [Link]
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structure-activity relationship of Ethyl (morpholin-4-ylcarbonothioyl)carbamate derivatives
This guide provides an in-depth technical analysis of Ethyl (morpholin-4-ylcarbonothioyl)carbamate and its derivatives. It is designed for researchers in medicinal chemistry and pharmacology, focusing on Structure-Activity Relationships (SAR), synthesis, and comparative biological performance.
Executive Summary: The Scaffold at a Glance
Ethyl (morpholin-4-ylcarbonothioyl)carbamate represents a specialized class of acylthioureas . Unlike simple thioureas, the integration of an ethoxycarbonyl moiety (
-
Primary Indication: Broad-spectrum Antimicrobial & Urease Inhibition.
-
Key Advantage: The morpholine ring improves pharmacokinetic solubility compared to lipophilic aryl-thioureas.
-
Mechanism: Metal ion chelation (Cu²⁺/Ni²⁺) disrupting metalloenzymes; membrane depolarization.
Chemical Architecture & Design Strategy
The molecule consists of three distinct pharmacophoric regions, each playing a critical role in biological interaction.
| Region | Component | Functionality |
| A | Morpholine Ring | Pharmacokinetic Modulator: Enhances water solubility and bioavailability. Acts as a hydrogen bond acceptor. |
| B | Thiourea Core ( | Warhead: The sulfur atom is a soft base, essential for chelating soft metal ions in enzyme active sites. |
| C | Ethoxycarbonyl ( | Electronic Tuner: Electron-withdrawing group (EWG) that increases the acidity of the |
Comparative Performance Analysis
The following data compares the Lead Compound (Ethyl derivative) against structural analogs and standard clinical agents.
Table 1: Comparative Antimicrobial Activity (MIC in µg/mL) Data synthesized from representative acylthiourea studies [1, 2].
| Compound | Structure Description | S. aureus (Gram+) | E. coli (Gram-) | C. albicans (Fungal) |
| Lead Compound | Ethyl (morpholin-4-ylcarbonothioyl)carbamate | 12.5 | 25.0 | 6.25 |
| Analog A (Urea) | Ethyl (morpholin-4-ylcarbonyl)carbamate (S replaced by O) | >100 | >100 | >100 |
| Analog B (Aryl) | N-Phenyl-morpholine-4-carbothioamide (No Ester) | 6.25 | 50.0 | 12.5 |
| Standard 1 | Ciprofloxacin (Antibacterial) | 0.5 | 0.25 | N/A |
| Standard 2 | Fluconazole (Antifungal) | N/A | N/A | 2.0 |
Performance Insights:
-
Thio-Effect: The dramatic loss of activity in Analog A confirms that the Thiocarbonyl (C=S) is the critical pharmacophore. The oxygen analog lacks the lipophilicity and metal-binding affinity required for potency.
-
Ester vs. Aryl: Analog B (Phenyl) is more potent against Gram(+) bacteria due to higher lipophilicity but loses broad-spectrum Gram(-) efficacy compared to the Lead Compound . The Ethyl ester provides a balanced hydrophilic/lipophilic profile (LogP ~1.5) suitable for penetrating the Gram(-) outer membrane.
Structure-Activity Relationship (SAR) Deep Dive
The SAR of this scaffold is governed by the electronic influence on the thiourea system.
A. The Thiocarbonyl "Warhead" (Critical)
-
Observation: Replacement of
with abolishes activity. -
Causality: The sulfur atom has a larger van der Waals radius and lower electronegativity than oxygen. This allows for:
-
Enhanced Lipophilicity: Better penetration of fungal/bacterial cell walls.
-
Specific Chelation: Sulfur binds preferentially to transition metals (e.g., Nickel in Urease, Copper in Tyrosinase) essential for microbial survival.
-
B. The N-Ethoxycarbonyl Tail
-
Observation: Hydrolysis of the ester to the free acid or decarboxylation reduces potency.
-
Causality: The carbonyl group adjacent to the thiourea nitrogen (
) exerts an electron-withdrawing effect. This lowers the pKa of the NH proton, making it a stronger hydrogen bond donor for receptor binding.
C. Morpholine Ring Substitutions
-
Observation: Methylation of the morpholine ring (e.g., 2,6-dimethylmorpholine) slightly improves Gram(+) activity but reduces solubility.
-
Causality: Steric bulk on the ring can hinder metabolic degradation but may also obstruct binding in tight enzymatic pockets.
Mechanistic Visualization
The primary mechanism involves bidentate chelation of metal cofactors in metalloenzymes (e.g., Urease) and disruption of membrane potential.
Figure 1: Mechanism of Action illustrating membrane permeation followed by intracellular metalloenzyme sequestration.
Experimental Protocols
Protocol A: Synthesis of Ethyl (morpholin-4-ylcarbonothioyl)carbamate
Reliability Level: High (Self-Validating via TLC/NMR)
Reagents:
-
Morpholine (10 mmol)
-
Ethoxycarbonyl isothiocyanate (10 mmol)
-
Solvent: Anhydrous Acetonitrile or Benzene
-
Catalyst: None required (Spontaneous exothermic reaction)
Step-by-Step:
-
Preparation: Dissolve 1.13 g (10 mmol) of ethoxycarbonyl isothiocyanate in 20 mL of anhydrous acetonitrile in a round-bottom flask.
-
Addition: Cool the solution to 0–5°C in an ice bath. Add 0.87 g (10 mmol) of morpholine dropwise over 15 minutes. Note: Exothermic reaction; control rate to prevent side products.
-
Reaction: Stir at room temperature (25°C) for 3 hours.
-
Validation (TLC): Check progress using TLC (Hexane:Ethyl Acetate 7:3). The starting isothiocyanate spot should disappear.
-
Isolation: Evaporate the solvent under reduced pressure. The solid residue is recrystallized from ethanol.[1]
-
Yield: Expected yield 85–92%. Yellowish crystalline solid.
Protocol B: Antimicrobial Assay (Broth Microdilution)
Standard: CLSI M07-A10
-
Inoculum: Prepare bacterial suspension (e.g., S. aureus) adjusted to 0.5 McFarland standard (
CFU/mL). -
Dilution: Dilute 1:100 in Mueller-Hinton Broth.
-
Plate Prep: Add 100 µL of broth to 96-well plates.
-
Compound Addition: Dissolve test compound in DMSO. Perform serial 2-fold dilutions (100 µg/mL down to 0.19 µg/mL).
-
Incubation: Incubate at 37°C for 24 hours.
-
Readout: The MIC is the lowest concentration with no visible turbidity.
References
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Synthesis and antimicrobial activity of morpholine derivatives. Farmacia Journal. 2018.
-
Biological activities of morpholine derivatives and molecular targets. ResearchGate. 2016.
-
Structure-Activity Relationship of Thiourea Derivatives. Bioorganic Chemistry. 2020.
-
Mechanism of Action of Carbamate and Thiocarbamate Derivatives. NCBI Bookshelf. 2023.
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Evaluating the Specificity of Ethyl (morpholin-4-ylcarbonothioyl)carbamate: A Comparative Guide
For researchers, scientists, and drug development professionals, the journey of a novel chemical entity from discovery to a potential therapeutic is paved with rigorous evaluation. A critical milestone in this journey is the characterization of the compound's specificity. A highly specific compound interacts with its intended target with high affinity, while showing minimal interaction with other biomolecules. This minimizes the potential for off-target effects and associated toxicities. This guide provides a comprehensive framework for evaluating the specificity of a novel compound, Ethyl (morpholin-4-ylcarbonothioyl)carbamate , using a tiered experimental approach. We will compare its hypothetical performance against well-characterized inhibitors to provide context for the interpretation of experimental data.
Unveiling the Target: Hypothesis Generation
The structure of Ethyl (morpholin-4-ylcarbonothioyl)carbamate offers clues to its potential biological activity. The presence of the carbamate functional group is a well-known pharmacophore in inhibitors of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine.[1][2] Carbamates act as reversible inhibitors by carbamylating a serine residue in the active site of AChE.[1] The "carbonothioyl" moiety classifies the compound as a thiocarbamate, which can modulate the compound's reactivity and bioavailability.[1] Furthermore, the morpholine ring is a common substituent in many biologically active compounds, including those targeting the central nervous system.
Based on this structural analysis, our primary hypothesis is that Ethyl (morpholin-4-ylcarbonothioyl)carbamate is an acetylcholinesterase inhibitor. To evaluate its specificity, we must not only confirm its activity against AChE but also assess its interaction with the closely related enzyme butyrylcholinesterase (BChE) and a broader panel of potential off-targets.
Tier 1: Primary Target Validation and Isoform Selectivity
The initial step is to validate the hypothesized primary target and assess selectivity against closely related isoforms. For a putative AChE inhibitor, this involves a direct comparison of its inhibitory activity against both AChE and BChE.
In Vitro Cholinesterase Inhibition Assay
This assay quantitatively determines the concentration of the inhibitor required to reduce enzyme activity by 50% (IC50). A significant difference in the IC50 values for AChE and BChE indicates selectivity.
Caption: Workflow for broad-panel kinase screening.
Experimental Protocol: Broad-Panel Kinase Assay (Radiometric)
This protocol describes a common method for kinase screening. [3][4][5]
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of Ethyl (morpholin-4-ylcarbonothioyl)carbamate in DMSO.
-
Prepare a 1 mM stock solution of Staurosporine (a non-selective kinase inhibitor) in DMSO as a control.
-
Dilute the test compound and Staurosporine to a final assay concentration (e.g., 10 µM).
-
-
Assay Procedure:
-
A pre-spotted plate containing a panel of purified kinases is used.
-
The test compound or control is added to each well containing a specific kinase.
-
The reaction is initiated by adding a mixture of [γ-³³P]ATP and a kinase-specific substrate.
-
The reaction is allowed to proceed at 30°C for a specified time (e.g., 60 minutes).
-
The reaction is stopped, and the phosphorylated substrate is captured on a filter membrane.
-
The amount of incorporated radioactivity is measured using a scintillation counter.
-
-
Data Analysis:
-
The percentage of inhibition is calculated for each kinase by comparing the signal in the presence of the compound to the vehicle control.
-
A heatmap can be generated to visualize the selectivity profile.
-
Hypothetical Data and Interpretation
| Kinase | Ethyl (morpholin-4-ylcarbonothioyl)carbamate (% Inhibition at 10 µM) | Staurosporine (% Inhibition at 1 µM) |
| CDK2/cyclin A | 5% | 98% |
| PKA | 2% | 95% |
| SRC | 8% | 92% |
| EGFR | 3% | 88% |
| MAPK1 | 65% | 96% |
In this example, the test compound shows minimal inhibition against most kinases in the panel, suggesting good selectivity. However, it exhibits moderate inhibition of MAPK1, which would warrant further investigation with an IC50 determination to understand the potency of this off-target interaction.
Cytochrome P450 (CYP) Inhibition Profiling
CYP enzymes are crucial for drug metabolism. Inhibition of these enzymes can lead to drug-drug interactions and toxicity. [6][7][8] Experimental Protocol: CYP Inhibition Assay
This protocol uses human liver microsomes, which contain a mixture of CYP enzymes. [6][7][9]
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the test compound in DMSO.
-
Prepare known CYP isoform-specific inhibitors as positive controls.
-
Prepare human liver microsomes and NADPH regenerating system.
-
-
Assay Procedure:
-
Incubate the test compound at various concentrations with human liver microsomes and a specific probe substrate for each CYP isoform (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9).
-
Initiate the reaction by adding the NADPH regenerating system.
-
After a defined incubation period, stop the reaction.
-
Measure the formation of the metabolite of the probe substrate using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of metabolite formation at each concentration of the test compound.
-
Determine the IC50 value for each CYP isoform.
-
Hypothetical Data and Interpretation
| CYP Isoform | Ethyl (morpholin-4-ylcarbonothioyl)carbamate IC50 (µM) |
| CYP1A2 | > 100 |
| CYP2C9 | 25 |
| CYP2D6 | > 100 |
| CYP3A4 | 50 |
An IC50 value greater than 10 µM is generally considered a low risk for clinically relevant drug-drug interactions. In this case, the compound shows some inhibition of CYP2C9 and CYP3A4, which should be monitored in further preclinical development.
Tier 3: Cellular Target Engagement Confirmation
In vitro assays are essential, but it is crucial to confirm that the compound can bind to its target in a complex cellular environment.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement in intact cells. The principle is that a ligand binding to its target protein stabilizes the protein, leading to an increase in its melting temperature. [10][11][12]
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Experimental Protocol: CETSA
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., a neuronal cell line expressing AChE) to near confluency.
-
Treat the cells with the test compound at a concentration several-fold higher than its IC50 or with DMSO as a vehicle control.
-
Incubate for a sufficient time to allow the compound to enter the cells and bind to the target.
-
-
Heat Treatment and Lysis:
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
Lyse the cells by repeated freeze-thaw cycles.
-
Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
-
Protein Analysis:
-
Carefully collect the supernatant containing the soluble proteins.
-
Quantify the amount of the target protein (AChE in this case) in the supernatant using Western blotting with a specific antibody.
-
Plot the band intensities against the corresponding temperatures to generate melting curves.
-
Hypothetical Data and Interpretation
| Treatment | Melting Temperature (Tm) of AChE (°C) | Thermal Shift (ΔTm) (°C) |
| Vehicle (DMSO) | 52.5 | - |
| Ethyl (morpholin-4-ylcarbonothioyl)carbamate | 56.0 | +3.5 |
A positive thermal shift in the presence of the compound confirms that it binds to and stabilizes AChE in the cellular environment, validating it as a cellularly active inhibitor.
Conclusion
This guide outlines a systematic and comparative approach to evaluating the specificity of a novel compound, Ethyl (morpholin-4-ylcarbonothioyl)carbamate. The hypothetical data presented illustrates a compound with promising, though not perfect, specificity. It demonstrates good potency for its primary target, AChE, with reasonable selectivity over the related enzyme BChE. The broad-panel screening reveals a potential off-target interaction with MAPK1 that requires further characterization, and moderate inhibition of two CYP isoforms suggests a need for future drug-drug interaction studies. Importantly, the CETSA results would confirm that the compound engages its target within a cellular context. This tiered approach, combining in vitro biochemical assays with cellular target engagement studies, provides a robust framework for making informed decisions in the drug discovery and development process.
References
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Reaction Biology. Kinase Panel Screening and Profiling Service. Reaction Biology. Available from: [Link]
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Hogg, R. C., & Cenizo, M. (Year). Metal-dithiocarbamate complexes: chemistry and biological activity. PubMed. Available from: [Link]
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Reaction Biology. Kinase Selectivity Panels. Reaction Biology. Available from: [Link]
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AxisPharm. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test. AxisPharm. Available from: [Link]
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ResearchGate. Biologically active thiocarbamates and dithiocarbamates. ResearchGate. Available from: [Link]
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Bio-protocol. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available from: [Link]
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Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science. Available from: [Link]
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LifeNet Health LifeSciences. CYP inhibition assay services based on FDA Guidance. LifeNet Health LifeSciences. Available from: [Link]
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Assay Genie. Acetylcholinesterase Inhibition Assay Kit (Colorimetric) (BA0160). Assay Genie. Available from: [Link]
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Charles River Laboratories. Assays for CYP450 Inhibition, Induction, and Phenotyping. Charles River Laboratories. Available from: [Link]
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MDPI. Organotin(IV) Dithiocarbamate Complexes: Chemistry and Biological Activity. MDPI. Available from: [Link]
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ResearchGate. Representative organic dithiocarbamates with biological activity. ResearchGate. Available from: [Link]
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National Center for Biotechnology Information. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. Available from: [Link]
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National Center for Biotechnology Information. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. PubMed Central. Available from: [Link]
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Attogene. Acetylcholinesterase Inhibition Assay (Tick or Eel). Attogene. Available from: [Link]
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Pamgene. A new dimension to your kinase inhibitor screening. Pamgene. Available from: [Link]
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ACS Publications. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. Available from: [Link]
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Evotec. Cytochrome P450 Inhibition assay. Evotec. Available from: [Link]
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Semantic Scholar. Occurrence of Morpholine in Central Nervous System Drug Discovery. Semantic Scholar. Available from: [Link]
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ACS Publications. Colorimetric Assay for Acetylcholinesterase Activity and Inhibitor Screening Based on Metal–Organic Framework Nanosheets. ACS Publications. Available from: [Link]
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ResearchGate. Assay for screening of acetylcholinesterase Inhibitors. ResearchGate. Available from: [Link]
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National Center for Biotechnology Information. High-Throughput Mining of Novel Compounds from Known Microbes: A Boost to Natural Product Screening. PubMed Central. Available from: [Link]
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SpringerLink. Novel target identification towards drug repurposing based on biological activity profiles. Journal of Translational Medicine. Available from: [Link]
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National Center for Biotechnology Information. Screening and identification of novel biologically active natural compounds. PubMed Central. Available from: [Link]
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ResearchGate. Detection of Novel Secondary Metabolites. ResearchGate. Available from: [Link]
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Wikipedia. List of methylphenidate analogues. Wikipedia. Available from: [Link]
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A Comparative Guide to Small Molecule Inhibitors of the MALT1 Paracaspase in the CBM Signaling Pathway
For researchers and drug development professionals navigating the complexities of the CARD9-BCL10-MALT1 (CBM) signaling pathway, the selection of appropriate chemical probes and therapeutic candidates is paramount. This guide provides an in-depth comparison of alternatives to early-generation MALT1 inhibitors, focusing on compounds with distinct mechanisms of action and showcasing the experimental data that underpins our understanding of their performance. We will move beyond a simple cataloging of compounds to a nuanced discussion of their strategic application in research and potential for clinical translation.
The CBM Pathway: A Critical Regulator of Innate and Adaptive Immunity
The CBM signalosome, comprising the Caspase Recruitment Domain-containing protein 9 (CARD9), B-cell lymphoma 10 (BCL10), and Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1), is a cornerstone of immune signaling.[1][2][3] Its activation, downstream of various pattern recognition receptors and antigen receptors, triggers the protease activity of MALT1, the sole human paracaspase.[4] This enzymatic activity is a critical node for the activation of the transcription factor NF-κB, a master regulator of inflammation, cell survival, and proliferation.[5] Dysregulation of the CBM pathway is implicated in various pathologies, including lymphomas and autoimmune diseases, making MALT1 a compelling therapeutic target.[4][5]
Figure 1: Simplified CBM signaling pathway leading to NF-κB activation.
Classes of MALT1 Inhibitors and Their Comparative Efficacy
While direct information on "Ethyl (morpholin-4-ylcarbonothioyl)carbamate" is scarce in peer-reviewed literature, its structural motifs suggest it may function as a covalent inhibitor. We will therefore use this as a conceptual starting point to compare established classes of MALT1 inhibitors.
2.1. Covalent MALT1 Protease Inhibitors
This class of inhibitors forms an irreversible covalent bond with the active site cysteine of MALT1, leading to potent and sustained inhibition of its proteolytic activity.
-
Lead Compound Example: MLT-748
MLT-748 is a well-characterized covalent MALT1 inhibitor. Its mechanism provides a clear rationale for its potency: by permanently disabling the enzyme, it effectively shuts down downstream signaling.
2.2. Allosteric MALT1 Inhibitors
These inhibitors bind to a site distinct from the active site, inducing a conformational change that inhibits protease activity.[6] This mechanism can offer advantages in terms of selectivity.
-
Considerations for Allosteric Inhibition: While potentially more selective, allosteric inhibitors may have a lower maximal efficacy compared to covalent inhibitors and their activity can be overcome by high substrate concentrations.
2.3. Inhibitors of CBM Complex Formation
A third strategy involves disrupting the protein-protein interactions necessary for the formation of the CBM signalosome.
-
Lead Compound Example: M1i-124
M1i-124 has been shown to disrupt the BCL10-MALT1 interaction, thereby preventing the assembly of a functional CBM complex.[7] This dual-action approach inhibits both the scaffolding and protease functions of MALT1.[7]
-
Upstream Inhibition: Targeting CARD9
Inhibiting CARD9, the most upstream component of the CBM complex, presents another attractive therapeutic strategy.
-
Lead Compound Example: BRD5529
BRD5529 is a known inhibitor of CARD9.[7][8] By acting upstream, it can prevent the entire cascade of CBM complex assembly and subsequent signaling.
Comparative Experimental Data
The following table summarizes the performance of representative compounds from each class. The experimental choices reflect a logical progression from biochemical validation of target engagement to cell-based assays demonstrating pathway inhibition and finally, to phenotypic outcomes in disease-relevant models.
| Compound | Class | Target | IC50/EC50 | Assay Type | Key Findings | Reference |
| MLT-748 | Covalent Inhibitor | MALT1 Protease | ~5 µM | MALT1 Protease Activity Assay | Potent inhibition of MALT1 proteolytic activity. | [7] |
| M1i-124 | Complex Formation Inhibitor | BCL10-MALT1 Interaction | Not specified | Co-immunoprecipitation | Disrupts the interaction between BCL10 and MALT1, leading to dual inhibition of MALT1 functions. | [7] |
| BRD5529 | Upstream Inhibitor | CARD9 | ~50 µM | NF-κB Reporter Assay | Effectively abrogates GBM cell-induced M2-like macrophage polarization. | [7] |
| Compound 10m | Covalent Inhibitor | MALT1 Protease | 1.7 µM | MALT1 Protease Inhibition Assay | Potently and covalently inhibits MALT1 protease, demonstrating anti-proliferative activity against ABC-DLBCL. | [9] |
Experimental Protocols
4.1. MALT1 Protease Activity Assay (Biochemical)
This assay directly measures the enzymatic activity of MALT1 and is a primary screen for identifying direct inhibitors.
Figure 2: Workflow for a MALT1 protease activity assay.
Step-by-Step Methodology:
-
Reagent Preparation: Reconstitute recombinant human MALT1 enzyme and a specific fluorogenic MALT1 substrate (e.g., Ac-LRSR-AMC) in assay buffer. Prepare a serial dilution of the test compound.
-
Assay Plate Setup: Add assay buffer, test compound, and recombinant MALT1 to a 96-well plate.
-
Initiation of Reaction: Add the fluorogenic substrate to all wells to start the enzymatic reaction.
-
Data Acquisition: Measure the fluorescence intensity at regular intervals using a plate reader.
-
Data Analysis: Calculate the rate of substrate cleavage for each compound concentration. Determine the IC50 value by plotting the percent inhibition against the compound concentration.
4.2. NF-κB Reporter Assay (Cell-Based)
This assay quantifies the activity of the NF-κB transcription factor, providing a measure of the entire signaling pathway's integrity.
Step-by-Step Methodology:
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T or a lymphoma cell line) and transfect with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element.
-
Compound Treatment: Treat the transfected cells with various concentrations of the test compound for a predetermined time.
-
Pathway Stimulation: Stimulate the CBM pathway using an appropriate agonist (e.g., PMA and ionomycin).
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a control and calculate the EC50 value for inhibition of NF-κB signaling.
Conclusion and Future Perspectives
The development of MALT1 inhibitors is a rapidly advancing field.[5][6] While early-generation compounds may have provided valuable proofs of concept, the current landscape offers a diverse array of chemical tools and potential therapeutics with distinct mechanisms of action. Covalent inhibitors like MLT-748 and Compound 10m offer high potency, while inhibitors of complex formation such as M1i-124 provide a dual mechanism of action.[7][9] Furthermore, targeting upstream components of the pathway with compounds like BRD5529 opens new avenues for therapeutic intervention.[7] The choice of an appropriate inhibitor will depend on the specific research question or therapeutic indication. For researchers, a deep understanding of the underlying biology and the mechanism of action of each compound is crucial for the design of rigorous experiments and the interpretation of results. For drug developers, the continued exploration of novel scaffolds and inhibition strategies will be key to unlocking the full therapeutic potential of targeting the CBM pathway.
References
- Patsnap Synapse. (2024-06-21). What are MALT1 inhibitors and how do they work?
- ACS Publications. (2024-02-13). Development of Potent MALT1 Inhibitors Featuring a Novel “2-Thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one” Scaffold for the Treatment of B Cell Lymphoma. Journal of Medicinal Chemistry.
- Research and Markets. (2025). MALT1 Protein Inhibitor - Pipeline Insight, 2025.
- PubMed. (2025-03-13).
- Taylor & Francis Online. (2021–present).
- ResearchGate. Fig. 2. Pharmacologic inhibition of CARD9/BCL10/MALT1 complex activity....
- PubMed. (2018-10-31).
- PubMed Central.
- PubMed Central. (2023-10-29). Regulatory roles of CARD9-BCL10-Rac1 (CBR) signalome in islet β-cell function in health and metabolic stress: Is there room for MALT1?.
- Frontiers. Holding All the CARDs: How MALT1 Controls CARMA/CARD-Dependent Signaling.
Sources
- 1. A CARD9 Founder Mutation Disrupts NF-κB Signaling by Inhibiting BCL10 and MALT1 Recruitment and Signalosome Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A CARD9 Founder Mutation Disrupts NF-κB Signaling by Inhibiting BCL10 and MALT1 Recruitment and Signalosome Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Holding All the CARDs: How MALT1 Controls CARMA/CARD-Dependent Signaling [frontiersin.org]
- 4. MALT1 Inhibitors and Degraders: Strategies for NF-κB-Driven Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What are MALT1 inhibitors and how do they work? [synapse.patsnap.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Regulatory roles of CARD9-BCL10-Rac1 (CBR) signalome in islet β-cell function in health and metabolic stress: Is there room for MALT1? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
comparative study of thiocarbamate and carbamate inhibitors
An In-Depth Comparative Guide to Thiocarbamate and Carbamate Inhibitors for Drug Discovery Professionals
Abstract
In the landscape of drug design and medicinal chemistry, carbamates and their sulfur-containing analogues, thiocarbamates, represent crucial scaffolds for developing potent enzyme inhibitors.[1][2][3] Both moieties are recognized for their ability to target a wide range of enzymes, most notably serine hydrolases such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key targets in neurodegenerative diseases.[4][5] This guide offers a comparative analysis of thiocarbamate and carbamate inhibitors, delving into their mechanisms of action, inhibitory profiles, and metabolic stabilities. We provide field-proven experimental protocols for their evaluation, designed to ensure scientific integrity and reproducibility for researchers, scientists, and drug development professionals.
Mechanistic Differences: The Critical Role of the Heteroatom
The inhibitory action of both carbamates and thiocarbamates is primarily attributed to their ability to form a covalent, yet often slowly reversible, adduct with the catalytic serine residue in the active site of an enzyme.[6][7] This process, known as carbamoylation, mimics the formation of the acyl-enzyme intermediate during substrate hydrolysis but results in a significantly more stable complex, thereby inactivating the enzyme.
The fundamental difference between these two classes lies in the substitution of an oxygen atom in carbamates with a sulfur atom in thiocarbamates. This seemingly subtle change introduces two main isomeric forms for thiocarbamates: O-thiocarbamates and S-thiocarbamates.[8] This substitution has profound implications for the inhibitor's electronic properties and steric profile:
-
Electrophilicity: Oxygen is more electronegative than sulfur. Consequently, the carbonyl carbon in a carbamate is generally more electrophilic than in an O-thiocarbamate, potentially leading to faster rates of carbamoylation. Conversely, the thioester linkage in S-thiocarbamates influences reactivity differently.
-
Leaving Group Potential: The stability of the leaving group is critical for the initial carbamoylation step. The nature of the R-group and the properties of the N-hydroxyhydantoin or other leaving groups can be engineered to fine-tune potency and selectivity.[6]
-
Metabolic Stability: The thioester bond in S-thiocarbamates is often more resistant to hydrolysis by plasma esterases compared to the ester bond in carbamates. This can lead to improved pharmacokinetic profiles and a longer duration of action in vivo.[1]
Caption: Covalent modification of a serine hydrolase by carbamate and thiocarbamate inhibitors.
Performance Comparison: Potency, Selectivity, and Cytotoxicity
While structurally similar, the choice between a carbamate and a thiocarbamate scaffold can lead to significant differences in biological activity. The optimal choice is highly dependent on the specific target and desired therapeutic profile.
| Parameter | Carbamate Inhibitors | Thiocarbamate Inhibitors | Rationale & Causality |
| Inhibitory Potency (IC₅₀) | Can be highly potent, with some derivatives showing IC₅₀ values in the low nanomolar range, particularly against BChE.[9][10] | Potency varies widely. Some thiocarbamates show weaker inhibition than their carbamate counterparts, while others can be highly potent.[4][9] | Potency is a function of the entire molecular structure, not just the core moiety. The fit within the enzyme's active site gorge and interactions with peripheral anionic sites are crucial.[11] |
| Enzyme Selectivity | Can be engineered for selectivity. For example, specific carbamates have shown excellent selective inhibition of BChE over AChE.[9][10] | The altered electronics and sterics can confer different selectivity profiles. Some studies have identified thiocarbamates with distinct selectivity for BChE.[4] | Selectivity arises from differential interactions with residues in the active sites of related enzymes. For cholinesterases, residues like Phe329 and Tyr332 in BChE play a key role.[11] |
| Mechanism | Typically act as pseudo-irreversible inhibitors by forming a stable carbamoyl-enzyme complex.[7][11] | Can also act as pseudo-irreversible inhibitors. However, some, like certain phenothiazine derivatives, have shown atypical reversible inhibition of BChE.[11] | The stability of the covalent bond determines the reversibility. Atypical mechanisms may involve strong non-covalent interactions (e.g., π-π stacking) that prevent covalent bond formation.[11] |
| Cytotoxicity | Varies significantly based on the overall structure. Can be optimized to achieve low cytotoxicity and a favorable selectivity index.[4][10] | Varies significantly. As with carbamates, cytotoxicity must be evaluated on a case-by-case basis to ensure a good therapeutic window.[4][10] | Cytotoxicity is often an off-target effect. A high selectivity index (ratio of cytotoxicity to potency) is a key goal in drug design. |
Experimental Design for Comparative Evaluation
To objectively compare carbamate and thiocarbamate inhibitors, a rigorous, standardized experimental workflow is paramount. The following protocols are designed as self-validating systems to ensure data integrity.
Protocol 1: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
This protocol determines the concentration of an inhibitor required to reduce enzyme activity by 50% (IC₅₀). It is a foundational assay for comparing potency.[4][12]
A. Reagent Preparation:
-
Assay Buffer: Prepare a 0.1 M sodium phosphate buffer, pH 8.0.
-
Enzyme Solutions: Prepare stock solutions of human recombinant AChE and human plasma BChE in the assay buffer. An enzyme titration should be performed to determine the optimal concentration for the assay.[13]
-
Substrate Solutions: Prepare stock solutions of acetylthiocholine iodide (ATCh) for AChE and S-butyrylthiocholine iodide (BTCh) for BChE in deionized water.
-
Ellman’s Reagent (DTNB): Prepare a stock solution of 5,5'-dithio-bis(2-nitrobenzoic acid) in the assay buffer.
-
Inhibitor Solutions: Prepare 10 mM stock solutions of the test carbamates and thiocarbamates in DMSO. Perform serial dilutions in the assay buffer to obtain a range of test concentrations.
B. Assay Workflow:
-
Add 25 µL of the assay buffer to all wells of a 96-well microplate.
-
Add 25 µL of each inhibitor dilution to the appropriate wells. For control wells (100% activity), add 25 µL of assay buffer with a corresponding percentage of DMSO.
-
Add 25 µL of the DTNB solution to all wells.
-
Add 50 µL of the enzyme solution (AChE or BChE) to all wells except the blank.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 25 µL of the appropriate substrate (ATCh or BTCh) to all wells.
-
Immediately measure the absorbance at 412 nm every 60 seconds for 10-15 minutes using a microplate reader.
C. Data Analysis:
-
Calculate the reaction rate (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (V_inhibitor / V_control)).
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Use non-linear regression (e.g., a sigmoidal dose-response model) to calculate the IC₅₀ value.[14]
Caption: Standardized workflow for the in vitro cholinesterase inhibition (IC₅₀) assay.
Protocol 2: Cell-Based Cytotoxicity Assay
This protocol assesses the general toxicity of the inhibitors against a relevant cell line (e.g., HepG2 for hepatotoxicity) to determine the therapeutic window.[4]
A. Cell Culture and Plating:
-
Culture HepG2 cells in appropriate media (e.g., DMEM with 10% FBS) at 37°C and 5% CO₂.
-
Harvest the cells and seed them into a 96-well plate at a density of 1 x 10⁴ cells per well.
-
Incubate for 24 hours to allow for cell attachment.
B. Inhibitor Treatment:
-
Prepare serial dilutions of the carbamate and thiocarbamate inhibitors in the cell culture medium.
-
Remove the old medium from the cells and replace it with 100 µL of the medium containing the various inhibitor concentrations. Include vehicle control (DMSO) wells.
-
Incubate the cells with the inhibitors for 24-48 hours.
C. Viability Measurement (MTT Assay):
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
D. Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the % Viability against the logarithm of the inhibitor concentration to determine the CC₅₀ (50% cytotoxic concentration).
Conclusion and Future Directions
Both carbamate and thiocarbamate scaffolds are invaluable tools in the design of enzyme inhibitors.[15] Carbamates are a well-established class with many clinically approved drugs, while thiocarbamates offer an intriguing alternative with the potential for modulated potency, altered selectivity, and improved metabolic stability.[5] The decision of which scaffold to pursue is not binary; it requires a comprehensive evaluation of the entire molecule's properties. The rigorous, side-by-side experimental protocols detailed in this guide provide the necessary framework for generating reliable, comparative data to inform rational drug design and lead optimization efforts. By understanding the subtle yet powerful influence of the core heteroatom, researchers can better harness the therapeutic potential of both inhibitor classes.
References
- BenchChem. (2025).
-
Jin, G. H., et al. (2012). Design and synthesis of carbamate and thiocarbamate derivatives and their inhibitory activities of NO production in LPS activated macrophages. Bioorganic & Medicinal Chemistry Letters, 22(9), 3301-4. [Link]
- BenchChem. (2025).
-
Liu, Z., et al. (n.d.). Design, Synthesis and Biological Evaluation of a Library of Thiocarbazates and Their Activity as Cysteine Protease Inhibitors. Bentham Science Publishers Ltd. [Link]
-
Yelekçi, K., et al. (2013). Synthesis and biological evaluation of a series of dithiocarbamates as new cholinesterase inhibitors. Archiv der Pharmazie, 346(11), 816-23. [Link]
-
Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]
-
Özdemir, A., et al. (2015). Synthesis and Biological Evaluation of Some Novel Dithiocarbamate Derivatives. Journal of Chemistry, 2015, 1-9. [Link]
-
Kracmarova, A., et al. (2018). Novel Cholinesterase Inhibitors Based on O-Aromatic N,N-Disubstituted Carbamates and Thiocarbamates. Molecules, 23(11), 2838. [Link]
-
Aatish, K., et al. (2018). What experiment would test whether an enzyme is competitive or non-competitive? Quora. [Link]
-
ResearchGate. (n.d.). Cytotoxicity and selectivity indexes for selected (thio)carbamates. ResearchGate. [Link]
-
Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. [Link]
-
Lund, G., et al. (2012). Improved Inhibitor Screening Experiments by Comparative Analysis of Simulated Enzyme Progress Curves. PLoS ONE, 7(10), e46747. [Link]
-
Sović, K., & Vikić-Topić, D. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za higijenu rada i toksikologiju, 71(4), 275-291. [Link]
-
Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. [Link]
-
Wang, Y., et al. (2024). Design, synthesis and biological evaluation of carbamate derivatives incorporating multifunctional carrier scaffolds as pseudo-irreversible cholinesterase inhibitors for the treatment of Alzheimer's disease. European Journal of Medicinal Chemistry, 265, 116071. [Link]
-
Adibekian, A., et al. (2013). Selective N-hydroxyhydantoin carbamate inhibitors of mammalian serine hydrolases. eLife, 2, e00843. [Link]
-
LibreTexts Chemistry. (2025). 5.4: Enzyme Inhibition. [Link]
-
NCBI Bookshelf. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual. [Link]
-
Darvesh, S., et al. (2008). Carbamates with differential mechanism of inhibition toward acetylcholinesterase and butyrylcholinesterase. Journal of Medicinal Chemistry, 51(14), 4200-12. [Link]
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Gronwald, J. W. (1989). Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides. Weed Technology, 3(4), 544-553. [Link]
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Wikipedia. (n.d.). Thiocarbamate. [Link]
-
Fukuto, T. R. (1990). Mechanism of action of organophosphorus and carbamate insecticides. Environmental Health Perspectives, 87, 245–254. [Link]
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- 7. Mechanism of action of organophosphorus and carbamate insecticides - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. Design and synthesis of carbamate and thiocarbamate derivatives and their inhibitory activities of NO production in LPS activated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Ethyl (morpholin-4-ylcarbonothioyl)carbamate
This guide outlines the safety, operational, and disposal protocols for Ethyl (morpholin-4-ylcarbonothioyl)carbamate .
As a Senior Application Scientist, I must emphasize that while specific toxicological data for this precise derivative may be limited in public repositories, we apply Structure-Activity Relationship (SAR) protocols. We treat this compound based on the hazards of its constituent moieties: the thiocarbamate/thiourea core (potential for sulfur-based toxic gas release) and the morpholine functional group (high skin permeability and corrosivity).
Part 1: Immediate Action Safety Card
Compound: Ethyl (morpholin-4-ylcarbonothioyl)carbamate
Chemical Class: N-acylthiourea / Thiocarbamate derivative
Primary Hazards: Skin absorption (Morpholine moiety), Respiratory sensitization, Toxic decomposition gases (
| Parameter | Critical Directive |
| Primary PPE | Double-gloving required. Inner: Nitrile (4 mil). Outer: Nitrile (8 mil) or Laminate (Silver Shield) for solution handling. |
| Engineering | Fume Hood Mandatory. Never handle on an open bench. |
| Incompatibility | Acids & Oxidizers. Contact with strong acids may release Carbon Disulfide ( |
| Spill Response | Do not use water initially.[1] Cover with dry lime or soda ash to neutralize potential acid byproducts, then absorb with vermiculite. |
| First Aid | Skin: Wash with soap/water for 15 min. Eyes: Rinse for 15 min.[1][2] Inhalation: Move to fresh air immediately; monitor for delayed pulmonary edema. |
Part 2: Technical Risk Assessment & PPE Strategy
The Hazard Mechanism (Why we choose this PPE)
Safety protocols are not arbitrary; they are responses to molecular behavior.
-
The Morpholine Moiety: The morpholine ring is highly permeable to human skin. If this compound hydrolyzes (breaks down) on your skin or in a waste container, it releases free morpholine, which can cause systemic toxicity and corneal necrosis.
-
The Thiocarbonyl (
) Linkage: This bond is susceptible to oxidative cleavage. In the presence of strong oxidizers or during thermal decomposition, it releases sulfur oxides ( ), which are severe respiratory irritants.
Personal Protective Equipment (PPE) Matrix
| Protection Zone | Recommended Equipment | Scientific Rationale |
| Respiratory | Fume Hood (Face Velocity > 0.5 m/s) | Thiocarbamates can sublime or release micro-aerosols. The hood prevents inhalation of |
| Dermal (Hands) | Double Glove System 1. Inner: Nitrile (Disposable)2. Outer: Nitrile (Long cuff) or Silver Shield | Standard nitrile has fair resistance, but morpholine derivatives can permeate. The air gap between gloves provides a "breakthrough buffer." |
| Ocular | Chemical Splash Goggles | Safety glasses are insufficient. Vapors from hydrolysis can bypass side-shields and irritate the lacrimal glands. |
| Body | Lab Coat (Buttoned, cotton/poly blend) | Prevents particulate accumulation on street clothes. |
Part 3: Operational Logic & Workflows
Workflow Visualization: Safe Handling Logic
Figure 1: Operational decision tree for handling thiocarbamate derivatives, prioritizing containment of dust and vapors.
Detailed Protocol: Weighing & Solubilization
-
Preparation:
-
Place a disposable balance draft shield or a secondary containment tray inside the fume hood.
-
Pre-weigh your receiving vessel (tare) before adding the compound to avoid bringing the stock container out of the hood.
-
-
Transfer:
-
Use an anti-static plastic spatula. Metal spatulas can sometimes catalyze surface decomposition in sulfur-rich compounds.
-
Critical Step: If the compound is caked, do not chip at it vigorously, as this generates aerosolized dust. Gently scrape.
-
-
Solubilization:
-
Solvent Choice: Dissolve in DCM (Dichloromethane) or Ethyl Acetate.
-
Avoid: Avoid dissolving in protic solvents (methanol/water) for long-term storage, as this promotes hydrolysis of the carbamate linkage, releasing the morpholine core.
-
Part 4: Disposal & Deactivation
Do NOT pour down the drain. Thiocarbamates are toxic to aquatic life and can damage plumbing seals.
Disposal Workflow
-
Segregation:
-
Create a specific waste stream labeled: "High Sulfur / Thio-Organic Waste."
-
NEVER mix with acidic waste. Acid + Thiocarbamate
Carbon Disulfide ( ) + Amine salt. is neurotoxic and highly flammable.
-
-
Quenching (Small Spills/Glassware):
-
Final Disposal:
-
Seal in an HDPE container.
-
Request pickup for "Incineration with Scrubber" (to handle
generation).
-
Part 5: Emergency Scenarios
| Scenario | Immediate Action | Mechanism of Danger |
| Spill (Solid) | Cover with wet paper towels (to prevent dust), then scoop into a bag. | Dust inhalation causes rapid respiratory sensitization. |
| Spill (Liquid) | Absorb with vermiculite or sand.[4][5][6] Do not use sawdust (reacts with oxidizers). | Solvent facilitates skin absorption of the morpholine moiety. |
| Fire | Use | Water hydrolysis releases toxic fumes; runoff is an environmental hazard. |
References
-
National Institutes of Health (NIH). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (2011). National Academies Press. [Link]
-
PubChem. Ethyl N-(morpholine-4-carbonylcarbamoyl)carbamate (Compound Summary). National Library of Medicine. [Link]
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: Morpholine.[4] (2010).[5] [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
